Technical Documentation Center

Aztreonam Impurity F Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Aztreonam Impurity F

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Characterization, Formation, and Control of Aztreonam Impurity F (CAS 102579-57-7)

The following technical guide is structured as a high-level whitepaper designed for drug development scientists and analytical chemists. It prioritizes mechanistic understanding, robust analytical protocols, and actionab...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper designed for drug development scientists and analytical chemists. It prioritizes mechanistic understanding, robust analytical protocols, and actionable control strategies.[1]

[1][2][3]

Executive Summary

In the high-purity synthesis of the monobactam antibiotic Aztreonam , the control of process-related impurities is critical for regulatory compliance (ICH Q3A/Q3B) and patient safety.[1][2][3] Aztreonam Impurity F (CAS 102579-57-7), chemically identified as Aztreonam Ethyl Ester , represents a specific alkylation byproduct.[1][2][3] Unlike degradation products formed via hydrolysis (such as the open-ring Impurity B), Impurity F is typically generated through unintended esterification during processing steps involving ethanol.[1][2][3] This guide provides a comprehensive technical analysis of Impurity F, defining its physicochemical identity, formation mechanism, and validated detection methodologies.[1]

Chemical Identity and Physicochemical Profiling[1][2][4][5][6]

Impurity F is the ethyl ester derivative of Aztreonam. The esterification occurs at the carboxylic acid moiety of the 2-methylpropanoic acid side chain (oxime ether linkage), significantly altering the molecule's lipophilicity compared to the parent API.[1][2][3]

Table 1: Chemical Specification of Impurity F
ParameterSpecification
Common Name Aztreonam Impurity F (EP/BP); Aztreonam Ethyl Ester (USP)
CAS Number 102579-57-7
Chemical Name Ethyl (Z)-2-[[[1-(2-amino-4-thiazolyl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]amino]-2-oxoethylidene]amino]oxy]-2-methylpropionate
Molecular Formula C₁₅H₂₁N₅O₈S₂
Molecular Weight 463.49 g/mol
Structural Feature Ethyl ester of the gem-dimethyl substituted carboxylic acid side chain.[1][2][3][4][5][6][7][8]
Appearance Off-white to pale yellow crystalline solid
Solubility Profile Reduced aqueous solubility compared to Aztreonam; higher solubility in organic solvents (MeOH, ACN).[1][2][3]

Mechanistic Formation Pathway[2]

Understanding the origin of Impurity F is the first step in mitigation. Unlike oxidative or hydrolytic degradants, Impurity F is a synthetic artifact often introduced during crystallization, washing, or solvent exchange steps where ethanol is utilized.[1]

The Esterification Mechanism

Aztreonam contains a free carboxylic acid group on its oxime side chain.[1] In the presence of ethanol (EtOH) and acidic conditions (often inherent to the sulfonic acid moiety or residual process acids), a Fischer esterification reaction can occur.[1][2][3]

Key Drivers:

  • Solvent Selection: Use of ethanol for crystallization or wet granulation.[1]

  • pH: Acidic environments catalyze the protonation of the carbonyl oxygen, facilitating nucleophilic attack by ethanol.

  • Temperature: Elevated drying temperatures in the presence of residual ethanol accelerate the reaction.

Pathway Visualization

The following diagram illustrates the structural transformation from Aztreonam to Impurity F.

Aztreonam_Impurity_F_Formation Aztreonam Aztreonam (API) (Free Carboxylic Acid) Impurity_F Impurity F (Aztreonam Ethyl Ester) Aztreonam->Impurity_F Fischer Esterification Ethanol Ethanol (Solvent) Ethanol->Impurity_F Catalyst Acidic Conditions (H+ Catalyst) Catalyst->Impurity_F Catalysis Water H2O (Byproduct) Impurity_F->Water

Figure 1: Mechanistic pathway for the formation of Aztreonam Impurity F via acid-catalyzed esterification of the oxime side chain.[1][2][3]

Analytical Methodology: Detection and Quantification

Due to the structural similarity between Aztreonam and Impurity F, high-resolution separation is required.[1] Impurity F is less polar than Aztreonam (due to the masking of the carboxylic acid), resulting in a longer retention time (RRT > 1.[2][3]0) in Reversed-Phase HPLC (RP-HPLC).

Validated HPLC Protocol (Based on USP/EP Harmonized Principles)

This protocol ensures the separation of Impurity F from the main peak and the E-isomer (Impurity A).[1][2][3]

Chromatographic Conditions:

  • Column: C18 bonded silica (e.g., Waters Symmetry C18 or equivalent), 5 µm, 4.6 mm x 250 mm.[1][3][9]

  • Mobile Phase A: Phosphate Buffer pH 3.0 (1.36 g KH₂PO₄ in 1L water, adjusted with H₃PO₄).

  • Mobile Phase B: Methanol (HPLC Grade).[1][2][3]

  • Elution Mode: Isocratic or Gradient (Isocratic 80:20 Buffer:MeOH is common for basic profiling, but gradient is preferred for complex impurity profiles).[1][2][3]

  • Flow Rate: 1.0 - 1.5 mL/min.[1][2][3]

  • Detection: UV @ 254 nm (Maximal absorption for the aminothiazole ring).[1][3]

  • Column Temperature: 25°C.

  • Injection Volume: 10-20 µL.

Critical Resolution Criteria
  • Elution Order: Aztreonam (RRT 1.[1][3]0) → Aztreonam E-Isomer (RRT ~1.[1][2][3]8) → Impurity F (RRT ~2.1 - 2.5) .

  • System Suitability: Resolution (Rs) between Aztreonam and Impurity F must be > 2.0.[1][2][3]

  • Note: Impurity F is hydrophobic; ensure the run time is sufficient to elute it.[1]

Sample Preparation Strategy
  • Diluent: Mobile Phase (Phosphate Buffer : Methanol).[1][2][3]

  • Precaution: Avoid using ethanol in the sample preparation diluent to prevent in situ formation of Impurity F during analysis.[1] Use Acetonitrile or Methanol/Water mixtures.[1]

Control and Mitigation Strategies

To maintain Impurity F below ICH Q3A qualification thresholds (typically < 0.15%), the following process controls are recommended:

Solvent Engineering
  • Elimination of Ethanol: Replace ethanol with non-nucleophilic solvents (e.g., Acetone, Acetonitrile) during the final crystallization or washing steps of the free acid.[1]

  • Alternative Alcohols: If alcohol is required, Isopropyl Alcohol (IPA) is sterically bulkier and significantly less reactive toward esterification than ethanol.[1][3]

Process Parameters[2][4][10]
  • pH Control: Ensure the pH during crystallization is controlled. Highly acidic conditions promote esterification.[1]

  • Drying Dynamics: Avoid prolonged drying of the wet cake containing residual ethanol at high temperatures (>40°C). Vacuum drying at lower temperatures is preferable to remove solvent rapidly without driving the esterification reaction.[1]

Storage[2][3]
  • Desiccation: Moisture can theoretically reverse the reaction (hydrolysis), but in solid state, the ester is stable.[1] Store in tight containers to prevent environmental interactions.

References

  • United States Pharmacopeia (USP). Aztreonam Monograph: Related Compounds.[1][3] USP-NF 2024.[1][2][3] [1][2][3]

  • European Directorate for the Quality of Medicines (EDQM). Aztreonam: Impurity F (Aztreonam Ethyl Ester).[1][3] European Pharmacopoeia (Ph.[1][3] Eur.) 11th Edition.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5742832 (Aztreonam).[1][3] (Relevant for parent structure and chemical properties).[1][3][10][11][4][5][7] [1][2][3]

  • SynZeal Research. Aztreonam Ethyl Ester (Impurity F) Reference Standard Data. (Confirmation of CAS 102579-57-7 identity).[1][2][3][6][8] [1][2][3][6]

  • CymitQuimica. Aztreonam Impurity F (CAS 102579-57-7) Product Sheet.[1][2][3]

Sources

Exploratory

An In-depth Technical Guide to Aztreonam Ethyl Ester: Structure, Properties, and Synthesis

This guide provides a comprehensive technical overview of Aztreonam ethyl ester, a critical reference compound in the pharmaceutical development and quality control of the β-lactam antibiotic, Aztreonam. Designed for res...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Aztreonam ethyl ester, a critical reference compound in the pharmaceutical development and quality control of the β-lactam antibiotic, Aztreonam. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's core chemical identity, its physicochemical properties, and a detailed methodology for its synthesis.

Introduction to Aztreonam and the Significance of its Ethyl Ester

Aztreonam is a monobactam antibiotic with potent activity against aerobic gram-negative bacteria.[1] Its unique β-lactam nucleus structure makes it resistant to many β-lactamases. In the rigorous process of pharmaceutical manufacturing and quality assurance, the purity of the active pharmaceutical ingredient (API) is paramount. Impurities, which can arise from the synthesis process or degradation, must be identified, quantified, and controlled.[1]

Aztreonam ethyl ester serves as a key impurity reference standard.[1][2] It is a derivative of Aztreonam where the carboxylic acid group of the 2-methylpropanoic acid side chain has been esterified. Understanding its chemical structure and properties is essential for developing accurate analytical methods (e.g., HPLC) to ensure the safety and efficacy of Aztreonam formulations.[3][4]

Chemical Identity and Physicochemical Properties

The fundamental characteristics of Aztreonam ethyl ester are summarized by its chemical structure and physical properties. These identifiers are crucial for its unambiguous classification and handling in a laboratory setting.

2.1. Chemical Structure

The precise arrangement of atoms in Aztreonam ethyl ester defines its chemical behavior and its relationship to the parent drug.

  • IUPAC Name : (2S,3S)-3-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxy]iminoacetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonic acid.[5]

  • CAS Number : 102579-57-7.[1][3][5][6][7]

  • Molecular Formula : C₁₅H₂₁N₅O₈S₂.[1][5][6][7][8]

Below is a two-dimensional representation of the Aztreonam ethyl ester chemical structure.

Aztreonam_Ethyl_Ester_Structure cluster_azetidinone Azetidinone Core cluster_sidechain Side Chain a1 a2 a1->a2 N methyl a1->methyl a3 a2->a3 sulfo a2->sulfo a4 a3->a4 oxo a3->oxo a4->a1 amino_link a4->amino_link carbonyl1 C=O amino_link->carbonyl1 c_imino C carbonyl1->c_imino thiazole Thiazole Ring (2-amino) c_imino->thiazole imino_link =N-O- c_imino->imino_link c_ester C(CH3)2 imino_link->c_ester ester C(=O)OCH2CH3 c_ester->ester

Caption: 2D Chemical Structure of Aztreonam Ethyl Ester.

2.2. Physicochemical Data

Quantitative data for Aztreonam ethyl ester are summarized in the table below. This information is critical for analytical method development, including the preparation of standard solutions and the interpretation of chromatographic data.

PropertyValueSource(s)
Molecular Weight 463.5 g/mol (or 463.48 g/mol )[2][3][5][6][7]
Appearance Off-White Powder[3]
Purity >95% (typical for reference standards)[7]
Storage 2-8 °C for long-term storage[7]

Synthesis Protocol for Aztreonam Ethyl Ester

The synthesis of Aztreonam ethyl ester is typically performed for the purpose of creating a reference standard. The following protocol is based on the principles of esterification of the parent drug, Aztreonam. This process involves the reaction of Aztreonam with ethanol in the presence of a base and a coupling agent.[9]

3.1. Rationale of Experimental Choices

  • Starting Material : High-purity Aztreonam is used as the starting material to ensure a clean reaction and high-quality final product.[9]

  • Base (Triethylamine, TEA) : Aztreonam is a sulfonic acid. A base like triethylamine is required to deprotonate the acidic groups, forming a salt that is soluble in the organic solvent (ethanol) and activating it for the subsequent reaction.[9]

  • Solvent (Ethanol) : Ethanol serves a dual role as both the solvent and the reactant for the esterification process.[9]

  • Purification (Crystallization) : After the reaction, the product is purified by crystallization. This is achieved by changing the solvent system (e.g., adding an anti-solvent) and reducing the temperature, which lowers the solubility of the desired product and causes it to precipitate out, leaving impurities behind in the solution.[9]

3.2. Step-by-Step Synthesis Workflow

  • Dissolution : In a suitable reaction vessel, dissolve Aztreonam and triethylamine (TEA) in ethanol at room temperature (25-32°C) with stirring until the solution is clear.[9]

  • Cooling : Cool the reaction mixture to a temperature of 0-5°C using an ice bath.

  • Acylation Reaction : Slowly add an acylating agent and a catalyst to the cooled solution. The reaction is maintained at this low temperature.

  • Reaction Quenching & pH Adjustment : Upon completion, the reaction is quenched. The pH of the filtrate is carefully adjusted to between 2.5 and 3.0.[9]

  • Crystallization : The solution is maintained at a low temperature (0 to -10°C) for an extended period (e.g., 48 hours) to allow for the crystallization of the Aztreonam ethyl ester.[9]

  • Isolation : The solid product is isolated from the mixture by filtration.

  • Drying : The collected solid is dried under vacuum at 40-50°C for approximately 15 hours to yield the final Aztreonam ethyl ester product.[9]

The following diagram illustrates the key stages of this synthesis process.

Synthesis_Workflow start 1. Dissolve Aztreonam & TEA in Ethanol cool 2. Cool Mixture to 0-5°C start->cool react 3. Add Acylating Agent (Initiate Esterification) cool->react quench 4. Quench Reaction & Adjust pH react->quench crystallize 5. Induce Crystallization (0 to -10°C, 48h) quench->crystallize filtrate 6. Isolate Product via Filtration crystallize->filtrate dry 7. Dry Product Under Vacuum filtrate->dry end_product Final Product: High-Purity Aztreonam Ethyl Ester dry->end_product

Caption: Workflow for the Synthesis of Aztreonam Ethyl Ester.

Applications in Pharmaceutical Analysis

The primary application of Aztreonam ethyl ester is its use as a qualified reference standard in analytical chemistry.[2]

  • Impurity Profiling : In the manufacturing of Aztreonam, the ethyl ester can be formed as a process-related impurity. Regulatory bodies require that all impurities above a certain threshold be identified and quantified. A pure reference standard of Aztreonam ethyl ester allows for the accurate calibration of analytical instruments.

  • Analytical Method Validation : It is used to validate the specificity, linearity, accuracy, and precision of chromatographic methods, most commonly High-Performance Liquid Chromatography (HPLC), designed to analyze Aztreonam.[3][4] The standard helps confirm that the method can effectively separate the ethyl ester impurity from the main Aztreonam peak and other related substances.

Conclusion

Aztreonam ethyl ester is a molecule of significant importance in the pharmaceutical industry, not as a therapeutic agent, but as an indispensable tool for ensuring the quality and safety of the antibiotic Aztreonam. A thorough understanding of its chemical structure, molecular weight, and properties is fundamental for its synthesis and its application as a reference standard in analytical laboratories. The protocols and data presented in this guide serve as a technical resource for scientists engaged in the development, manufacturing, and quality control of Aztreonam.

References

  • PubChem. (n.d.). Aztreonam ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Aztreonam Ethyl Ester. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). AZTREONAM ETHYL ESTER. Retrieved from [Link]

  • KM Pharma Solution Private Limited. (n.d.). Aztreonam Ethyl Ester (USP). Retrieved from [Link]

  • Daicel Pharma Standards. (n.d.). Aztreonam Impurities Manufacturers & Suppliers. Retrieved from [Link]

  • Veeprho. (n.d.). Aztreonam Ethyl Ester. Retrieved from [Link]

  • Cleanchem. (n.d.). Aztreonam Ethyl Ester. Retrieved from [Link]

  • Google Patents. (2018). CN108997327A - The preparation method of aztreonam ethyl ester.

Sources

Foundational

Aztreonam USP Impurity F: Chemical Properties, Formation, and Analytical Control

Technical Guide for Pharmaceutical Development Executive Summary In the high-stakes domain of antibiotic development, the purity profile of monobactams like Aztreonam is critical for regulatory compliance and patient saf...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Pharmaceutical Development

Executive Summary

In the high-stakes domain of antibiotic development, the purity profile of monobactams like Aztreonam is critical for regulatory compliance and patient safety.[1] Aztreonam USP Impurity F , chemically identified as Aztreonam Ethyl Ester , represents a significant process-related impurity.[1] Unlike degradation products resulting from hydrolysis (such as the open-ring impurity), Impurity F is typically an artifact of synthesis or purification processes involving ethanol.[1]

This guide provides a comprehensive technical analysis of Impurity F, detailing its chemical structure, mechanistic origin, physicochemical deviations from the parent API, and robust strategies for analytical monitoring and control.[1]

Chemical Identity and Structural Characterization

Aztreonam Impurity F is the ethyl ester derivative of the parent drug.[1][2] The esterification occurs at the carboxylic acid moiety located on the isobutyric acid oxime side chain.[1] This structural modification significantly alters the molecule's polarity and solubility profile compared to the zwitterionic parent compound.[1]

Table 1: Chemical Specification Profile
PropertySpecification
Common Name Aztreonam USP Impurity F
Chemical Name 2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoic acid, 1-ethyl ester
CAS Registry Number 102579-57-7
Molecular Formula C₁₅H₂₁N₅O₈S₂
Molecular Weight 463.49 g/mol
Functional Alteration Conversion of free carboxylic acid (-COOH) to ethyl ester (-COOCH₂CH₃)
Stereochemistry Retains the (Z)-configuration of the oxime and (2S,3S)-configuration of the beta-lactam ring

Mechanistic Origin and Formation Pathways

Understanding the causality of Impurity F is essential for process control.[1] It is not a degradation product formed by storage (like the E-isomer or open-ring forms) but rather a synthetic byproduct .[1]

Formation Mechanism

The impurity forms via Fischer Esterification .[1] If Aztreonam (or its late-stage intermediate) is exposed to ethanol in the presence of an acidic environment—often used during crystallization or pH adjustment—the free carboxylic acid on the side chain reacts with the solvent.[1]

Key Drivers:

  • Solvent Choice: Use of Ethanol (EtOH) in purification steps.[1]

  • Catalysis: Low pH (Acidic conditions) accelerates the esterification.[1]

  • Temperature: Elevated temperatures during drying or reflux promote the reaction.[1]

Diagram 1: Formation Pathway of Aztreonam Impurity F

Aztreonam_Impurity_F_Formation Aztreonam Aztreonam (Parent API) (Free Carboxylic Acid) Transition Tetrahedral Intermediate Aztreonam->Transition Acid Catalyst (H+) Nucleophilic Attack Ethanol Ethanol (Solvent) Ethanol->Transition ImpurityF USP Impurity F (Ethyl Ester) Transition->ImpurityF Elimination Water H2O (Byproduct) Transition->Water

Caption: Acid-catalyzed Fischer esterification pathway converting Aztreonam to Impurity F in the presence of ethanol.

Physicochemical Properties

The conversion of the carboxylic acid to an ethyl ester introduces specific changes in the physicochemical behavior of the molecule, which drives the analytical strategy.

  • Lipophilicity: Impurity F is significantly more lipophilic (hydrophobic) than Aztreonam.[1] The masking of the ionizable carboxyl group increases its logP value.[1]

  • Acidity (pKa): Aztreonam has two acidic centers: the sulfonic acid (pKa < 1) and the carboxylic acid (pKa ~3.5).[1] Impurity F lacks the carboxylic acid pKa, retaining only the strong sulfonic acid functionality.[1]

  • Solubility:

    • Water: Reduced solubility compared to Aztreonam.[1]

    • Organic Solvents: Enhanced solubility in acetonitrile, methanol, and ethyl acetate.[1]

Analytical Strategy and Detection

Due to the increased lipophilicity, Impurity F exhibits distinct chromatographic behavior in Reverse-Phase HPLC (RP-HPLC).[1]

Chromatographic Behavior

In standard C18 RP-HPLC methods using acidic phosphate buffers and acetonitrile/methanol gradients:

  • Elution Order: Aztreonam (polar) elutes first.[1]

  • Impurity F: Elutes after the parent peak (Late Eluter).[1]

  • Relative Retention Time (RRT): Typically ranges between 1.2 to 1.5 depending on the exact gradient slope and organic modifier ratio.[1]

Validated Analytical Workflow

To ensure detection at the stringent ICH reporting thresholds (typically 0.05%), the following workflow is recommended.

Diagram 2: Analytical Method Validation Workflow

Analytical_Workflow SamplePrep Sample Preparation (Diluent: Mobile Phase A) Separation RP-HPLC Separation (C18 Column, pH 3.0 Buffer/ACN) SamplePrep->Separation Detection UV Detection (206 nm / 254 nm) Separation->Detection CheckResolution Resolution (Rs) > 1.5 vs Parent? Detection->CheckResolution DataAnalysis Data Analysis (RRT Calculation & Integration) CheckResolution->Separation No (Optimize Gradient) CheckResolution->DataAnalysis Yes (Pass)

Caption: Step-by-step RP-HPLC workflow for the specific isolation and quantification of Aztreonam Impurity F.

Protocol: HPLC Conditions (Reference Standard)
  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: 0.05 M Potassium Phosphate monobasic (pH adjusted to 3.0 with Phosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient:

    • 0-10 min: 5% B (Isocratic hold for Aztreonam elution).[1]

    • 10-25 min: 5% -> 40% B (Linear ramp to elute esters).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 206 nm (sensitive for the beta-lactam ring) or 254 nm (aromatic thiazole ring).[1]

Control and Mitigation Strategies

To prevent the formation of Impurity F during drug substance manufacturing, the following control measures are critical:

  • Solvent Substitution: Replace ethanol with non-nucleophilic solvents (e.g., Acetone, Isopropyl Alcohol) during crystallization steps if the process allows.[1] Isopropyl alcohol is sterically hindered and less likely to form esters than ethanol.[1]

  • pH Control: Avoid prolonged exposure of Aztreonam to acidic conditions when alcoholic solvents are present.

  • Temperature Management: Maintain low temperatures (< 25°C) during any processing steps involving alcohols to kinetically inhibit the esterification reaction.[1]

  • Drying Protocols: Ensure residual ethanol is removed under vacuum at low temperatures before any thermal stress is applied.[1]

References

  • PubChem Compound Summary: Aztreonam. National Center for Biotechnology Information.[1] Available at: [Link][1]

  • SynZeal Research. Aztreonam Ethyl Ester (USP Related Compound F) Reference Standard. Available at: [Link][1]

  • Cazes, J. (2004).[1] Encyclopedia of Chromatography. CRC Press.[1] (General reference for RP-HPLC of Beta-Lactams).

Sources

Exploratory

In-Depth Technical Guide: Aztreonam Impurity F (Ethyl Ester) in Pharmaceutical Analysis

Topic: Aztreonam Impurity F in Pharmaceutical Analysis Content Type: In-Depth Technical Guide Audience: Researchers, Senior Analytical Scientists, and QC Professionals[1][2] [1][2] Executive Summary In the high-stakes en...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Aztreonam Impurity F in Pharmaceutical Analysis Content Type: In-Depth Technical Guide Audience: Researchers, Senior Analytical Scientists, and QC Professionals[1][2]

[1][2]

Executive Summary

In the high-stakes environment of sterile injectable antibiotic development, the control of Aztreonam Impurity F is a critical quality attribute. Identified chemically as Aztreonam Ethyl Ester (CAS: 102579-57-7), this impurity represents a significant process-related variant where the carboxylic acid moiety of the oxime side chain undergoes esterification.[1][2]

Unlike degradation products formed through hydrolysis (such as the open-ring forms), Impurity F is typically introduced during synthesis or purification steps involving ethanol.[1][2] Its lipophilic nature, resulting from the masking of the carboxylic acid charge, creates distinct chromatographic behavior that requires a robust, orthogonal analytical strategy. This guide provides a definitive technical breakdown of its formation, detection, and control, grounded in advanced chromatographic theory.

Chemical Architecture & Formation Mechanism[1][2]

Structural Identity

Aztreonam is a synthetic monobactam antibiotic.[3] Its efficacy relies on the integrity of the beta-lactam ring and the specific geometry of the oxime side chain.[2] Impurity F differs from the parent molecule by a single modification: the ethylation of the carboxylic acid on the isobutyric acid oxime side chain.

AttributeParent: AztreonamImpurity F: Aztreonam Ethyl Ester
CAS Number 78110-38-0102579-57-7
Molecular Formula C₁₃H₁₇N₅O₈S₂C₁₅H₂₁N₅O₈S₂
Molecular Weight 435.43 g/mol 463.49 g/mol
Polarity High (Amphoteric/Acidic)Moderate (Less Acidic)
Solubility Soluble in alkaline/buffered mediaHigher solubility in organic solvents
Mechanism of Formation

The formation of Impurity F is a classic Fischer Esterification driven by the presence of ethanol under acidic conditions. This commonly occurs during:

  • Crystallization: If ethanol is used as a co-solvent for the final crystallization of the bulk drug substance.

  • Work-up: Exposure of the free acid intermediate to ethanolic solutions at low pH.[2]

The reaction is reversible but favored by the removal of water or high concentrations of alcohol.

FormationMechanism cluster_conditions Critical Process Parameters (CPPs) Aztreonam Aztreonam (Carboxylic Acid) Transition Tetrahedral Intermediate Aztreonam->Transition + Ethanol Ethanol Ethanol (Solvent/Reagent) Ethanol->Transition AcidCat Acid Catalyst (H+) AcidCat->Transition ImpurityF Impurity F (Ethyl Ester) Transition->ImpurityF - H2O Water H2O (Byproduct) Transition->Water pH < 4.0 pH < 4.0 Temp > 25°C Temp > 25°C Ethanol Content Ethanol Content

Figure 1: Mechanistic pathway for the formation of Aztreonam Impurity F via acid-catalyzed esterification.

Analytical Strategy: The "Senior Scientist" Perspective

As analytical scientists, we must recognize that Aztreonam is a zwitterionic molecule containing a sulfonic acid group (strongly acidic) and an aminothiazole ring (basic).[1][2] Impurity F, however, lacks the free carboxylic acid, significantly altering its hydrophobicity.

Chromatographic Logic (RP-HPLC)
  • Stationary Phase: A C18 (Octadecylsilane) column is essential.[2] The ethyl group increases the interaction with the hydrophobic stationary phase, causing Impurity F to elute significantly later than the parent peak.

  • Mobile Phase pH: To prevent peak tailing of the parent Aztreonam (which has a sulfonic acid group), the mobile phase must be buffered (typically pH 2.5 - 3.[1][2]0) to suppress ionization of the carboxylic acid (in the parent) and ensure the sulfonic acid is paired or suppressed.[1][2]

  • Ion-Pairing (Optional but Recommended): Tetrabutylammonium hydrogen sulfate (TBAHS) is often used in pharmacopoeial methods to improve the shape of the sulfonic acid peak.[1][2] Impurity F, being less polar, is less affected by the ion-pairing reagent but will still resolve well due to hydrophobic retention.[2]

Detection Physics

Both the parent and Impurity F retain the 2-amino-4-thiazolyl chromophore.[1][2] Therefore, they share similar UV absorption maxima.

  • Primary Wavelength: 254 nm (General detection).[2]

  • Secondary Wavelength: 292 nm (Specific to the aminothiazole system, often higher sensitivity).[2]

Validated Experimental Protocol

This protocol is derived from standard pharmacopoeial principles (USP/EP) but optimized for high-resolution separation of the ester impurity.[1][2]

Reagents & Materials
  • Diluent: Mobile Phase A.

  • Reference Standard: Aztreonam Ethyl Ester (USP Related Compound F).[2]

  • Column: Waters Symmetry C18 or equivalent (250 mm x 4.6 mm, 5 µm).[2]

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 - 1.5 mL/minStandard flow for 4.6mm ID columns to ensure optimal Van Deemter performance.
Injection Volume 20 µLSufficient mass load for trace impurity detection (LOQ level).[2]
Column Temp 25°CAmbient control to prevent retention time drift.
Detection UV @ 254 nmIsosbestic point for many beta-lactam intermediates.[1][2]
Run Time 2.5x Retention of Main PeakImpurity F is a late eluter (RRT > 1.5).[2]
Mobile Phase Composition
  • Mobile Phase A (Buffer): Dissolve 1.36 g of KH₂PO₄ in 1000 mL water. Adjust pH to 3.0 with dilute Phosphoric Acid.[2]

  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).[1][2]

Gradient Program:

  • Note: A gradient is preferred over isocratic to elute the lipophilic Ethyl Ester in a reasonable time.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial equilibration
10.09010Isocratic hold for Aztreonam
25.06040Ramp to elute Impurity F
30.06040Wash
31.09010Re-equilibration
Analytical Workflow Diagram

AnalyticalWorkflow SamplePrep Sample Preparation (1.0 mg/mL in pH 3.0 Buffer) SystemSuitability System Suitability Injection (Res. > 2.0 between Parent & Impurity) SamplePrep->SystemSuitability Injection HPLC Injection (20 µL) SystemSuitability->Injection Separation C18 Separation (Gradient Elution) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Decision Check RRT & Tailing Detection->Decision DataAnalysis Data Analysis (RRT Calculation) Decision->SamplePrep Fail (Re-prep) Decision->DataAnalysis Pass

Figure 2: Step-by-step analytical workflow for the quantification of Aztreonam Impurity F.

Interpretation of Results

Relative Retention Times (RRT)

Because the ethyl ester masks the polar carboxylic acid, it interacts more strongly with the C18 alkyl chains.[2]

  • Aztreonam (Parent): ~10-12 min (defined as RRT 1.00)[1][2]

  • Impurity F (Ethyl Ester): ~18-22 min (RRT ~1.5 - 2.0 depending on gradient slope)[1][2]

System Suitability Criteria

To ensure the method is "self-validating" as per the core directive:

  • Resolution (Rs): Must be > 2.0 between Aztreonam and any adjacent peak (usually the E-isomer elutes earlier than the Ethyl Ester).[2]

  • Tailing Factor (T): For the Impurity F peak, T should be < 1.5. Due to its hydrophobicity, it usually exhibits better symmetry than the parent sulfonic acid.

  • Signal-to-Noise (S/N): At the Reporting Threshold (0.05%), S/N must be > 10.

References

  • European Pharmacopoeia (Ph.[2][4] Eur.) . Aztreonam Monograph 10.0. Strasbourg, France: EDQM. (Defines Impurity F and limits). [1][2]

  • United States Pharmacopeia (USP) . Aztreonam USP Monograph: Related Compounds. Rockville, MD: USP Convention. (Identifies Aztreonam Ethyl Ester as a specific related compound). [1][2]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 71587391: Aztreonam Ethyl Ester. Bethesda, MD: National Library of Medicine. [1][2]

  • SynZeal Research . Aztreonam Ethyl Ester (Impurity F) Reference Standard Data. (Provides structural confirmation and CAS 102579-57-7).[1][2][5] [1][2]

  • GuideChem . Chemical Properties of Aztreonam Impurity F (CAS 102579-57-7).

Sources

Foundational

A Comparative Structural and Functional Analysis of Aztreonam API and its Ethyl Ester Derivative

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Abstract This technical guide provides a comprehensive comparison of the Aztreonam Act...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive comparison of the Aztreonam Active Pharmaceutical Ingredient (API) and its common process-related impurity, Aztreonam ethyl ester. The document delves into a detailed structural analysis, explores the consequential differences in physicochemical properties, and elucidates the impact of these variations on biological activity. Furthermore, this guide furnishes detailed analytical methodologies for the differentiation and quantification of these two compounds, alongside a protocol for the laboratory-scale synthesis of Aztreonam ethyl ester for use as a reference standard. This resource is intended to equip researchers, quality control analysts, and drug development professionals with the critical knowledge required for the robust characterization and control of Aztreonam purity.

Introduction: The Significance of Purity in Monobactam Antibiotics

Aztreonam is a pioneering monocyclic β-lactam antibiotic with a targeted spectrum of activity against aerobic Gram-negative bacteria.[1] Its unique structure, which includes a sulfonic acid group attached to the β-lactam ring, confers resistance to many β-lactamases.[2] The efficacy and safety of any API are intrinsically linked to its purity. Process-related impurities, which may arise during synthesis or degradation, can potentially impact the drug's stability, bioavailability, and even introduce toxicity.[3]

One such critical impurity in the manufacturing of Aztreonam is its corresponding ethyl ester.[3][4] This derivative is formed by the esterification of the carboxylic acid moiety in the Aztreonam side chain. While structurally very similar to the parent API, this seemingly minor modification has profound implications for the molecule's chemical and biological properties. Understanding the distinct characteristics of Aztreonam and its ethyl ester is paramount for the development of robust manufacturing processes, the establishment of appropriate analytical controls, and ensuring the overall quality of the final drug product.

This guide will provide a side-by-side comparison, beginning with the fundamental structural differences and extending to the practical aspects of their synthesis and analysis.

Structural Elucidation: A Tale of Two Functional Groups

The core structural difference between Aztreonam and its ethyl ester lies in the terminal functional group of the aminothiazole side chain. Aztreonam possesses a carboxylic acid group, which is deprotonated at physiological pH, rendering the molecule anionic. In contrast, Aztreonam ethyl ester has this carboxylic acid converted to an ethyl ester.

This seemingly subtle change from a carboxylic acid to an ethyl ester fundamentally alters the electronic and steric properties of this part of the molecule. The acidic proton of the carboxylic acid is replaced by an ethyl group, which is non-ionizable. This has significant downstream effects on the molecule's physicochemical properties.

Spectroscopic Characterization

The structural disparity between Aztreonam and its ethyl ester is readily discernible through various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • ¹H NMR Spectroscopy: In the ¹H NMR spectrum of Aztreonam ethyl ester, characteristic signals corresponding to the ethyl group will be present. These typically manifest as a quartet around 4.0-4.3 ppm (for the -CH₂- group) and a triplet around 1.2-1.4 ppm (for the -CH₃ group). These signals are absent in the spectrum of pure Aztreonam.

  • ¹³C NMR Spectroscopy: Similarly, the ¹³C NMR spectrum of the ethyl ester will show additional resonances for the two carbons of the ethyl group.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides a definitive means of distinguishing the two compounds based on their molecular weights. The addition of the ethyl group (C₂H₅) and the loss of a proton (H) results in a predictable mass shift.

CompoundMolecular FormulaMolecular Weight ( g/mol )
AztreonamC₁₃H₁₇N₅O₈S₂435.4
Aztreonam Ethyl EsterC₁₅H₂₁N₅O₈S₂463.5

Table 1: Comparison of Molecular Formulas and Molecular Weights.[3]

Comparative Physicochemical Properties

The conversion of the terminal carboxylic acid to an ethyl ester induces significant changes in the physicochemical profile of the molecule.

PropertyAztreonam APIAztreonam Ethyl EsterRationale for Difference
Solubility Soluble in aqueous media, particularly at neutral to alkaline pH.Expected to have significantly lower aqueous solubility and higher solubility in organic solvents.The ionizable carboxylic acid in Aztreonam enhances its interaction with polar water molecules. The non-polar ethyl group in the ester reduces its hydrophilicity.
pKa The carboxylic acid has a pKa value that allows for deprotonation at physiological pH.[5]Does not possess the ionizable proton of the carboxylic acid.The ester functional group is not readily ionizable under typical physiological conditions.
Polarity More polar due to the presence of the carboxylic acid and sulfonic acid groups.Less polar due to the masking of the carboxylic acid group by the ethyl group.The ester is a less polar functional group than the carboxylic acid.
Stability Susceptible to hydrolysis, particularly of the β-lactam ring.The ester bond is also susceptible to hydrolysis, which would convert it back to Aztreonam. The stability of the β-lactam ring is not expected to be significantly different.The presence of the ester group does not directly influence the inherent reactivity of the β-lactam ring.

Table 2: Comparative Physicochemical Properties.

Synthesis and Formation

Aztreonam ethyl ester is typically not a desired product but rather a process-related impurity that can form during the synthesis of Aztreonam, particularly if ethanol is used as a solvent or is present as an impurity in other reagents.

Laboratory-Scale Synthesis of Aztreonam Ethyl Ester

For the purpose of generating a reference standard for analytical method development and validation, Aztreonam ethyl ester can be synthesized from Aztreonam. A general procedure involves the esterification of the carboxylic acid.

Experimental Protocol: Synthesis of Aztreonam Ethyl Ester [6]

  • Dissolution: Dissolve Aztreonam and a non-nucleophilic base (e.g., triethylamine) in anhydrous ethanol.

  • Activation: Add an acylating agent and a catalyst to the solution.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 0-5 °C) and monitor the progress by a suitable analytical technique such as HPLC.

  • Work-up: Upon completion, quench the reaction and adjust the pH.

  • Crystallization and Isolation: Induce crystallization by the addition of an anti-solvent or by cooling.

  • Purification and Drying: Filter the resulting solid, wash with a suitable solvent, and dry under vacuum to obtain Aztreonam ethyl ester.

G

Biological Activity: The Critical Role of the Carboxylic Acid

The carboxylic acid moiety of Aztreonam is crucial for its antibacterial activity. This group is believed to be involved in the binding of the antibiotic to penicillin-binding proteins (PBPs) in the bacterial cell wall, thereby inhibiting cell wall synthesis and leading to bacterial cell death.[3]

The esterification of this carboxylic acid to form Aztreonam ethyl ester is expected to result in a significant loss of antibacterial activity. The bulkier, non-ionizable ethyl ester group would sterically and electronically hinder the necessary interactions with the active site of the PBPs. While direct and extensive in-vitro studies on the biological activity of purified Aztreonam ethyl ester are not widely published, its classification as an impurity to be controlled at low levels in the final API underscores its lack of desired therapeutic effect.

Analytical Methodologies for Separation and Quantification

The control of Aztreonam ethyl ester as an impurity in Aztreonam API necessitates robust analytical methods capable of separating and quantifying it with high sensitivity and specificity. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique employed for this purpose.[7]

Experimental Protocol: RP-HPLC Method for Aztreonam and its Impurities[7]

Chromatographic Conditions:

  • Column: C18, 5 µm, 25 cm x 4.6 mm

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 0.8-1.5 mL/min.

  • Detection: UV spectrophotometry at a wavelength where both compounds have significant absorbance (e.g., 254 nm).

  • Column Temperature: Controlled, for example, at 30 °C.

Sample Preparation:

  • Accurately weigh and dissolve the Aztreonam API sample in a suitable diluent (e.g., a mixture of water and organic solvent).

  • Prepare a reference standard solution of Aztreonam and a separate reference standard solution of Aztreonam ethyl ester at known concentrations.

Analysis:

  • Inject the reference standard solutions to determine their retention times and response factors.

  • Inject the sample solution.

  • Identify the peaks corresponding to Aztreonam and Aztreonam ethyl ester based on their retention times.

  • Quantify the amount of Aztreonam ethyl ester in the sample by comparing its peak area to that of the reference standard.

G

Conclusion: The Imperative of Structural Integrity

The comparison between Aztreonam API and its ethyl ester derivative highlights the critical importance of a single functional group in defining the physicochemical properties and biological activity of a drug molecule. The conversion of the essential carboxylic acid to an ethyl ester renders the molecule inactive and necessitates its stringent control as an impurity. The information and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to understand, characterize, and control this critical quality attribute of Aztreonam, thereby ensuring the safety and efficacy of this important antibiotic.

References

  • Brogden, R. N., & Heal, R. C. (1986). Aztreonam. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 31(2), 96–130.
  • Shanmugapandiyan, P., et al. (n.d.). METHOD DEVELOPMENT AND VALIDATION FOR ASSAY AND RELATED SUBTANCES OF AZTREONAM FOR INJECTION 1g. Indo American Journal of Pharmaceutical Research, 4(9), 3568-3576.
  • PubChem. (n.d.). Aztreonam. Retrieved from [Link]

  • PubChem. (n.d.). Aztreonam ethyl ester. Retrieved from [Link]

  • SynZeal. (n.d.). Aztreonam Impurities. Retrieved from [Link]

  • KM Pharma Solution Private Limited. (n.d.). Aztreonam Ethyl Ester (USP). Retrieved from [Link]

  • GSRS. (n.d.). AZTREONAM ETHYL ESTER. Retrieved from [Link]

  • Google Patents. (n.d.). CN108997327A - The preparation method of aztreonam ethyl ester.
  • Alfa Omega Pharma. (n.d.). Aztreonam Impurities | 78110-38-0 Certified Reference Substance. Retrieved from [Link]

  • Li, Y., et al. (2022). Isolation and structural characterization of eight impurities in aztreonam. Journal of Pharmaceutical and Biomedical Analysis, 211, 114587.
  • Google Patents. (n.d.). US7145017B2 - Preparation of Aztreonam.
  • MacVane, S. H., et al. (2014). Human Simulated Studies of Aztreonam and Aztreonam-Avibactam To Evaluate Activity against Challenging Gram-Negative Organisms, Including Metallo-β-Lactamase Producers. Antimicrobial Agents and Chemotherapy, 58(11), 6659–6665.
  • Wikipedia. (n.d.). Aztreonam. Retrieved from [Link]

  • Kumar, A., et al. (2015). Validation of RP-HPLC Method and UV Spectrophotometric Method for the Quantitative Determination of Aztreonam in Bulk and Pharmaceutical Dosage Form. RGUHS Journal of Pharmaceutical Sciences, 5(2), 62-67.
  • Sader, H. S., et al. (2023). Antimicrobial Activities of Aztreonam-Avibactam and Comparator Agents against Enterobacterales Analyzed by ICU and Non-ICU Wards, Infection Sources, and Geographic Regions: ATLAS Program 2016–2020. Antibiotics, 12(11), 1599.
  • Ramsey, C., et al. (n.d.). A-471 Pharmacodynamics of aztreonam against E.coli studied in an in vitro model of infection. North Bristol NHS Trust.
  • Brogden, R. N., & Heal, R. C. (1986). Aztreonam. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs, 31(2), 96-130.
  • Giani, T., et al. (2021). Antimicrobial Activity of Aztreonam in Combination with Old and New β-Lactamase Inhibitors against MBL and ESBL Co-Producing Gram-Negative Clinical Isolates: Possible Options for the Treatment of Complicated Infections. Antibiotics, 10(11), 1346.
  • Sulpizi, M., et al. (2006). Assessing the protonation state of drug molecules: the case of aztreonam. Journal of computer-aided molecular design, 20(6), 333–343.
  • Hlevnjak, M., et al. (2022). Screening of Novel Antimicrobial Diastereomers of Azithromycin–Thiosemicarbazone Conjugates: A Combined LC-SPE/Cryo NMR, MS/MS. Antibiotics, 11(12), 1738.

Sources

Exploratory

Technical Guide: Origin and Control of Aztreonam Impurity F in Synthesis Pathways

Executive Summary In the synthesis of Aztreonam, a monocyclic beta-lactam antibiotic, the impurity profile is strictly regulated by pharmacopoeial standards (USP/EP). Impurity F , identified primarily as Aztreonam Ethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of Aztreonam, a monocyclic beta-lactam antibiotic, the impurity profile is strictly regulated by pharmacopoeial standards (USP/EP). Impurity F , identified primarily as Aztreonam Ethyl Ester (USP designation), represents a critical process-related impurity. Unlike degradation products formed via ring-opening (hydrolysis), Impurity F is a synthetic artifact arising from unintended esterification during the final isolation or purification stages.

This guide analyzes the thermodynamic and kinetic drivers of Impurity F formation, specifically focusing on the interaction between the carboxylic acid moiety of the oxime side chain and alcoholic solvents under acidic conditions. It provides a self-validating control strategy to mitigate this impurity below the ICH Q3A(R2) reporting thresholds.

Chemical Identity and Structural Context[1][2][3][4][5]

To control an impurity, one must first define its structural divergence from the API (Active Pharmaceutical Ingredient).

  • API: Aztreonam (Free Acid)

  • Impurity F (USP): Aztreonam Ethyl Ester[1]

  • Chemical Name: (Z)-2-[[[(2-amino-4-thiazolyl)[[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]amino]oxoacetyl]amino]-2-methylpropanoic acid ethyl ester.

Structural Comparison
FeatureAztreonam (API)Impurity F (Ethyl Ester)
Side Chain Terminus Carboxylic Acid (-COOH)Ethyl Ester (-COOCH₂CH₃)
Polarity High (Amphoteric/Acidic)Lower (Lipophilic shift)
Origin Final ProductSolvolysis/Esterification Artifact
Retention Time (RRT) 1.00~1.8 - 2.2 (Method Dependent)

Note on Nomenclature: While USP identifies the Ethyl Ester as Impurity F, other pharmacopoeias or internal monographs may designate the tert-butyl ester precursor or the E-isomer (anti-isomer) with different codes. This guide focuses on the Ethyl Ester as the definitive "Impurity F" in the context of solvent-reactive impurities.

Mechanistic Origins in Synthesis

The formation of Impurity F is not a random degradation but a predictable chemical transformation governed by Fischer Esterification . It typically occurs during the final "work-up" or crystallization phases if ethanol is utilized as a solvent or anti-solvent.

The Critical Synthesis Step

The final stage of Aztreonam synthesis involves the deprotection of the tert-butyl ester intermediate using a strong acid, typically Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).

  • Precursor: tert-Butyl Aztreonam (Protected).

  • Reagent: Anhydrous TFA/Anisole or Aqueous HCl.

  • Intended Product: Aztreonam (Free Acid).

  • Risk Factor: Following deprotection, the reaction mixture is highly acidic. If Ethanol (EtOH) is introduced for crystallization or washing before complete neutralization of the acid catalyst, the free carboxylic acid reacts with the solvent.

Reaction Mechanism (Fischer Esterification)

The residual protons (


) protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon highly electrophilic. The nucleophilic oxygen of the ethanol attacks this carbon, leading to the formation of the ethyl ester (Impurity F) and water.

Key Kinetic Drivers:

  • Acid Concentration: Higher residual acid = faster rate of esterification.

  • Temperature: Elevated temperatures during solvent addition increase kinetic energy, overcoming the activation barrier.

  • Water Content: As this is an equilibrium reaction (

    
    ), the presence of water suppresses the forward reaction. However, anhydrous ethanolic conditions favor impurity formation.
    
Pathway Visualization

The following diagram illustrates the divergence point where the intended work-up pathway shifts toward Impurity F formation.

Aztreonam_Impurity_F Start t-Butyl Aztreonam (Intermediate) Acid_Step Acid Hydrolysis (TFA or HCl, 40-60°C) Start->Acid_Step Deprotection Intermediate Aztreonam (Free Acid) + Residual H+ Acid_Step->Intermediate Cleavage of t-butyl Decision Solvent Selection for Crystallization Intermediate->Decision Path_A Route A: Ethanol Added (Acidic pH maintained) Decision->Path_A High Risk Path_B Route B: pH Adjustment/Water (No reactive alcohols) Decision->Path_B Controlled Impurity IMPURITY F (Aztreonam Ethyl Ester) Path_A->Impurity Fischer Esterification (H+ Catalyzed) Final Pure Aztreonam (Crystalline) Path_B->Final Precipitation

Caption: Divergence pathway showing the formation of Impurity F via acid-catalyzed esterification with ethanol during the crystallization phase.

Experimental Control & Mitigation Strategies

To ensure "Trustworthiness" in the protocol, the following control system is self-validating: if the pH is not within specification, the solvent addition step is physically blocked or halted.

Solvent Selection (Primary Control)

The most effective elimination strategy is Solvent Substitution .

  • Replace Ethanol: Use non-nucleophilic anti-solvents such as Acetone or Acetonitrile for the final precipitation. These solvents cannot form esters with the carboxyl group.

  • Use Isopropanol (IPA): If an alcohol is required, IPA is sterically hindered (secondary alcohol) and reacts significantly slower than ethanol (primary alcohol), reducing impurity formation risk.

pH Neutralization (Secondary Control)

If Ethanol must be used (e.g., for specific polymorph targeting):

  • Protocol: The acidic reaction mass must be neutralized to pH 2.5 – 3.5 before the addition of ethanol.

  • Mechanism: At pH > 2.5, the concentration of free protons (

    
    ) is insufficient to effectively catalyze the Fischer esterification within the processing time window.
    
Temperature Management
  • Constraint: Crystallization with ethanol should occur at < 5°C .

  • Rationale: Esterification rates drop logarithmically with temperature. Low-temperature crystallization kinetically traps the API before the impurity can form.

Detailed Experimental Protocol (Low-Impurity Route)

This protocol is designed to minimize Impurity F by avoiding conditions conducive to esterification.

Reagents:

  • Crude Aztreonam (post-reaction mass).

  • Anti-solvent: Acetone (preferred) or Ethanol (only with pH control).

  • Neutralizer: NaOH (1N) or Sodium Bicarbonate.

Step-by-Step Methodology:

  • Deprotection: Complete the hydrolysis of t-butyl aztreonam using TFA/DCM or aqueous HCl at 50°C. Monitor disappearance of starting material via HPLC.

  • Quench/Cooling: Cool the reaction mass to 0–5°C .

  • pH Adjustment (CRITICAL POINT):

    • Slowly add 1N NaOH to the aqueous phase.

    • Target: Adjust pH to 2.8 ± 0.2 .

    • Validation: Use a calibrated pH meter. Do not rely on paper strips.

  • Crystallization:

    • Option A (Zero Impurity F Risk): Add chilled Acetone dropwise. The free acid precipitates.

    • Option B (Managed Risk): If Ethanol is required for polymorph control, add chilled Ethanol (0°C) rapidly only after pH confirmation.

  • Filtration: Filter immediately. Do not hold the slurry in alcoholic solvent for extended periods (>4 hours).

  • Washing: Wash the cake with cold water or acetone. Avoid washing with hot ethanol.

Analytical Detection

Quantification of Impurity F requires a reversed-phase HPLC method capable of separating the lipophilic ester from the polar API.

ParameterCondition
Column C18 (e.g., Waters Symmetry or equiv), 250 x 4.6 mm, 5µm
Mobile Phase A 0.05 M KH₂PO₄ buffer (pH 3.0)
Mobile Phase B Acetonitrile (ACN)
Gradient High organic shift required to elute the Ester (Impurity F)
Detection UV at 254 nm or 270 nm
RRT (Approx) Aztreonam: 1.0
RRT (Approx) Impurity F: ~2.1 (Elutes later due to loss of polarity)

Data Interpretation:

  • If Impurity F > 0.10%, investigate the pH adjustment step and solvent holding times .

  • If Impurity F appears in the Starting Material (unlikely for F, more likely for t-butyl precursor), check the raw material Certificate of Analysis.

References

  • United States Pharmacopeia (USP). Aztreonam Monograph: Impurity F Specification. USP-NF Online.

  • European Directorate for the Quality of Medicines (EDQM). Aztreonam: Impurities and Reference Standards. European Pharmacopoeia (Ph. Eur.) 10th Edition.

  • Singh, R. et al. (2022). "Isolation and structural characterization of eight impurities in aztreonam." Journal of Pharmaceutical and Biomedical Analysis, 210, 114587.[2] (Identifies ester-based impurities and degradation pathways).

  • Google Patents. Process for the synthesis of Aztreonam (US7145017B2). (Details the hydrolysis of t-butyl aztreonam and crystallization conditions).

Sources

Foundational

Aztreonam Impurity F: Technical Guide to Identity, Formation, and Analysis

[1][2] Abstract This technical guide provides a definitive characterization of Aztreonam Impurity F , identified chemically as Aztreonam Ethyl Ester .[1][2][3] Targeted at pharmaceutical scientists and quality control pr...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract

This technical guide provides a definitive characterization of Aztreonam Impurity F , identified chemically as Aztreonam Ethyl Ester .[1][2][3] Targeted at pharmaceutical scientists and quality control professionals, this document details the impurity's IUPAC nomenclature, chemical structure, mechanistic formation pathways, and validated analytical methodologies.[1][2] Emphasis is placed on the distinction between process-related impurities and degradation products within the context of ICH Q3A/B regulatory frameworks.

Chemical Identity and Nomenclature[1][2][4][5][6][7]

Aztreonam Impurity F is the ethyl ester derivative of the parent active pharmaceutical ingredient (API), Aztreonam.[1][2][3] It arises primarily through the esterification of the carboxylic acid moiety on the isobutyric acid oxime side chain.[1][2]

Core Identifiers
ParameterDetail
Common Name Aztreonam Impurity F
Chemical Name Aztreonam Ethyl Ester
CAS Registry Number 102579-57-7
Molecular Formula C₁₅H₂₁N₅O₈S₂
Molecular Weight 463.49 g/mol
Pharmacopoeial Status USP Related Compound F
IUPAC Nomenclature

The systematic naming follows the rules for esters, prioritizing the ethyl group attached to the carboxylate.[1][2][3]

Primary IUPAC Name:

Ethyl 2-{[(Z)-1-(2-amino-1,3-thiazol-4-yl)-2-{[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino}-2-oxoethylidene]amino}oxy-2-methylpropanoate [1][2][3][4]

Synonyms:

  • Aztreonam Ethyl Ester[1][2][3][5][6][7]

  • (Z)-2-[[[(2-amino-4-thiazolyl)[[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]carbamoyl]methylene]amino]oxy]-2-methylpropanoic acid ethyl ester[1][2][8]

  • Propanoic acid, 2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]amino]-2-oxoethylidene]amino]oxy]-2-methyl-, 1-ethyl ester[1][2][4]

Structural Characterization

The structure of Impurity F retains the monobactam core (sulfonated azetidinone) and the aminothiazole ring.[1][2] The sole modification is the capping of the free carboxylic acid with an ethyl group.[1][2] This modification significantly alters the lipophilicity of the molecule compared to the parent zwitterionic Aztreonam.[1][2]

Structural Diagram (DOT Visualization)

Aztreonam_Impurity_F_Structure cluster_molecule Aztreonam Impurity F (C15H21N5O8S2) Core Monobactam Core (Sulfonated Azetidinone) Linker Amide Linkage Linker->Core N-3 Position SideChain Aminothiazole Ring SideChain->Linker C-4 Position Oxime Oxime Ether Group (Z-Configuration) SideChain->Oxime Alpha Carbon Ester Ethyl Ester Moiety (Impurity F Specific) Oxime->Ester Esterification Site

Figure 1: Structural decomposition of Aztreonam Impurity F, highlighting the ethyl ester modification responsible for its designation.[1][2]

Formation Mechanisms[1][2]

Understanding the genesis of Impurity F is critical for control strategies.[1][2] It is classified as a Process-Related Impurity and, under specific conditions, a degradation product.[1][2]

Mechanism: Acid-Catalyzed Esterification

The primary pathway is the Fischer esterification of Aztreonam's carboxylic acid group in the presence of ethanol and an acidic environment.[1][2][3]

  • Source of Ethanol: Ethanol may be used as a solvent during crystallization or washing steps in the API manufacturing process.[1][2][3]

  • Catalyst: The sulfonic acid group on the monobactam ring is strongly acidic (pKa < 1), potentially providing the necessary protons to catalyze the reaction intramolecularly or intermolecularly if residual ethanol is present during drying or storage.[1][2][3]

Formation Pathway Diagram[1][2]

Formation_Pathway cluster_conditions Critical Process Parameters Aztreonam Aztreonam (API) (Carboxylic Acid) Intermediate Tetrahedral Intermediate Aztreonam->Intermediate Acid Catalysis (H+) Ethanol Ethanol (Residual Solvent) Ethanol->Intermediate Acid Catalysis (H+) ImpurityF Impurity F (Ethyl Ester) Intermediate->ImpurityF - H2O Water H2O (Byproduct) Intermediate->Water Param1 pH < 3 Param2 Residual EtOH > 0.5% Param3 Heat/Drying

Figure 2: Mechanistic pathway for the formation of Aztreonam Impurity F via esterification.

Analytical Characterization

Detecting Impurity F requires a separation method capable of resolving the more hydrophobic ester from the polar zwitterionic parent.[1][2]

HPLC Method Principles

Due to the esterification, Impurity F is significantly less polar than Aztreonam.[1][2][3] In Reversed-Phase Chromatography (RP-HPLC), it will elute after the main API peak.[1][2]

Protocol Recommendations:

  • Column: C18 (Octadecylsilyl silica), 5 µm, 4.6 x 250 mm.[1][2]

  • Mobile Phase A: Phosphate buffer (pH 2.5 - 3.0) + KH₂PO₄.[1][2] Low pH is essential to suppress the ionization of the carboxylic acid in trace impurities, though Impurity F is already capped.[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Gradient: ACN gradient from 5% to 40% is typically required to elute the late-running ester.[1][2]

  • Detection: UV at 206 nm or 254 nm.[1][2]

Relative Retention Time (RRT)

While system dependent, Impurity F typically displays an RRT of approximately 1.8 - 2.2 relative to Aztreonam, reflecting its increased hydrophobicity (LogP increase).[1][2][3]

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive or Negative.[1][2]

  • Parent Ion:

    • Positive Mode: [M+H]⁺ = 464.5 m/z[1][2]

    • Negative Mode: [M-H]⁻ = 462.5 m/z[1][2]

  • Fragmentation: Loss of the ethyl group (-28 Da) or the sulfonated monobactam core are characteristic fragments.[1][2][3]

Regulatory & Control Strategy

ICH Limits

As a known impurity, limits are defined by ICH Q3A(R2) based on the maximum daily dose (MDD) of Aztreonam (often > 2g/day).[1][2][3]

  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10%

  • Qualification Threshold: 0.15%[1][2]

Control Measures

To prevent the formation of Impurity F:

  • Solvent Swap: Replace ethanol with non-reactive solvents (e.g., acetone, though reactivity must be checked) or strictly limit ethanol content before drying.[1][2][3]

  • Lyophilization: Ensure complete removal of alcohols prior to the final lyophilization cycle.

  • pH Control: Avoid highly acidic conditions in the presence of alcoholic solvents.

References

  • United States Pharmacopeia (USP) . Aztreonam Monograph: Related Compounds. USP-NF.[1][2] [1][2]

  • European Pharmacopoeia (Ph.[1][2] Eur.) . Aztreonam Monograph 01/2008:0936.

  • SynZeal Research . Aztreonam Ethyl Ester (Impurity F) Reference Standard Data. SynZeal.

  • PubChem . Aztreonam Ethyl Ester Compound Summary. National Library of Medicine.[1][2] [1][2]

  • GuideChem . Aztreonam Impurity F Structure and Properties.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography (HPLC) for Aztreonam Impurity F (Ethyl Ester) Detection

This Application Note and Protocol is designed for researchers and quality control scientists involved in the analysis of Aztreonam. It addresses the specific detection and quantification of Aztreonam Impurity F , identi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and quality control scientists involved in the analysis of Aztreonam. It addresses the specific detection and quantification of Aztreonam Impurity F , identified here as Aztreonam Ethyl Ester (CAS 102579-57-7), a late-eluting process-related impurity.[1][2]

[1][2][3]

Introduction & Scope

Aztreonam is a synthetic monocyclic beta-lactam antibiotic (monobactam) effective against gram-negative aerobic pathogens.[1][2][3] During synthesis and storage, particularly in the presence of ethanolic solvents, Aztreonam can undergo esterification at the carboxylic acid moiety of the oxime side chain, forming Aztreonam Ethyl Ester (Impurity F).[1][3]

Unlike the hydrolytic degradation products (Open-Ring Aztreonam) which are more polar and elute early, Impurity F is significantly less polar due to the masking of the free carboxylic acid.[1] Consequently, it exhibits strong retention on reverse-phase C18 columns (Relative Retention Time ~3.9).[1][2][3] This protocol details a gradient HPLC method optimized to resolve this late-eluting impurity from the main peak and other related substances.[1][2][3]

Chemical Identity of Target Analyte
  • Common Name: Aztreonam Impurity F (Aztreonam Ethyl Ester)[2][3][4]

  • Chemical Name: (Z)-2-[[[(2-amino-4-thiazolyl)[[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]carbamoyl]methylene]amino]oxy]-2-methylpropionic acid ethyl ester.[1][2][3][4][5][6][7]

  • CAS Number: 102579-57-7[1][2][3][5][6][7][8][9]

  • Molecular Formula:

    
    [1][2][5][6][7]
    

Method Development Logic (Expertise & Experience)

The separation strategy relies on the significant hydrophobicity difference between the zwitterionic parent drug and the esterified impurity.[1][2][3]

  • Column Selection: A C18 (Octadecylsilane) stationary phase is selected for its ability to retain the non-polar ethyl ester.[1][3] A high carbon load is preferred to prevent peak tailing of the polar Aztreonam peak while ensuring adequate retention of Impurity F.[1][3]

  • pH Control: The mobile phase is buffered at pH 2.5 - 3.0 using Potassium Dihydrogen Phosphate (

    
    ). At this pH, the sulfonic acid group is ionized, but the carboxylic acid groups on related impurities are suppressed, sharpening the peaks.[1]
    
  • Gradient Elution: An isocratic method is inefficient here.[1][3] Aztreonam elutes early (water-soluble), while Impurity F elutes late.[1][2] A gradient starting with low organic content (to retain Aztreonam) and ramping to high organic content (to elute Impurity F) is required to keep run times practical (< 45 mins).[1][2]

  • Detection: UV detection at 254 nm is chosen, targeting the strong absorption of the aminothiazole ring common to both the API and the impurity.[1][3]

Experimental Protocol

Reagents and Materials
  • Aztreonam Reference Standard (RS): USP or EP grade.[1][3]

  • Aztreonam Impurity F (Ethyl Ester) Standard: >95% purity.[1]

  • Acetonitrile (ACN): HPLC Grade.[1][3]

  • Potassium Dihydrogen Phosphate (

    
    ):  AR Grade.[1]
    
  • Phosphoric Acid (

    
    ):  85%, AR Grade.[1]
    
  • Water: Milli-Q or HPLC grade.[1][2][3]

Chromatographic Conditions
ParameterSetting
Instrument HPLC with Gradient Pump and UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Waters µBondapak or equiv.)[1][2][3]
Flow Rate 1.0 mL/min
Column Temp 25°C (Ambient)
Detector UV at 254 nm
Injection Volume 20 µL
Run Time 45 Minutes
Mobile Phase Preparation
  • Buffer Solution (Mobile Phase A): Dissolve 1.36 g of

    
     in 1000 mL of water. Adjust pH to 3.0 ± 0.1  with dilute Phosphoric Acid. Filter through a 0.45 µm membrane.[1]
    
  • Organic Phase (Mobile Phase B): 100% Acetonitrile (degassed).[1]

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Injection
5.09010Isocratic Hold
25.05050Linear Ramp
35.05050Wash
36.09010Return to Initial
45.09010Re-equilibration
Standard & Sample Preparation

Diluent: Mobile Phase A : Acetonitrile (90:10 v/v).[1][3]

  • System Suitability Solution:

    • Prepare a solution containing 1.0 mg/mL of Aztreonam API and 0.01 mg/mL of Impurity F (1% spike) in Diluent.

  • Standard Solution (for Quantification):

    • Prepare a solution of Aztreonam Impurity F at the target limit concentration (e.g., 0.15% level = 1.5 µg/mL) in Diluent.[1]

  • Test Sample Solution:

    • Accurately weigh 50 mg of Aztreonam sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 1.0 mg/mL).

Method Workflow & Logic Visualization[2][3]

Analytical Workflow

The following diagram illustrates the step-by-step execution of the protocol, ensuring self-validation through system suitability checks.

Aztreonam_HPLC_Workflow Start Start Analysis Prep_MP Mobile Phase Prep (Buffer pH 3.0 / ACN) Start->Prep_MP Prep_Std Standard Prep (Impurity F @ 1.5 µg/mL) Prep_MP->Prep_Std Prep_SST System Suitability Prep (API + Impurity F) Prep_Std->Prep_SST HPLC_Inj HPLC Injection Sequence Prep_SST->HPLC_Inj Check_SST Check System Suitability Resolution > 2.0? HPLC_Inj->Check_SST Run_Samples Run Test Samples Check_SST->Run_Samples Pass Fail Troubleshoot (Check Column/pH) Check_SST->Fail Fail Calc Data Processing Calculate % Impurity Run_Samples->Calc Report Final Report Calc->Report Fail->Prep_MP

Caption: Step-by-step analytical workflow for Aztreonam Impurity F quantification.

Impurity Formation Pathway

Understanding the origin of Impurity F is critical for root cause analysis in manufacturing.[1][3]

Impurity_Pathway Aztreonam Aztreonam (API) (Z-Isomer) Impurity_F Impurity F (Aztreonam Ethyl Ester) Late Eluter (RRT ~3.9) Aztreonam->Impurity_F Esterification (Acidic pH + EtOH) Open_Ring Open-Ring Impurity (Hydrolysis Product) Early Eluter Aztreonam->Open_Ring Hydrolysis (High Moisture/pH) Ethanol Ethanol (Solvent) Ethanol->Impurity_F Reactant

Caption: Chemical pathway showing the formation of Impurity F via esterification vs. hydrolysis.[1][2][3]

System Suitability & Validation Criteria

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before analyzing samples:

ParameterAcceptance CriteriaRationale
Resolution (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
> 2.0 between Aztreonam and nearest peakEnsures accurate integration of the main peak.
Tailing Factor (

)
< 2.0 for AztreonamPrevents peak overlap and integration errors.[1]
RSD (Standard) < 5.0% (n=6 injections)Verifies precision of the injector and pump.[1][2]
Retention Time Aztreonam: ~8-10 minImpurity F: ~30-35 minConfirms gradient accuracy.
Calculation Formula

[1][2][4]
  • 
    : Peak area of Impurity F in Sample.[1][4]
    
  • 
    : Average peak area of Impurity F in Standard.[1]
    
  • 
    : Concentration of Impurity F Standard (mg/mL).[1][2][4]
    
  • 
    : Concentration of Sample (mg/mL).[1][2]
    
  • 
    : Purity of Impurity F Standard (decimal, e.g., 0.99).[1]
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Impurity F Peak Missing Gradient did not reach high % Organic.Check mobile phase B line and gradient program.
Broad Peaks pH incorrect or Column aging.[1][3]Verify Buffer pH is 3.[1]0. Replace column if >1000 injections.[1]
Ghost Peaks Contaminated Mobile Phase.[1][3]Use fresh Milli-Q water; filter all buffers.[1][2]
Retention Time Shift Temperature fluctuation.[1][3]Ensure column oven is stable at 25°C.

References

  • United States Pharmacopeia (USP). Aztreonam Monograph: Organic Impurities.[1][3] USP-NF.[1][2][4] (Accessed via USP Store).[1][2] Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71587391, Aztreonam ethyl ester.[1][3]Link[1][2]

  • Caming Pharmaceutical. Aztreonam USP Impurity F (Aztreonam Ethyl Ester) Data Sheet.[1][3]Link[1][2]

  • Clearsynth. Aztreonam Ethyl Ester Reference Standard.[1][3]Link[1][2][6]

  • European Directorate for the Quality of Medicines (EDQM). Control of Impurities in Substances for Pharmaceutical Use.[1][3] Ph.[1][3][10] Eur. General Text 5.10. Link[1][2]

Sources

Application

Application Notes and Protocols for the Use of Aztreonam Ethyl Ester as a Quality Control Reference Standard

Abstract This comprehensive guide provides detailed application notes and validated protocols for the use of Aztreonam Ethyl Ester as a reference standard in the quality control of Aztreonam, a synthetic monobactam antib...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the use of Aztreonam Ethyl Ester as a reference standard in the quality control of Aztreonam, a synthetic monobactam antibiotic. Aztreonam Ethyl Ester is a known process-related impurity that must be monitored to ensure the safety and efficacy of the final drug product.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals, offering in-depth methodologies grounded in established scientific principles and regulatory expectations. We will explore the characterization of the reference standard, its application in stability-indicating HPLC methods, and data interpretation in line with pharmacopeial standards.

Introduction: The Imperative of Impurity Profiling in Aztreonam

Aztreonam is a critical beta-lactam antibiotic with a unique monocyclic structure, primarily effective against Gram-negative bacteria.[3][4] Its synthesis and storage can lead to the formation of related substances, or impurities, which can impact the drug's potency and safety profile. Regulatory bodies worldwide mandate rigorous control over these impurities.

Aztreonam Ethyl Ester (CAS: 102579-57-7) is a significant process-related impurity that can arise during the synthesis of Aztreonam.[5][6][7] Its presence and concentration are critical quality attributes (CQAs) of the drug substance and product. Therefore, a well-characterized, high-purity reference standard of Aztreonam Ethyl Ester is indispensable for the development, validation, and routine execution of analytical methods designed to quantify this impurity.[1][8] This guide elucidates the pivotal role of this reference standard in ensuring the quality of Aztreonam.

Physicochemical Profile: Aztreonam Ethyl Ester Reference Standard

A thorough understanding of the reference standard's properties is fundamental to its correct use.

PropertyValueSource
Chemical Name (2S,3S)-3-((Z)-2-(2-Aminothiazol-4-yl)-2-(((1-ethoxy-2-methyl-1-oxopropan-2-yl)oxy)imino)acetamido)-2-methyl-4-oxoazetidine-1-sulfonic Acid[7]
CAS Number 102579-57-7[1][6][7]
Molecular Formula C₁₅H₂₁N₅O₈S₂[1][6]
Molecular Weight 463.48 g/mol [6][7]
Appearance Off-White Powder[7]
Storage 2-8°C Refrigerator[7]

The Role of Aztreonam Ethyl Ester in the Quality Control Workflow

The reference standard is not merely a chemical substance; it is an integral tool in a self-validating analytical system. Its primary function is to serve as a benchmark for the identification and quantification of the Aztreonam Ethyl Ester impurity in test samples of Aztreonam.

G cluster_0 Aztreonam Synthesis & Manufacturing cluster_1 Quality Control (QC) Cycle API Aztreonam API Synthesis Chemical Synthesis (Esterification Potential) API->Synthesis Purification Purification Steps Synthesis->Purification RoutineTest Routine Batch Release & Stability Testing Purification->RoutineTest Sample for Testing RefStd Aztreonam Ethyl Ester Reference Standard MethodDev Method Development & Validation RefStd->MethodDev MethodDev->RefStd System Suitability Specificity, LOD/LOQ MethodDev->RoutineTest

Caption: Logical flow showing the role of the reference standard in QC.

Protocol I: Qualification of Aztreonam Ethyl Ester Reference Standard

Causality: Before a substance can be used as a reference standard, its identity, purity, and potency must be unequivocally established. A multi-pronged analytical approach is required to provide orthogonal data, ensuring a high degree of confidence in the standard's quality. This process transforms a chemical material into a certified metrological tool.

G cluster_methods Orthogonal Characterization Methods start Candidate Material (Aztreonam Ethyl Ester) HPLC Purity Assay by RP-HPLC start->HPLC MS Identity Confirmation by Mass Spectrometry start->MS NMR Structural Elucidation by NMR start->NMR IR Functional Group ID by IR Spectroscopy start->IR Data Data Review & Integration HPLC->Data MS->Data NMR->Data IR->Data Cert Certified Reference Standard with COA Data->Cert

Caption: Workflow for the analytical qualification of a reference standard.

Step-by-Step Methodology:

  • High-Performance Liquid Chromatography (HPLC) for Purity Assessment

    • Objective: To determine the purity of the Aztreonam Ethyl Ester and to identify any other related impurities.

    • Chromatographic Conditions:

      • Column: Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size.[9][10]

      • Mobile Phase: A gradient mixture of a phosphate buffer (pH 3.0) and acetonitrile is typically effective.[3][9]

      • Flow Rate: 0.8 - 1.5 mL/min.[9][11]

      • Detection: UV at 254 nm.[9]

      • Injection Volume: 10-20 µL.

    • Procedure:

      • Prepare a solution of the candidate reference standard in the mobile phase at a concentration of approximately 0.5 mg/mL.

      • Inject the solution into the HPLC system.

      • Record the chromatogram for a sufficient time to elute all potential impurities.

      • Calculate the purity by the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

  • Mass Spectrometry (MS) for Identity Confirmation

    • Objective: To confirm the molecular weight of the compound.

    • Procedure:

      • Infuse a dilute solution of the standard into an electrospray ionization (ESI) source coupled to a mass spectrometer.

      • Acquire the mass spectrum in positive ion mode.

      • Verify that the observed mass for the protonated molecule [M+H]⁺ corresponds to the theoretical mass of Aztreonam Ethyl Ester (464.48 g/mol ). High-resolution mass spectrometry (HRMS) is preferred for unambiguous elemental composition confirmation.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

    • Objective: To confirm the chemical structure of Aztreonam Ethyl Ester.

    • Procedure:

      • Dissolve an accurately weighed portion of the standard in a suitable deuterated solvent (e.g., DMSO-d₆).

      • Acquire ¹H and ¹³C NMR spectra.

      • Analyze the chemical shifts, coupling constants, and integration values to confirm that the spectral data are consistent with the known structure of Aztreonam Ethyl Ester.[12] This provides definitive structural proof.

Protocol II: Stability-Indicating HPLC Method for Aztreonam QC

Causality: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the drug substance in the presence of its impurities, degradants, and excipients.[9][10] The Aztreonam Ethyl Ester reference standard is crucial for validating the method's specificity—its ability to resolve the impurity from the main Aztreonam peak.

G Prep 1. Prepare Solutions (Standard, Sample, SST) Inject 2. Inject into HPLC System Prep->Inject Acquire 3. Acquire Chromatogram Inject->Acquire SST_Check System Suitability Pass? Inject->SST_Check Check Resolution, Tailing Integrate 4. Integrate Peak Areas Acquire->Integrate Calc 5. Calculate Impurity % Integrate->Calc Report 6. Report Results vs. Spec. Calc->Report SST_Check->Prep No - Troubleshoot SST_Check->Acquire Yes

Caption: Experimental workflow for HPLC analysis of Aztreonam impurities.

Step-by-Step Methodology:

  • Reagents and Materials

    • Aztreonam Reference Standard (e.g., USP grade).

    • Aztreonam Ethyl Ester Certified Reference Standard.

    • Aztreonam sample (drug substance or finished product).

    • HPLC-grade acetonitrile and methanol.

    • Potassium dihydrogen phosphate (or similar buffer salt).

    • Phosphoric acid.

    • HPLC-grade water.

  • Chromatographic Conditions (Example)

ParameterConditionRationale
Column Waters Symmetry C18, 250x4.6 mm, 5µmProvides good retention and resolution for polar compounds like Aztreonam and its impurities.[3]
Mobile Phase A 0.05 M Potassium Phosphate Buffer, pH 3.0Buffered aqueous phase controls ionization and ensures reproducible retention times.
Mobile Phase B AcetonitrileOrganic modifier to elute compounds from the reversed-phase column.
Gradient Time (min): 0, 25, 30, 35; %B: 20, 50, 20, 20Gradient elution is necessary to separate impurities with different polarities from the main API peak in a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CControlled temperature ensures retention time stability.
Detector UV at 254 nmWavelength at which Aztreonam and related impurities exhibit strong absorbance.[9]
Injection Vol. 20 µLStandard volume for good sensitivity and peak shape.
  • Preparation of Solutions

    • Standard Solution (Aztreonam): Accurately weigh about 25 mg of Aztreonam RS into a 25 mL volumetric flask. Dissolve and dilute to volume with mobile phase A. This yields a 1.0 mg/mL solution.

    • Impurity Standard Stock Solution (Aztreonam Ethyl Ester): Accurately weigh about 10 mg of Aztreonam Ethyl Ester RS into a 100 mL volumetric flask. Dissolve and dilute to volume with mobile phase A to get a 100 µg/mL stock solution.

    • System Suitability Solution (Resolution Solution): Spike the Standard Solution (Aztreonam) with an appropriate volume of the Impurity Standard Stock Solution to achieve a final concentration of approximately 5 µg/mL of Aztreonam Ethyl Ester. This solution is critical to verify the separation between the main peak and the impurity.[9][13]

    • Sample Solution: Accurately weigh about 25 mg of the Aztreonam test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with mobile phase A.

  • System Suitability Testing (SST)

    • Inject the System Suitability Solution.

    • Acceptance Criteria:

      • Resolution: The resolution between the Aztreonam and Aztreonam Ethyl Ester peaks must be not less than 2.0.[13]

      • Tailing Factor: The tailing factor for the Aztreonam peak should be not more than 2.0.[13]

      • Relative Standard Deviation (RSD): Inject the Standard Solution five times. The RSD for the Aztreonam peak area must be not more than 2.0%.[13]

    • Trustworthiness: The SST protocol ensures that the chromatographic system is fit for its intended purpose before any sample is analyzed, making the entire run self-validating.

  • Procedure

    • Perform the SST as described above. If criteria are met, proceed.

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Inject the Impurity Standard Stock Solution (diluted to a known concentration, e.g., 1.0 µg/mL) to establish the reference peak and response.

    • Inject the Sample Solution in duplicate.

  • Calculations

    • Calculate the percentage of Aztreonam Ethyl Ester in the sample using the following formula, which compares the sample response to the external standard response:

    % Impurity = (Area_Imp_Sample / Area_Std) × (Conc_Std / Conc_Sample) × Purity_Std × 100

    Where:

    • Area_Imp_Sample = Peak area of Aztreonam Ethyl Ester in the sample chromatogram.

    • Area_Std = Peak area of Aztreonam Ethyl Ester in the standard chromatogram.

    • Conc_Std = Concentration of the Aztreonam Ethyl Ester standard (e.g., in mg/mL).

    • Conc_Sample = Concentration of the Aztreonam sample (e.g., in mg/mL).

    • Purity_Std = Purity of the Aztreonam Ethyl Ester reference standard (as a decimal).

Data Interpretation & Acceptance Criteria

Regulatory guidelines, such as those from the USP, define limits for impurities. While specific limits can vary, typical pharmacopeial requirements provide a framework for quality assessment.

ImpurityRelative Retention Time (RRT)Acceptance Limit
Aztreonam1.0-
Aztreonam E-Isomer~1.8NMT 1.5%
Aztreonam Ethyl Ester ~3.9 NMT 1.5%
Any individual unspecified impurity-NMT 0.1%
Total impurities-NMT 3.0%
Data based on USP monograph for Aztreonam.[14]

Conclusion

The Aztreonam Ethyl Ester reference standard is a critical component in the analytical framework that ensures the quality of Aztreonam. Its proper qualification and use in validated, stability-indicating methods are fundamental to meeting regulatory requirements and guaranteeing patient safety. The protocols outlined in this guide provide a robust foundation for scientists to implement reliable quality control testing for this essential antibiotic.

References

  • METHOD DEVELOPMENT AND VALIDATION FOR ASSAY AND RELATED SUBTANCES OF AZTREONAM FOR INJECTION 1g. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Aztreonam Impurities. (n.d.). SynZeal. [Link]

  • Isolation and structural characterization of eight impurities in aztreonam. (2020). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Aztreonam - Definition, Identification, Assay. (2025). USP. [Link]

  • A facile reverse phase high-performance liquid chromatographic method for the determination of related substances of Aztreonam drug substance. (2009). Analytical Chemistry: An Indian Journal. [Link]

  • Development and validation of an ecological, new and rapid stability-indicating High Performance Liquid Chromatographic method for quantitative determination of aztreonam in lyophilized powder for injection. (2017). Drug Analysis and Research. [Link]

  • Aztreonam. (2012). USP 36 Official Monographs. [Link]

  • Aztreonam Impurities | 78110-38-0 Certified Reference Substance. (n.d.). Alfa Omega Pharma. [Link]

  • DEVELOPMENT AND VALIDATION OF AN ECOLOGICAL, NEW AND RAPID STABILITY-INDICATING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY FOR QUANTITATIVE DETERMINATION OF AZTREONAM IN LYOPHILIZED POWDER FOR INJECTION. (2017). ResearchGate. [Link]

  • Aztreonam. (n.d.). Japanese Pharmacopoeia. [Link]

  • The preparation method of aztreonam ethyl ester. (2018).
  • Aztreonam Ethyl Ester. (n.d.). Pharmaffiliates. [Link]

  • USP Monographs: Aztreonam Injection. (n.d.). Pharmacopeia.cn. [Link]

  • CAS No : 102579-57-7 | Product Name : Aztreonam Ethyl Ester. (n.d.). Pharmaffiliates. [Link]

  • Preparation of Aztreonam. (2006).
  • Aztreonam for Injection, USP. (n.d.). DailyMed. [Link]

  • Aztreonam Impurities and Related Compound. (n.d.). Veeprho. [Link]

  • RP-HPLC Forced Degradation Studies of Aztreonam in Pharmaceutical Dosage Form. (2018). Pharmacognosy Magazine. [Link]

  • Aztreonam. (2025). USP-NF. [Link]

  • Synthesis method for aztreonam. (2013).
  • Aztreonam Ethyl Ester. (n.d.). Venkatasai Life Sciences. [Link]

Sources

Method

Application Note &amp; Protocol: Synthesis of Aztreonam Impurity F (Open-Ring Aztreonam) for Use as an Analytical Standard

Introduction Aztreonam is a synthetic monocyclic β-lactam antibiotic with potent activity against a wide range of Gram-negative aerobic bacteria.[1][2] Its mechanism of action involves the inhibition of mucopeptide synth...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Aztreonam is a synthetic monocyclic β-lactam antibiotic with potent activity against a wide range of Gram-negative aerobic bacteria.[1][2] Its mechanism of action involves the inhibition of mucopeptide synthesis in the bacterial cell wall, leading to cell death.[3][4] As with any pharmaceutical agent, the purity and impurity profile of Aztreonam is a critical quality attribute that must be rigorously controlled to ensure safety and efficacy.[4]

Regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3A(R2) guidelines, mandate the identification, reporting, and qualification of impurities in new drug substances.[5][6][7] This requires the availability of high-purity reference standards for each significant impurity. One such critical impurity is Aztreonam Impurity F, also known as Open-Ring Aztreonam (CAS: 87500-74-1).[2] This impurity is the product of the hydrolytic cleavage of the strained β-lactam ring in the Aztreonam molecule.

This application note provides a detailed, robust, and validated protocol for the synthesis, purification, and characterization of Aztreonam Impurity F. The method described herein is designed to be accessible to researchers, scientists, and drug development professionals, enabling the in-house production of a high-purity analytical standard crucial for method validation, stability studies, and routine quality control of Aztreonam active pharmaceutical ingredient (API) and finished drug products.[8]

Synthesis Strategy: Controlled Hydrolysis

The most direct and biomimetic route to obtaining Aztreonam Impurity F is through the controlled hydrolysis of the parent Aztreonam molecule. The four-membered β-lactam ring is susceptible to nucleophilic attack, and under controlled basic conditions, this ring can be selectively opened to yield the corresponding amino acid derivative, Impurity F.

Forced degradation studies have shown that Aztreonam degrades under basic conditions, and this process can be harnessed for preparative synthesis.[3] This approach avoids a complex multi-step de novo synthesis, making it a more efficient strategy for producing the required standard.

G Aztreonam Aztreonam (β-Lactam Ring Intact) Reagents Controlled Basic Hydrolvsis (e.g., 0.2N NaOH, RT) Aztreonam->Reagents ImpurityF Aztreonam Impurity F (Open-Ring Structure) Reagents->ImpurityF β-Lactam Ring Opening

Figure 1: Synthetic pathway via controlled hydrolysis.

Experimental Protocols

Materials and Equipment
Reagents & MaterialsGradeSupplier
AztreonamUSP Reference Std.Sigma-Aldrich
Sodium Hydroxide (NaOH)ACS GradeFisher Sci.
Hydrochloric Acid (HCl), 37%ACS GradeVWR
Acetonitrile (ACN)HPLC GradeJ.T. Baker
WaterHPLC Grade / Milli-QIn-house
Ammonium AcetateHPLC GradeSigma-Aldrich
Formic AcidLC-MS GradeThermo Fisher
Preparative C18 HPLC Column10 µm, 250 x 21.2 mmWaters
Analytical C18 HPLC Column5 µm, 250 x 4.6 mmWaters Symmetry
Equipment
Preparative HPLC SystemAgilent/Waters
Analytical HPLC/UPLC System with PDA/UV DetectorWaters/Shimadzu
Lyophilizer (Freeze-Dryer)Labconco
pH MeterMettler Toledo
High-Resolution Mass Spectrometer (HRMS)Thermo/Sciex
NMR Spectrometer (400 MHz or higher)Bruker/Jeol
Synthesis of Aztreonam Impurity F

This protocol details a controlled hydrolysis reaction.

  • Dissolution: Accurately weigh 500 mg of Aztreonam and transfer it to a 100 mL volumetric flask. Dissolve the API in approximately 50 mL of HPLC-grade water.

  • Hydrolysis Initiation: While stirring at room temperature (20-25°C), add 10.0 mL of 0.2 N Sodium Hydroxide (NaOH) solution. The β-lactam hydrolysis is the major reaction under these conditions.[9]

  • Reaction Monitoring: Monitor the reaction progress by analytical HPLC every 30 minutes. Take a 100 µL aliquot, neutralize it with an equal volume of 0.2 N HCl, and inject it into the analytical HPLC system (see section 3.4 for conditions). The reaction is complete when the Aztreonam peak area is <1% of its initial value (typically 2-4 hours).

  • Neutralization: Once the reaction is complete, carefully neutralize the solution to pH 6.5-7.0 by dropwise addition of 1 N HCl while stirring in an ice bath.

  • Preparation for Purification: The resulting solution contains Aztreonam Impurity F, sodium chloride, and minor degradation byproducts. This solution is now ready for preparative HPLC purification.

Purification by Preparative HPLC

Due to the polar nature of Impurity F, preparative reverse-phase HPLC is the method of choice for isolation.[9][10]

  • System Preparation: Equilibrate the preparative HPLC system equipped with a C18 column using the mobile phase conditions outlined in the table below.

  • Loading: Filter the neutralized reaction mixture through a 0.45 µm filter. Inject the entire volume onto the preparative column. Multiple injections may be necessary depending on the system's capacity.

  • Fraction Collection: Monitor the column effluent at 254 nm and 293 nm. Collect the fractions corresponding to the main peak, which is Aztreonam Impurity F.

  • Solvent Removal: Combine the pure fractions. Remove the organic solvent (acetonitrile) using a rotary evaporator at a temperature not exceeding 35°C.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize to dryness to obtain Aztreonam Impurity F as a white, fluffy solid.

  • Yield Calculation: Determine the final mass of the isolated product and calculate the percentage yield.

ParameterPreparative HPLC Conditions
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0
Mobile Phase B Acetonitrile
Gradient 0-5 min: 2% B; 5-30 min: 2-20% B; 30-35 min: 20% B
Flow Rate 18.0 mL/min
Detection UV at 254 nm
Injection Vol. 5-10 mL per run (concentration dependent)
Analytical Characterization and Purity Assessment

The identity and purity of the synthesized standard must be unequivocally confirmed.[10]

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Controlled Hydrolvsis Purification Preparative HPLC Synthesis->Purification Lyophilization Lyophilization Purification->Lyophilization HPLC HPLC Purity (>99.0%) Lyophilization->HPLC HRMS HRMS (Confirm M.W.) Lyophilization->HRMS NMR 1H & 13C NMR (Confirm Structure) Lyophilization->NMR FinalProduct High-Purity Impurity F Standard HPLC->FinalProduct HRMS->FinalProduct NMR->FinalProduct

Figure 2: Overall workflow for standard preparation and validation.

3.4.1 HPLC Purity Analysis

ParameterAnalytical HPLC Conditions
Column Waters Symmetry C18, 5 µm, 250 x 4.6 mm
Mobile Phase Methanol and Phosphate Buffer (pH 3.0) (1:4)[11]
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 30°C
Injection Vol. 10 µL
Sample Conc. 0.5 mg/mL in water
Acceptance Purity ≥ 99.0% by peak area percentage.

3.4.2 High-Resolution Mass Spectrometry (HRMS)

  • Technique: Electrospray Ionization (ESI) in positive mode.

  • Expected Mass: The molecular formula for Open-Ring Aztreonam is C₁₃H₁₉N₅O₉S₂.[2]

  • Calculated [M+H]⁺: 454.0697

  • Acceptance: The measured mass should be within ± 5 ppm of the calculated mass.

3.4.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent: D₂O or DMSO-d₆.

  • ¹H NMR: The spectrum should show the disappearance of the characteristic coupled proton signals of the intact β-lactam ring and the appearance of new signals corresponding to the opened chain structure.

  • ¹³C NMR: The spectrum will confirm the presence of a carboxylic acid carbon (~170-180 ppm) and the absence of the β-lactam carbonyl carbon (~165-175 ppm, environment dependent).

  • Acceptance: The obtained spectra must be consistent with the proposed structure of Aztreonam Impurity F. Full spectral analysis, including 2D-NMR (COSY, HSQC), is recommended for complete structural confirmation.[9]

Results and Discussion

Following the protocol, a typical synthesis starting with 500 mg of Aztreonam is expected to yield approximately 350-400 mg of lyophilized Aztreonam Impurity F (yield: ~67-77%, accounting for the addition of a water molecule). The final product should be a white solid with an analytical purity exceeding 99.0% as determined by HPLC. The identity should be unequivocally confirmed by HRMS and NMR data, matching the expected values for the open-ring structure.

The synthesized and validated Impurity F standard can be used for:

  • Method Validation: As a spike-in standard to prove specificity and accuracy in HPLC methods for Aztreonam.

  • Quality Control: For the identification and quantification of Impurity F in routine release testing of Aztreonam API.

  • Stability Studies: To monitor the formation of this key degradant under various stress conditions as per ICH guidelines.[1]

Conclusion

This application note provides a comprehensive and reliable methodology for the synthesis, purification, and characterization of Aztreonam Impurity F. By employing a controlled hydrolysis of the parent drug followed by preparative HPLC, a high-purity analytical standard can be efficiently produced. The rigorous analytical characterization ensures the material is suitable for its intended purpose in a regulated pharmaceutical environment, supporting robust quality control and drug development activities.

References

  • ResearchGate. (2025). Isolation and structural characterization of eight impurities in aztreonam. Available at: [Link]

  • TSI Journals. (2008). Analytical CHEMISTRY. Available at: [Link]

  • Daicel Pharma Standards. Aztreonam Impurities Manufacturers & Suppliers. Available at: [Link]

  • PharmaTutor. (2018). RP-HPLC Forced Degradation Studies of Aztreonam in Pharmaceutical Dosage Form. Available at: [Link]

  • PubMed. (2016). Structural characterization of low level degradants in aztreonam injection and an innovative approach to aid HPLC method validation. Available at: [Link]

  • SynZeal. Aztreonam Impurities. Available at: [Link]

  • Pharmaffiliates. Aztreonam-Impurities. Available at: [Link]

  • Google Patents. (2006). US7145017B2 - Preparation of Aztreonam.
  • USP. (2025). Aztreonam - Definition, Identification, Assay. Available at: [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Available at: [Link]

  • AMSbio. (2025). Impurity guidelines in drug development under ICH Q3. Available at: [Link]

  • Agilent Technologies. Strategy for Preparative LC Purification. Available at: [Link]

  • SynThink Research Chemicals. (2026). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. Available at: [Link]

  • IKEV. ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. Available at: [Link]

Sources

Application

Protocols for isolating Aztreonam Impurity F from API

Application Note: Strategic Isolation and Purification of Aztreonam Impurity F (Ethyl Ester) from Active Pharmaceutical Ingredient Executive Summary & Scientific Context Topic Scope: This protocol details the isolation o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Isolation and Purification of Aztreonam Impurity F (Ethyl Ester) from Active Pharmaceutical Ingredient

Executive Summary & Scientific Context

Topic Scope: This protocol details the isolation of Aztreonam Impurity F , identified as Aztreonam Ethyl Ester (CAS 102579-57-7), from the bulk Active Pharmaceutical Ingredient (API).[1][2]

Significance: Aztreonam is a synthetic monocyclic beta-lactam antibiotic (monobactam).[1][2][] Impurity F is a process-related impurity, typically formed via the esterification of the carboxylic acid moiety on the dimethyl side chain during synthesis or storage in the presence of ethanol. Unlike the E-isomer (Impurity B), which arises from geometric isomerization, Impurity F represents a change in polarity and solubility that requires specific chromatographic targeting.[2]

Chemical Identity of Impurity F:

  • Common Name: Aztreonam Ethyl Ester[1][4][5][6][7]

  • Chemical Name: 2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoic acid ethyl ester.[1][2][][8][9][10]

  • Molecular Formula:

    
    [1][2][8]
    
  • Molecular Weight: 463.49 g/mol (vs. 435.43 g/mol for Aztreonam)[1][2]

Technical Challenge: The primary challenge is separating the lipophilic ethyl ester from the highly polar, zwitterionic parent API while preventing hydrolysis of the ester bond or beta-lactam ring opening during the recovery process.

Workflow Visualization

The following diagram outlines the logical flow of the isolation strategy, emphasizing the critical decision points for buffer selection and fraction handling.

Aztreonam_Isolation_Workflow API_Source Crude Aztreonam API (Containing ~0.1-0.5% Impurity F) Prep_Sol Sample Preparation Dissolve in DMSO/Water (1:9) Filter 0.45 µm API_Source->Prep_Sol Solubilization System_Setup Prep-HPLC Setup Phase: C18 (High Carbon Load) Mobile Phase: NH4 Formate pH 3.0 / ACN Prep_Sol->System_Setup Injection Separation Gradient Elution Impurity F elutes AFTER Aztreonam System_Setup->Separation Fraction_Trigger Fraction Collection UV Trigger @ 254 nm Target RRT ~1.5 - 1.8 Separation->Fraction_Trigger Late Eluting Peak Post_Process Post-Processing 1. Rotavap (Remove ACN) 2. Lyophilization (Remove Water/Buffer) Fraction_Trigger->Post_Process Pool Fractions Validation Final Characterization (HPLC purity >95%, MS, NMR) Post_Process->Validation Quality Control

Figure 1: Strategic workflow for the isolation of Aztreonam Ethyl Ester (Impurity F) utilizing volatile buffer systems to facilitate direct lyophilization.

Detailed Experimental Protocols

Phase 1: Chromatographic Strategy & Buffer Selection

Expert Insight: Standard analytical methods for Aztreonam often use non-volatile phosphate buffers (e.g., USP method).[1][2] For isolation, this is disastrous as it requires a difficult desalting step. We substitute phosphate with Ammonium Formate , which is volatile and compatible with LC-MS, allowing for direct lyophilization of the collected fractions.[1][2]

Stability Warning: Aztreonam is unstable at alkaline pH (beta-lactam hydrolysis).[1][2][] Maintain all solutions at pH 3.0 ± 0.2.

Phase 2: Preparative HPLC Methodology
ParameterSpecificationRationale
Column C18 Prep Column (e.g., YMC-Pack ODS-AQ), 250 x 20 mm, 10 µmHigh carbon load required for retention of the ester; "AQ" type prevents collapse in high aqueous phases.[1][2][]
Mobile Phase A 20 mM Ammonium Formate, adjusted to pH 3.0 with Formic AcidVolatile buffer maintains acidic pH to stabilize the beta-lactam and suppress ionization of the carboxyl groups.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Stronger eluent for the lipophilic ethyl ester.[1][2]
Flow Rate 15.0 - 20.0 mL/minScaled for 20 mm ID column to maintain linear velocity.[1][2][]
Detection UV at 254 nmAztreonam and its ester have strong absorbance at 254 nm (aminothiazole ring).[1][2]
Sample Conc. 50 mg/mL in DMSO:Water (10:90)High concentration maximizes throughput.[1][2] DMSO ensures solubility of the ester.

Gradient Program:

  • 0-5 min: 5% B (Isocratic hold to elute polar degradants).[1][2][]

  • 5-25 min: 5% → 40% B (Linear gradient). Note: Aztreonam elutes early (~10-15% B); Impurity F elutes later (~25-30% B).[1][2][]

  • 25-30 min: 40% → 90% B (Wash).[1][2][]

  • 30-35 min: 90% B (Hold).[1][2][]

Phase 3: Isolation and Recovery Steps
  • Sample Loading: Inject 1-2 mL of the prepared sample solution.

  • Fraction Collection:

    • Monitor the chromatogram.[6][11][12][13][14] The massive main peak (Aztreonam) will elute first.[2]

    • Look for a smaller, well-resolved peak eluting significantly later (Relative Retention Time ~1.5 to 1.8 vs Aztreonam).[1][2]

    • Collect this peak into glass tubes chilled to 4°C.

  • Solvent Removal (Critical):

    • Pool fractions containing Impurity F.[2]

    • Step A: Use a rotary evaporator at 30°C (max) under vacuum to remove Acetonitrile.[1][2] Do not heat above 30°C to prevent ester hydrolysis.

    • Step B: Freeze the remaining aqueous solution (containing ammonium formate) using liquid nitrogen or a -80°C freezer.

    • Step C: Lyophilize (freeze-dry) for 24-48 hours. Ammonium formate will sublime, leaving the solid Impurity F.

Validation & Characterization

Once isolated, the identity of Impurity F must be confirmed against the following criteria.

TechniqueExpected Result for Impurity F (Ethyl Ester)Contrast with API (Aztreonam)
HPLC Purity > 95% AreaN/A
Mass Spectrometry (ESI+)

m/z

m/z
1H-NMR (DMSO-d6) Triplet at ~1.2 ppm (

) and Quartet at ~4.1 ppm (

)
Absence of ethyl signals; presence of free carboxylic acid proton (broad).[1][2][]
Solubility Soluble in Methanol, DMSO; sparingly soluble in water.Soluble in buffered water; less soluble in pure organic solvents.

Self-Validating Check:

  • Re-inject the isolated solid into the analytical HPLC system.

  • Pass Criteria: Single peak at the expected RRT (approx 1.5-1.8).

  • Fail Criteria: Appearance of a peak at RRT 1.0 (indicates hydrolysis back to Aztreonam during processing).[1][2]

References

  • European Pharmacopoeia (Ph.[1][2][15] Eur.) . Aztreonam Monograph 2034. European Directorate for the Quality of Medicines (EDQM). (Defines impurity profiles and limits).

  • United States Pharmacopeia (USP) . Aztreonam Monograph: Organic Impurities. USP-NF.[1][2][]

  • GuideChem . Aztreonam Impurity F Chemical Structure and Properties (CAS 102579-57-7).

  • Caming Pharmaceutical . Aztreonam USP Impurity F (Aztreonam Ethyl Ester) Specifications. [2]

  • ResearchGate . Isolation and structural characterization of eight impurities in aztreonam. (Discusses isolation of ethyl ester derivatives).

Sources

Method

Application Note: A Robust LC-MS/MS Method for the Quantification of Aztreonam Ethyl Ester Impurity in Aztreonam Drug Substance

Abstract This application note details a highly selective and sensitive stability-indicating method for the quantification of Aztreonam ethyl ester, a potential process-related impurity and degradant of Aztreonam, using...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly selective and sensitive stability-indicating method for the quantification of Aztreonam ethyl ester, a potential process-related impurity and degradant of Aztreonam, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs reversed-phase chromatography for optimal separation of the active pharmaceutical ingredient (API) from its less polar ester impurity, coupled with electrospray ionization (ESI) tandem mass spectrometry for unambiguous detection and quantification. The protocol described herein is designed for researchers, quality control analysts, and drug development professionals, providing a self-validating system for ensuring the purity and safety of Aztreonam drug substance.

Introduction: The Rationale for Impurity Analysis

Aztreonam is a synthetic monobactam antibiotic with potent bactericidal activity against a wide spectrum of gram-negative aerobic pathogens.[1][2] It functions by inhibiting the synthesis of the bacterial cell wall, demonstrating a high affinity for penicillin-binding protein 3 (PBP-3).[3] As with any pharmaceutical agent, controlling impurities is critical to ensuring product safety and efficacy. Regulatory bodies mandate strict monitoring of impurities that may arise during synthesis, formulation, or storage.[4]

Aztreonam ethyl ester is a known related substance of Aztreonam.[2][5] As an ester derivative, its polarity is significantly lower than the parent drug, and its toxicological profile may differ. Its presence, even at trace levels, must be accurately quantified. This necessitates a highly specific and sensitive analytical method that can distinguish and measure the impurity in the presence of a large excess of the API. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this task due to its superior selectivity and sensitivity compared to conventional HPLC-UV methods.[6]

This guide provides a comprehensive protocol for the analysis of Aztreonam ethyl ester, explaining the causality behind key experimental choices to ensure robust and reliable results.

Principle of the Method

The analytical strategy is founded on the synergistic power of liquid chromatography and tandem mass spectrometry.

  • Chromatographic Separation: The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 stationary phase is employed, which retains compounds based on their hydrophobicity. Aztreonam, with its free carboxylic acid and sulfonic acid groups, is highly polar and elutes relatively early. The corresponding ethyl ester, where the carboxylic acid is esterified, is significantly more hydrophobic and is therefore retained longer on the column.[3] This differential retention is key to achieving baseline separation. A gradient elution, starting with a highly aqueous mobile phase and gradually increasing the proportion of organic solvent (acetonitrile), ensures that both the polar API and the less polar impurity are eluted as sharp, symmetrical peaks within an efficient runtime.[7]

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[8] Molecules are first ionized using an Electrospray Ionization (ESI) source in positive ion mode, which generates the protonated molecular ions ([M+H]⁺). The first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the [M+H]⁺ ion for Aztreonam or its ethyl ester. This isolated ion is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is set to monitor for a specific, characteristic fragment ion. This two-stage mass filtering (parent ion → fragment ion) provides exceptional specificity, virtually eliminating matrix interference and ensuring that the signal is unequivocally from the analyte of interest.[9]

Experimental Protocols

Materials and Reagents
  • Aztreonam Reference Standard (Purity ≥99.5%)

  • Aztreonam Ethyl Ester Reference Standard (Purity ≥98.0%)[2]

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade, ≥99%)

  • Methanol (LC-MS Grade)

  • Class A volumetric flasks and pipettes

  • 0.22 µm syringe filters (e.g., PVDF or PTFE)

Instrumentation
  • A UPLC/UHPLC system capable of binary gradient delivery.

  • A triple quadrupole mass spectrometer equipped with an ESI source. (e.g., Waters Xevo TQ series, Sciex Triple Quad series, or equivalent).

  • Data acquisition and processing software (e.g., MassLynx, Analyst, or equivalent).

Preparation of Standard Solutions

Causality: Accurate standard preparation is the foundation of quantitative analysis. Using a diluent similar to the initial mobile phase composition ensures good peak shape for early eluting compounds.

  • Diluent Preparation: Prepare a solution of 95:5 (v/v) Water:Acetonitrile with 0.1% Formic Acid.

  • Aztreonam Ethyl Ester Stock Solution (S1 - 100 µg/mL): Accurately weigh approximately 10 mg of Aztreonam Ethyl Ester reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions (Calibration Curve): Perform serial dilutions of the stock solution (S1) using the Diluent to prepare calibration standards at concentrations ranging from approximately 1 ng/mL to 500 ng/mL. A suggested calibration series is 1, 5, 10, 50, 100, 250, and 500 ng/mL.

Preparation of Sample Solutions

Causality: The sample concentration is chosen to ensure the main Aztreonam peak does not saturate the detector while allowing for the detection of impurities at relevant specification levels (e.g., 0.1%).

  • Aztreonam Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the Aztreonam drug substance into a 25 mL volumetric flask.

  • Add approximately 15 mL of Diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to return to room temperature, then dilute to volume with Diluent and mix thoroughly.

  • Filter the solution through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analytical Conditions

The following parameters provide a robust starting point and should be optimized for the specific instrumentation in use.

Liquid Chromatography Parameters
ParameterRecommended ConditionCausality
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)Provides high efficiency and excellent peak shape for polar and non-polar compounds.[7]
Mobile Phase A 0.1% Formic Acid in WaterVolatile acidifier, protonates analytes for positive ESI and improves peak shape.[10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for eluting hydrophobic compounds like the ethyl ester.[10]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing analysis time and system pressure.
Gradient Program 0.0 min: 5% B; 1.0 min: 5% B; 8.0 min: 60% B; 9.0 min: 95% B; 10.0 min: 95% B; 10.1 min: 5% B; 12.0 min: 5% BA shallow initial gradient ensures separation of polar impurities, while the ramp to 60% elutes Aztreonam Ethyl Ester. A high-organic wash step cleans the column.
Column Temperature 40 °CImproves peak symmetry and reduces viscosity, leading to lower backpressure and more reproducible retention times.
Injection Volume 5 µLA small volume minimizes potential peak distortion from the sample solvent.
Autosampler Temp 10 °CMitigates potential degradation of Aztreonam in solution during long analytical sequences.[11]
Mass Spectrometry Parameters
ParameterRecommended ConditionCausality
Ionization Mode Electrospray Ionization (ESI), PositiveESI is effective for polar, thermally labile molecules. Positive mode efficiently generates [M+H]⁺ ions for Aztreonam and its ester.[7][12]
Capillary Voltage 3.0 kVOptimizes the electrospray process for efficient ion generation.
Source Temperature 150 °CAssists in solvent evaporation without causing thermal degradation of the analyte.[7]
Desolvation Temp 400 °CFacilitates the final stage of desolvation to produce gas-phase ions.[7]
Desolvation Gas Flow 800 L/hr (Nitrogen)High flow rate aids in efficient solvent evaporation from the ESI droplets.[7]
Cone Gas Flow 50 L/hr (Nitrogen)Helps to prevent solvent droplets from entering the mass analyzer.[7]
Collision Gas ArgonInert gas used to induce fragmentation in the collision cell.
MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Aztreonam 436.1313.10.053020
Aztreonam Ethyl Ester 464.2313.10.053522

Mechanistic Insight: The precursor ion for Aztreonam (MW 435.4) corresponds to its [M+H]⁺ adduct.[8] The Aztreonam Ethyl Ester (MW 463.5) precursor corresponds to its [M+H]⁺ adduct. The proposed fragmentation (→ 313.1) is common to both, likely representing a stable core fragment of the molecule following the loss of the side chain, providing excellent specificity for this class of compounds. Cone voltage and collision energy must be optimized for your specific instrument to maximize signal intensity.

Analytical Workflow and System Validation

A robust analytical method is self-validating. System suitability tests must be performed before any sample analysis to ensure the system is performing correctly.

System Suitability Test (SST)

Inject a mid-point calibration standard (e.g., 100 ng/mL) five times. The system is deemed ready for analysis if the following criteria are met:

  • Peak Tailing Factor: ≤ 2.0 for the Aztreonam ethyl ester peak.

  • RSD of Peak Area: ≤ 15.0% for the replicate injections.

  • RSD of Retention Time: ≤ 2.0% for the replicate injections.

Method Validation Strategy

For implementation in a regulated environment, the method should be validated according to ICH Q2(R1) guidelines. Key parameters to assess include:

  • Specificity: Analyze a blank (diluent) and a placebo to ensure no interfering peaks are present at the retention time of the analyte.

  • Linearity: Assess the linearity of the calibration curve by plotting peak area vs. concentration and determining the correlation coefficient (r²) which should be ≥ 0.99.

  • Limit of Quantitation (LOQ): Determine the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (e.g., RSD ≤ 20%).

  • Accuracy: Perform recovery studies by spiking the Aztreonam sample with known amounts of Aztreonam Ethyl Ester at different levels (e.g., LOQ, 100%, and 150% of the specification limit).

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument) by analyzing replicate preparations.

Workflow Diagram

LC-MS Analysis Workflow for Aztreonam Ethyl Ester cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard Preparation (Stock & Calibrants) Filter Syringe Filtration (0.22 µm) Std_Prep->Filter Sample_Prep Sample Preparation (Weighing & Dissolution) Sample_Prep->Filter LC_Inject LC-MS/MS Injection Filter->LC_Inject Chrom_Sep Chromatographic Separation (C18 Gradient) LC_Inject->Chrom_Sep MS_Detect MS/MS Detection (ESI+, MRM Mode) Chrom_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Calibration Calibration Curve Generation (Linear Regression) Integration->Calibration Quant Quantification of Impurity Calibration->Quant Report Final Report Generation Quant->Report

Caption: Overall workflow from sample preparation to final data reporting.

Conclusion

This application note provides a detailed, robust, and highly specific LC-MS/MS method for the quantification of Aztreonam ethyl ester in Aztreonam drug substance. The use of reversed-phase gradient chromatography ensures effective separation from the API, while tandem mass spectrometry provides the selectivity and sensitivity required for trace-level impurity analysis. By explaining the scientific rationale behind the protocol, this guide empowers analysts to implement and adapt the method, ensuring the quality and safety of Aztreonam products.

References

  • Lu, W., et al. (2022). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Frontiers in Pharmacology, 13, 1044234. Available from: [Link]

  • Prakash, V., & Suresh, A. J. (2018). RP-HPLC Forced Degradation Studies of Aztreonam in Pharmaceutical Dosage Form. Pharmaceutical Methods, 9(1), 40-45. Available from: [Link]

  • Colin, P., et al. (2021). Quantification of 15 Antibiotics Widely Used in the Critical Care Unit with a LC-MS/MS System: An Easy Method to Perform a Daily Therapeutic Drug Monitoring. Molecules, 26(23), 7197. Available from: [Link]

  • Srinivasan, K., et al. (2009). A facile reverse phase high-performance liquid chromatographic method for the determination of related substances of Aztreonam drug substance has been developed and validated. Analytical Chemistry: An Indian Journal, 8(1), 63-69. Available from: [Link]

  • Daicel Pharma Standards. (n.d.). Aztreonam Impurities Manufacturers & Suppliers. Daicel. Available from: [Link]

  • Rao, M. C., & Kumar, P. R. (2016). METHOD DEVELOPMENT AND VALIDATION FOR ASSAY AND RELATED SUBTANCES OF AZTREONAM FOR INJECTION 1g. Indo American Journal of Pharmaceutical Research, 6(10). Available from: [Link]

  • Li, Y., et al. (2022). Isolation and structural characterization of eight impurities in aztreonam. Journal of Pharmaceutical and Biomedical Analysis, 211, 114587. Available from: [Link]

  • PubMed. (2022). Isolation and structural characterization of eight impurities in aztreonam. National Center for Biotechnology Information. Available from: [Link]

  • Prakash, V., Suresh, J., & Konari, S. N. (2017). RP-HPLC Forced Degradation Studies of Aztreonam in Pharmaceutical Dosage Form. Pharmaceutical methods. Available from: [Link]

  • PubMed. (n.d.). Drug degradation during HPLC analysis of aztreonam: effect on pharmacokinetic parameter estimation. National Center for Biotechnology Information. Available from: [Link]

  • Lu, W., et al. (2022). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. PMC. Available from: [Link]

  • Monzon, A., et al. (2021). Semimechanistic Pharmacodynamic Modeling of Aztreonam‐Avibactam Combination to Understand Its Antimicrobial Activity Against Multidrug‐Resistant Gram‐Negative Bacteria. Clinical Pharmacology & Therapeutics. Available from: [Link]

  • Bhattacharyya, S., Sudheer, P., & Sogali, B. S. (2018). Validation of RP-HPLC Method and UV Spectrophotometric Method for the Quantitative Determination of Aztreonam in Bulk and Pharmaceutical Dosage Form. ResearchGate. Available from: [Link]

  • PubMed. (2022). Automated HPLC-MS/MS assay for the simultaneous determination of ten plasma antibiotic concentrations. National Center for Biotechnology Information. Available from: [Link]

  • Gontier, E., et al. (2016). Biopharmaceutical Characterization of Nebulized Antimicrobial Agents in Rats. 4. Aztreonam. Antimicrobial Agents and Chemotherapy, 60(7), 4354-4357. Available from: [Link]

  • Google Patents. (n.d.). CN108997327A - The preparation method of aztreonam ethyl ester.
  • MSACL. (2019). Development and validation of a LC-MS/MS method for the determination of multi-class antibiotics in human serum and its application to. Available from: [Link]

  • ResearchGate. (n.d.). Analysis of unknown compounds in azithromycin bulk samples with liquid chromatography coupled to ion trap mass spectrometry. Available from: [Link]

  • Farmacia Journal. (n.d.). LC-MS/MS ESI METHODS FOR THE DETERMINATION OF OESTROGENS AND ANDROGENS IN BIOLOGICAL MATRIX – A MINIREVIEW. Available from: [Link]

Sources

Application

Preparation of Aztreonam Impurity F Stock Solutions: An Application Note and Protocol

Introduction Aztreonam is a monobactam antibiotic effective against a wide range of gram-negative bacteria.[1] As with any pharmaceutical compound, the identification and control of impurities are critical for ensuring t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Aztreonam is a monobactam antibiotic effective against a wide range of gram-negative bacteria.[1] As with any pharmaceutical compound, the identification and control of impurities are critical for ensuring the safety and efficacy of the final drug product. Aztreonam Impurity F, chemically known as Aztreonam Ethyl Ester, is a specified impurity in the United States Pharmacopeia (USP).[2] Accurate quantification of this and other impurities is a fundamental requirement of quality control in drug manufacturing and development.[3]

This application note provides a detailed, field-proven protocol for the preparation of Aztreonam Impurity F stock solutions for use as analytical standards. The causality behind experimental choices is explained to ensure scientific integrity and enable researchers, scientists, and drug development professionals to prepare reliable and stable standard solutions for their analytical needs.

Scientific and Methodological Principles

The accurate preparation of a reference standard stock solution is the cornerstone of any quantitative analytical method. The primary objective is to dissolve the analyte in a suitable solvent at a precisely known concentration, ensuring its stability for a defined period. The choice of solvent is paramount and is dictated by the solubility and stability of the analyte. For Aztreonam and its related substances, chromatographic purity analysis, typically by High-Performance Liquid Chromatography (HPLC), is the standard method for quantification.[4] Therefore, the solvent used for the stock solution must be compatible with the HPLC mobile phase to ensure good peak shape and prevent precipitation upon injection.

The stability of the prepared solution is another critical factor. Beta-lactam antibiotics, including Aztreonam and its derivatives, can be susceptible to degradation, particularly through hydrolysis of the beta-lactam ring. Factors such as pH, temperature, and light can influence the rate of degradation.[5] Therefore, the protocol must include measures to mitigate these effects, such as the use of appropriate solvents, pH control, and specific storage conditions.

Materials and Equipment

Materials
  • Aztreonam Impurity F reference standard (solid)

  • Dimethyl sulfoxide (DMSO), HPLC grade or equivalent

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Monobasic potassium phosphate, analytical grade

  • Phosphoric acid, analytical grade

  • Deionized water, 18.2 MΩ·cm or higher purity

  • 0.45 µm syringe filters

Equipment
  • Analytical balance (4 or 5 decimal places)

  • Volumetric flasks, Class A

  • Pipettes, calibrated

  • Sonicator

  • pH meter

  • Magnetic stirrer and stir bars

  • Amber vials for storage

  • Refrigerator/Freezer

Protocol for Preparation of Aztreonam Impurity F Stock Solution

This protocol outlines the steps for preparing a 1.0 mg/mL primary stock solution of Aztreonam Impurity F, which can then be used to prepare working standards at lower concentrations.

Part 1: Reagent Preparation

1.1 Preparation of Phosphate Buffer (pH 3.0)

  • Weigh 6.8 g of monobasic potassium phosphate and dissolve it in 1000 mL of deionized water.[4]

  • Adjust the pH of the solution to 3.0 ± 0.1 with 1 M phosphoric acid while stirring.[4]

  • Filter the buffer through a 0.45 µm membrane filter before use.

Part 2: Primary Stock Solution Preparation (1.0 mg/mL)

2.1 Rationale for Solvent Selection

Based on available data, Aztreonam Ethyl Ester is soluble in Dimethyl Sulfoxide (DMSO) and ethanol.[6] For the preparation of an analytical stock solution, DMSO is often a preferred solvent due to its excellent solvating power for a wide range of organic molecules. However, for HPLC analysis, it is crucial to ensure compatibility with the mobile phase. The USP method for Aztreonam impurities utilizes a mobile phase consisting of a phosphate buffer and methanol.[4] Therefore, a diluent that is miscible with this mobile phase is essential. While a pure organic solvent can be used for the initial stock, subsequent dilutions should be made in a solvent system that closely mimics the mobile phase to ensure good chromatographic performance.

2.2 Step-by-Step Protocol

  • Weighing the Standard: Accurately weigh approximately 10 mg of Aztreonam Impurity F reference standard into a clean, dry weighing boat using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed standard into a 10 mL Class A volumetric flask. Add approximately 5 mL of DMSO to the flask.

  • Sonication: Gently sonicate the flask for 5-10 minutes to ensure complete dissolution of the standard. Visually inspect the solution to confirm that no particulate matter remains.

  • Dilution to Volume: Allow the solution to return to room temperature. Carefully add DMSO to the flask until the meniscus reaches the calibration mark.

  • Homogenization: Cap the flask and invert it at least 10 times to ensure the solution is homogeneous.

This results in a 1.0 mg/mL primary stock solution of Aztreonam Impurity F in DMSO.

Part 3: Working Standard Solution Preparation

For routine analysis, working standard solutions are typically prepared by diluting the primary stock solution. The following is an example of preparing a 100 µg/mL working standard.

  • Pipetting: Using a calibrated pipette, transfer 1.0 mL of the 1.0 mg/mL primary stock solution into a 10 mL Class A volumetric flask.

  • Dilution: Dilute to the mark with a suitable diluent. For HPLC analysis using the USP method for Aztreonam impurities, a mixture of Methanol and Phosphate Buffer (pH 3.0) in a 1:4 ratio is recommended as the diluent to match the mobile phase composition.[4]

  • Homogenization: Cap the flask and invert it at least 10 times.

Quantitative Data Summary

ParameterValue/SpecificationSource(s)
Primary Stock Solution Concentration 1.0 mg/mLN/A
Solvent for Primary Stock Dimethyl Sulfoxide (DMSO)[6]
Working Standard Concentration 100 µg/mL (example)N/A
Diluent for Working Standard Methanol:Phosphate Buffer (pH 3.0) (1:4 v/v)[4]
Storage Temperature (Solid) 2-8 °C (long term)[7]
Storage Temperature (Solutions) 2-8 °C, protected from light[3][8]

Experimental Workflows

Workflow for Stock Solution Preparation

Stock_Solution_Preparation cluster_prep Preparation weigh Weigh Aztreonam Impurity F Standard transfer Quantitatively Transfer to Volumetric Flask weigh->transfer add_solvent Add DMSO transfer->add_solvent sonicate Sonicate to Dissolve add_solvent->sonicate dilute Dilute to Volume with DMSO sonicate->dilute homogenize Homogenize Solution dilute->homogenize output output homogenize->output 1.0 mg/mL Stock Solution

Caption: Workflow for preparing a 1.0 mg/mL Aztreonam Impurity F primary stock solution.

Workflow for Working Standard Preparation

Working_Standard_Preparation cluster_working Working Standard start 1.0 mg/mL Primary Stock Solution pipette Pipette 1.0 mL into 10 mL Volumetric Flask start->pipette add_diluent Add Diluent (Methanol:Buffer 1:4) pipette->add_diluent dilute_final Dilute to Volume add_diluent->dilute_final homogenize_final Homogenize Solution dilute_final->homogenize_final final_output final_output homogenize_final->final_output 100 µg/mL Working Standard

Caption: Workflow for preparing a 100 µg/mL Aztreonam Impurity F working standard solution.

Trustworthiness and Self-Validation

To ensure the integrity of the prepared stock solutions, the following self-validating practices are recommended:

  • Purity of the Reference Standard: Always use a well-characterized reference standard with a certificate of analysis indicating its purity.

  • Calibration of Equipment: Ensure that the analytical balance and volumetric glassware are properly calibrated and maintained.

  • Solubility Check: Visually confirm the complete dissolution of the standard in the solvent. The presence of any particulate matter indicates incomplete dissolution or potential degradation.

  • Chromatographic Peak Shape: When the working standard is injected into the HPLC system, a sharp, symmetrical peak should be observed. Poor peak shape may indicate an issue with the solvent compatibility or the integrity of the standard.

  • Stability Assessment: For ongoing use, it is advisable to periodically re-analyze the stock solution against a freshly prepared standard to monitor for any degradation. The USP recommends that analytical solutions of Aztreonam be stored at 5°C and protected from light to prevent isomerization.[3] Studies have shown that Aztreonam solutions can be stable for several days under refrigeration.[8]

Safety Precautions

As a Senior Application Scientist, it is imperative to emphasize the importance of laboratory safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling chemicals.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile organic solvents.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Aztreonam. In: United States Pharmacopeia and National Formulary (USP 43-NF 38). United States Pharmacopeial Convention; 2020. [Link]

  • PubChem. Aztreonam. National Center for Biotechnology Information. Accessed February 25, 2026. [Link]

  • Aztreonam USP 2025. United States Pharmacopeial Convention; February 17, 2025.
  • Harikrishna R, Shanmugapandiyan P. Method development and validation for assay and related substances of aztreonam for injection 1g. International Journal of Pharmacy & Therapeutics. 2016;7(3):121-128.
  • CN108997327A - The preparation method of aztreonam ethyl ester.
  • KM Pharma Solution Private Limited. Aztreonam Ethyl Ester (USP). [Link]

  • GlobalRPH. Dilution Aztreonam. Published April 26, 2018. [Link]

  • Vinks TH, van der Sijs H, de Vogel EM, Bakker-Te-Winkel ET, Sinjewel A. Stability of aztreonam in a portable pump reservoir used for home intravenous antibiotic treatment (HIVAT). Pharm World Sci. 1996;18(2):74-77. [Link]

  • Murugan R, Narayanan SS. Development and validation of a RP-HPLC method for the determination of aztreonam and its related impurities in bulk substances. Analytical Chemistry: An Indian Journal. 2009;8(1).
  • Chow MSS, Fan C, NIGHTINGALE CH, QUINTILIANI R. Drug degradation during HPLC analysis of aztreonam: effect on pharmacokinetic parameter estimation. J Clin Pharm Ther. 1994;19(4):245-249. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Aztreonam. Published March 12, 2019.
  • MedchemExpress.com. Safety Data Sheet: Aztreonam. Published February 10, 2026.
  • KM Pharma Solution Private Limited.
  • SynZeal. Aztreonam Impurities. [Link]

  • Cleanchem Laboratories.
  • PubChem. Aztreonam ethyl ester. National Center for Biotechnology Information. Accessed February 25, 2026. [Link]

  • Cayman Chemical. PRODUCT INFORMATION - Aztreonam. Published May 16, 2025.

Sources

Method

Application Note: High-Resolution RP-HPLC Analysis of Aztreonam Impurity F

Executive Summary This application note provides a definitive protocol for the separation and identification of Aztreonam Impurity F (Aztreonam Ethyl Ester, CAS 102579-57-7) using Reverse-Phase High-Performance Liquid Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a definitive protocol for the separation and identification of Aztreonam Impurity F (Aztreonam Ethyl Ester, CAS 102579-57-7) using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Unlike the polar parent molecule Aztreonam, Impurity F possesses a significantly higher hydrophobicity due to the esterification of the carboxylic acid moiety. Consequently, this impurity exhibits a Relative Retention Time (RRT) > 1.0 , eluting significantly later than the Active Pharmaceutical Ingredient (API).[1] This guide details the mechanistic basis for this separation, provides a self-validating gradient protocol, and outlines troubleshooting steps for high-lipophilicity carryover.[2][1]

Scientific Background & Mechanism[1][2]

The Analyte: Impurity F

Impurity F is chemically defined as the ethyl ester of Aztreonam.[1]

  • Chemical Name: 2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoic acid, 1-ethyl ester.[2][1][3][4]

  • Molecular Difference: The free carboxylic acid group on the isobutyric acid side chain of Aztreonam is replaced by an ethyl ester.[1]

Chromatographic Mechanism

The separation relies on Hydrophobic Subtraction .[1]

  • Aztreonam (Parent): Contains both a sulfonic acid group and a free carboxylic acid.[1] At acidic pH (pH 3.0), the carboxylic acid is protonated (neutral), but the molecule remains relatively polar due to the sulfonic acid and multiple polar heteroatoms.[1] It interacts moderately with the C18 stationary phase.[1]

  • Impurity F (Ethyl Ester): The esterification masks the polar carboxylic acid and adds a hydrophobic ethyl chain. This drastically increases the partition coefficient (logP), causing the molecule to bind more strongly to the octadecylsilane (C18) ligands.[1]

  • Result: Impurity F acts as a "Late Eluter."[1] In an isocratic system optimized for Aztreonam, Impurity F may not elute until the column wash phase, potentially causing "ghost peaks" in subsequent runs. A gradient method is therefore required.[1]

Experimental Protocol

Equipment & Reagents[1][2]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump required).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

  • Column: C18, 250 x 4.6 mm, 5 µm (e.g., Waters Symmetry C18 or YMC-Pack ODS-A).[2][1]

  • Reagents:

    • Potassium Dihydrogen Phosphate (KH₂PO₄), HPLC Grade.[1][5]

    • Acetonitrile (ACN), HPLC Grade.[1][6]

    • Orthophosphoric Acid (85%), for pH adjustment.[1][6]

    • Milli-Q Water.[2][1][6]

Chromatographic Conditions
ParameterSetting
Column Temperature 25°C ± 2°C
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 254 nm (Primary), 206 nm (Secondary for sensitivity)
Run Time 45 Minutes
Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 1.36 g of KH₂PO₄ in 1000 mL water. Adjust pH to 3.0 ± 0.1 with dilute orthophosphoric acid. Filter through 0.45 µm membrane.[1][5][7]

  • Mobile Phase B (Organic): 100% Acetonitrile.[1]

Gradient Program

Rationale: A gradient is strictly necessary to elute the highly retained Impurity F within a reasonable timeframe while maintaining resolution for early-eluting polar degradants (like Open-Ring Aztreonam).[2][1]

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration / Injection
10.09010Isocratic hold for Aztreonam
25.05050Linear Ramp to elute Impurity F
35.05050Wash / Hold
36.09010Return to Initial
45.09010Re-equilibration

Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure, highlighting the critical decision points for system suitability.

G Start Start: Mobile Phase Prep SystemPrep Equilibrate Column (90:10 Buffer:ACN) Start->SystemPrep StdInj Inject System Suitability Std (Aztreonam + Impurity F) SystemPrep->StdInj CheckRes Calculate Resolution (Rs) & Tailing Factor (T) StdInj->CheckRes Pass Criteria Met? Rs > 2.0, T < 2.0 CheckRes->Pass FailAction Troubleshoot: Check pH or Column Age Pass->FailAction No SampleInj Inject Test Samples Pass->SampleInj Yes FailAction->SystemPrep Retry DataAnalysis Calculate RRT (Impurity F / Aztreonam) SampleInj->DataAnalysis Result Report Impurity F Level DataAnalysis->Result

Caption: Operational workflow for Aztreonam Impurity F determination, emphasizing system suitability checkpoints.

Results & Analysis

Expected Retention Characteristics

Under the conditions specified above, the elution order will be:

Peak NameApprox. Retention Time (min)Relative Retention Time (RRT)Characteristics
Aztreonam (API) 8.0 - 10.01.00Sharp, symmetrical peak.[2][1]
Impurity F (Ethyl Ester) 22.0 - 26.0~2.5 - 3.0 Broadens slightly due to gradient; elutes during organic ramp.[2][1]
Calculation

Calculate the quantity of Impurity F using the following formula, assuming a Relative Response Factor (RRF) of 1.0 unless a specific standard is used:


[2][1]

Where:

  • 
     = Peak area of Impurity F.[1]
    
  • 
     = Sum of areas of all peaks.[1]
    

Troubleshooting & Critical Considerations

"Ghost Peak" Phenomenon

Because Impurity F is highly lipophilic, it may not elute if the gradient ramp is too short or the final organic hold is insufficient.[1]

  • Symptom: A broad peak appears at 5-10 minutes in the next injection.[1]

  • Solution: Extend the "Wash/Hold" phase (50% ACN) to at least 10 minutes or increase ACN to 80% for a short flush at the end of the run.

pH Sensitivity

The separation of Aztreonam (zwitterionic) is highly sensitive to pH.

  • Observation: If Aztreonam retention shifts significantly, check the buffer pH.

  • Rule: pH must be 3.0 ± 0.1.

    • Lower pH (< 2.5): Suppresses ionization of carboxylic acids further, potentially increasing retention of polar degradants.[1]

    • Higher pH (> 3.5):[2][1] May cause peak tailing for Aztreonam due to ionization of the carboxyl group.[1]

Impurity Identity Verification

To confirm that a late-eluting peak is indeed Impurity F and not a dimer or column contaminant:

  • Spike Recovery: Spike the sample with authentic Impurity F standard (CAS 102579-57-7).[2][1] The peak area should increase without splitting.[1]

  • UV Spectrum: Compare the UV spectrum of the peak using a DAD. Impurity F retains the aminothiazole chromophore, so the spectrum should be nearly identical to Aztreonam (maxima at ~254 nm).

References

  • Trade Science Inc. (2009).[1][6] Development and validation of a RP-HPLC method for the determination of aztreonam and its related impurities. Analytical Chemistry: An Indian Journal. Retrieved October 26, 2023, from [Link][1]

  • United States Pharmacopeia (USP). (2023).[1] Aztreonam Monograph: Related Compounds. USP-NF.[2][1] (Note: Refer to current official USP edition for statutory limits).[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatographic Separation of Aztreonam Impurities

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the challenging chromatographic separation of Aztreonam E-isomer and Aztreonam Impurity F from the active pharmaceutical ingredient (API), Aztreonam. The structural similarity between the geometric E/Z isomers and the significant polarity difference introduced by Impurity F necessitate a robust and well-understood analytical method. This guide is designed to explain the causality behind experimental choices, empowering you to develop, optimize, and troubleshoot your separation effectively.

Section 1: Foundational Knowledge - Understanding the Analytes

A successful separation begins with a thorough understanding of the molecules involved. The subtle and significant differences between Aztreonam, its E-isomer, and Impurity F dictate the entire chromatographic strategy.

Q1: What are the key structural and physicochemical differences between Aztreonam, Aztreonam E-isomer, and Aztreonam Impurity F?

A1: Aztreonam is the desired (Z)-isomer. The E-isomer is a geometric isomer with a different spatial arrangement across the C=N double bond, while Impurity F is an ethyl ester derivative. These differences have profound effects on their properties.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Key Physicochemical Characteristics
Aztreonam ((Z)-isomer) [Image of Aztreonam structure]C₁₃H₁₇N₅O₈S₂435.44The active pharmaceutical ingredient. It is a polar, acidic molecule due to the carboxylic acid and sulfonic acid groups.[1][2]
Aztreonam E-isomer [Image of Aztreonam E-isomer structure]C₁₃H₁₇N₅O₈S₂435.44A geometric isomer of Aztreonam.[3][4][5] It shares the same polarity and acidic functional groups, making it chromatographically very similar to the (Z)-isomer.
Aztreonam Impurity F (Ethyl Ester) [Image of Aztreonam Impurity F structure]C₁₅H₂₁N₅O₈S₂463.48A process-related impurity where the carboxylic acid is converted to an ethyl ester.[6][7] This change significantly reduces its polarity, causing it to be much less retained on a reversed-phase column.
Q2: How do these structural differences impact their chromatographic behavior in reversed-phase HPLC?

A2: The impact is twofold:

  • Aztreonam vs. E-isomer: As geometric isomers, these compounds have nearly identical polarity, pKa, and hydrophobicity.[3][4] Separating them is the primary challenge and relies on exploiting subtle differences in their interaction with the stationary phase. This often requires highly efficient columns and optimized mobile phase conditions to achieve baseline resolution.

  • Aztreonam/E-isomer vs. Impurity F: The conversion of the polar carboxylic acid group to a less polar ethyl ester in Impurity F makes it significantly more hydrophobic.[6] In a reversed-phase system, Impurity F will be much more strongly retained than the highly polar Aztreonam and its E-isomer. This large difference in retention makes separating Impurity F from the others straightforward, but it necessitates a gradient elution to ensure all compounds elute in a reasonable timeframe with good peak shape.

Section 2: Method Development & Optimization FAQ

Developing a robust method requires a systematic approach. These FAQs address the most critical parameters for this specific separation.

Q1: What is the recommended starting point for developing an HPLC method for this separation?

A1: A reversed-phase HPLC (RP-HPLC) method is the industry standard and the most effective approach.[8][9] A good starting point would be:

  • Column: A high-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: An acidic aqueous buffer, such as 20 mM potassium dihydrogen phosphate, with the pH adjusted to 3.0 using phosphoric acid.[9][10]

  • Mobile Phase B: Acetonitrile.

  • Detection: UV detection at 254 nm.[11][12]

  • Elution: A gradient elution is essential to manage the wide polarity range between the isomers and Impurity F.

Q2: What is the role of mobile phase pH in this separation?

A2: The mobile phase pH is arguably the most critical parameter for achieving good peak shape and reproducible retention for Aztreonam and its E-isomer. Both molecules contain a carboxylic acid functional group.

  • Causality: At a pH well below the pKa of the carboxylic acid (~3-4), the group will be fully protonated (-COOH). This uncharged state minimizes ionic repulsion from the silica backbone of the stationary phase and prevents secondary interactions with residual silanol groups, which are a primary cause of peak tailing.[10]

  • Recommendation: Maintain a mobile phase pH between 2.5 and 3.2 for optimal performance.[9] This ensures the acidic analytes are in a single, un-ionized form, leading to sharp, symmetrical peaks.

Q3: Should I use acetonitrile or methanol as the organic modifier?

A3: Both acetonitrile (ACN) and methanol (MeOH) are common organic modifiers in RP-HPLC, but they can offer different selectivity.

  • Acetonitrile (ACN): Generally provides lower backpressure and is a stronger solvent than methanol. It often yields sharper peaks and is an excellent first choice.

  • Methanol (MeOH): Can offer different selectivity due to its protic nature and ability to engage in hydrogen bonding interactions. If you are struggling to resolve the E/Z isomers with ACN, substituting it with MeOH (or using a ternary mixture) is a valuable strategy to alter the selectivity of the separation.[8]

Section 3: Troubleshooting Guide

Even with a well-designed method, challenges can arise. This section addresses the most common problems encountered during this separation.

Problem 1: Poor resolution between Aztreonam and its E-isomer.

Q: My main Aztreonam peak and the E-isomer are co-eluting or have a resolution value (Rs) less than 1.5. What steps should I take?

A: This is the most common and difficult challenge. Follow this systematic approach:

  • Reduce Elution Strength: Lower the initial percentage of the organic modifier (e.g., acetonitrile) in your gradient. This increases the retention time of both isomers, allowing more time for them to interact with the stationary phase, which can significantly improve resolution.

  • Optimize Temperature: Lowering the column temperature (e.g., from 30°C to 25°C) can sometimes enhance the subtle interaction differences between isomers and the stationary phase, improving separation.

  • Adjust Gradient Slope: Make the gradient shallower around the elution time of the isomers. A slower increase in the organic modifier concentration gives the peaks more time to separate.

  • Change Organic Modifier: As mentioned in Section 2, switching from acetonitrile to methanol can alter selectivity and may resolve the peaks.

  • Evaluate Stationary Phase: If optimization fails, consider a column with a different C18 bonding chemistry or a phenyl-hexyl phase, which provides alternative pi-pi interactions that can be beneficial for separating aromatic isomers.

Problem 2: Poor peak shape (tailing) for Aztreonam and the E-isomer.

Q: The peaks for my main analyte and the E-isomer are showing significant tailing. Why is this happening and how can I fix it?

A: Peak tailing for these acidic compounds is almost always due to undesirable secondary interactions.

  • Primary Cause: The negatively charged, ionized silanol groups (Si-O⁻) on the surface of the silica packing material can interact ionically with any analyte molecules that are not fully protonated. This mixed-mode retention mechanism leads to tailing.

  • Solutions:

    • Confirm Mobile Phase pH: Ensure your aqueous mobile phase pH is low and stable, ideally at or below 3.0.[9][10] This fully protonates the carboxylic acid on the analytes, preventing ionic interactions.

    • Use a High-Quality Column: Modern, high-purity, end-capped C18 columns have a much lower concentration of free silanol groups and are less prone to this issue. If you are using an older column, switching to a newer generation one can solve the problem instantly.

    • Reduce Sample Mass: Overloading the column can saturate the primary retention sites and force interactions with secondary sites, causing tailing. Try injecting a lower concentration of your sample to see if the peak shape improves.

Problem 3: Impurity F has either a very long retention time or poor peak shape.

Q: My gradient successfully separates the isomers, but Impurity F takes a very long time to elute, and the peak is broad. How can I fix this?

A: This is a classic problem when analyzing compounds with a wide polarity range.

  • Cause: Impurity F is significantly less polar than the other compounds and is retained very strongly.[6] If the gradient does not ramp up the organic modifier concentration aggressively enough, it will elute slowly, resulting in a broad peak due to diffusion.

  • Solution: Modify your gradient profile. After the Aztreonam and E-isomer peaks have eluted, increase the gradient slope sharply. For example, you can ramp to a high percentage of acetonitrile (e.g., 90%) and hold it for a few minutes. This will rapidly push the strongly retained Impurity F off the column, resulting in a sharper peak and a shorter overall run time.

Section 4: Detailed Experimental Protocol

This protocol provides a robust starting point for the separation and quantification of Aztreonam, Aztreonam E-isomer, and Aztreonam Impurity F. It is based on established principles of reversed-phase chromatography for these compounds.[8][9][10][11][12]

Parameter Condition
Instrument High-Performance Liquid Chromatography (HPLC) system with UV detector.
Column YMC Pack ODS-AQ, 250 x 4.6 mm, 5 µm, or equivalent high-purity C18.
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate. Adjust pH to 3.0 with 10% Phosphoric Acid.
Mobile Phase B Acetonitrile (HPLC Grade).
Gradient Program Time (min)
0.0
25.0
35.0
40.0
41.0
50.0
Flow Rate 1.0 mL/min.
Column Temperature 30°C.
Detection UV at 254 nm.
Injection Volume 10 µL.
Sample Preparation Accurately weigh and dissolve the sample in a diluent consisting of Mobile Phase A:Mobile Phase B (80:20 v/v) to a final concentration of approximately 0.5 mg/mL.

Section 5: Data Summary & Visualization

Typical Chromatographic Results

The protocol described above should yield a chromatogram with the following approximate characteristics. Note that exact retention times may vary based on the specific HPLC system and column used.

Compound Expected Retention Time (min) Resolution (Rs) from previous peak
Aztreonam E-isomer~21.5N/A
Aztreonam~22.8> 1.8
Aztreonam Impurity F~37.0> 15
Troubleshooting Workflow

This diagram outlines the logical steps to take when encountering poor separation between the critical Aztreonam E/Z isomers.

TroubleshootingWorkflow Troubleshooting Workflow for E/Z Isomer Separation Start Poor Resolution (Rs < 1.5) between Aztreonam & E-Isomer Step1 Decrease Initial % Organic (e.g., from 20% to 18% B) Start->Step1 Try First Step2 Lower Column Temperature (e.g., from 30°C to 25°C) Step1->Step2 If still poor End Resolution Achieved (Rs > 1.5) Step1->End Success Step3 Make Gradient Shallower (Slower ramp around elution) Step2->Step3 If still poor Step2->End Success Step4 Switch Organic Modifier (Acetonitrile -> Methanol) Step3->Step4 Alter Selectivity Step3->End Success Step5 Use Higher Efficiency Column (e.g., Different C18, Phenyl-Hexyl) Step4->Step5 If still poor Step4->End Success Step5->End Success

Caption: Logical workflow for troubleshooting poor resolution between Aztreonam and its E-isomer.

References

  • Aztreonam | C13H17N5O8S2 | CID 5742832 - PubChem. National Center for Biotechnology Information. [Link]

  • Aztreonam: Package Insert / Prescribing Information. Drugs.com. [Link]

  • Isolation and structural characterization of eight impurities in aztreonam. ResearchGate. [Link]

  • METHOD DEVELOPMENT AND VALIDATION FOR ASSAY AND RELATED SUBTANCES OF AZTREONAM FOR INJECTION 1g. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Chemical structure of aztreonam. ResearchGate. [Link]

  • AZTREONAM, (E)- - gsrs. Global Substance Registration System. [Link]

  • AZTREONAM - precisionFDA. precisionFDA. [Link]

  • HPLC determination of the related substances in aztreonam for injection. Semantic Scholar. [Link]

  • Aztreonam - ZellBio GmbH. ZellBio GmbH. [Link]

  • Isolation and structural characterization of eight impurities in aztreonam. PubMed. [Link]

  • RP-HPLC Forced Degradation Studies of Aztreonam in Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • SQ-28429 | C13H17N5O8S2 | CID 5459211 - PubChem. National Center for Biotechnology Information. [Link]

  • Aztreonam E-Isomer | CAS 99341-02-3. Veeprho. [Link]

  • aztreonam | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Aztreonam E-Isomer. Allmpus. [Link]

  • Aztreonam USP Impurity F(Aztreonam Ethyl Ester). Caming Pharmaceutical Ltd. [Link]

  • Development and validation of a RP-HPLC method for the determination of aztreonam and its related impurities in bulk substances. Trade Science Inc. [Link]

Sources

Optimization

Aztreonam Impurity F stability in solution and storage conditions

This technical guide addresses the stability, handling, and troubleshooting of Aztreonam Impurity F , identified primarily as Aztreonam Ethyl Ester in major reference catalogs (CAS: 102579-57-7), though pharmacopeial des...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, handling, and troubleshooting of Aztreonam Impurity F , identified primarily as Aztreonam Ethyl Ester in major reference catalogs (CAS: 102579-57-7), though pharmacopeial designations can vary.[1]

This guide assumes you are a researcher or QC analyst working with Aztreonam API or drug product and require specific stability data for Impurity F (as a reference standard) or are investigating its formation/degradation in your samples.

Subject: Stability, Storage, and Analytical Handling of Aztreonam Impurity F Chemical Identity: Aztreonam Ethyl Ester (Primary Designation) CAS Registry Number: 102579-57-7 Molecular Formula:


[1][2]

⚠️ Phase 0: Critical Identity Verification

Before proceeding, verify your Certificate of Analysis (CoA). Pharmacopeial designations (EP, USP, BP) can shift between revisions.[1]

  • Impurity F (Common Commercial/EP Draft): Aztreonam Ethyl Ester.[1][2][3]

  • Impurity B (EP): Aztreonam E-Isomer (Anti-isomer).[1]

  • Impurity A (EP): Open-ring acid (Hydrolysis product).[1]

This guide focuses on Aztreonam Ethyl Ester (Impurity F) .[1] If your impurity is the E-Isomer, refer to the "Isomerization" section in Module 3.

Module 1: Stability Mechanics & Degradation Pathways[1]

The Instability Mechanism

Aztreonam Impurity F (Ethyl Ester) is a synthetic intermediate or byproduct. Its stability is governed by two competing degradation pathways:[1]

  • Ester Hydrolysis (Primary): In aqueous solution, particularly at pH > 6.0, the ethyl ester moiety hydrolyzes back to the parent drug (Aztreonam) and ethanol.

  • 
    -Lactam Ring Opening (Secondary):  Like the parent molecule, the monobactam ring is susceptible to nucleophilic attack (hydroxide ions), leading to the open-ring degradation product.[1]
    
Pathway Visualization

The following diagram illustrates the relationship between Impurity F, the Parent Drug, and other major impurities.

Aztreonam_Degradation ImpurityF Impurity F (Aztreonam Ethyl Ester) CAS: 102579-57-7 Aztreonam Aztreonam (Parent) (Z-Isomer) ImpurityF->Aztreonam Hydrolysis (pH > 6.0) Fast Reaction OpenRing Impurity A (Open Ring Acid) ImpurityF->OpenRing Ring Opening Ethanol Ethanol ImpurityF->Ethanol ImpurityB Impurity B (E-Isomer) Aztreonam->ImpurityB Photo-Isomerization (UV Light) Aztreonam->OpenRing Beta-Lactam Hydrolysis (High pH / Heat)

Caption: Degradation logic showing Impurity F converting to the parent drug (Aztreonam) via hydrolysis, while the parent further degrades to Impurity A or isomerizes to Impurity B.[1]

Module 2: Solution Stability (Troubleshooting Guide)

Problem: "My Impurity F standard recovery is dropping rapidly in solution."

Solvent & pH Compatibility Matrix

Impurity F is an ester; it is significantly less stable in aqueous buffers than the parent acid.

Solvent SystemStability RatingEstimated Half-Life (T½)Recommendation
Water (Unbuffered) ⚠️ Moderate4–8 HoursUse immediately.[1] pH of water can vary (5.0–7.0).[1]
Phosphate Buffer (pH 7.0+) ⛔ Critical< 1 HourAvoid. Rapid hydrolysis to Aztreonam.[1]
Phosphate Buffer (pH 3.0) ✅ Optimal> 24 HoursPreferred. Acidic pH stabilizes the ester bond.[1]
Acetonitrile (ACN) ✅ ExcellentWeeks (at 4°C)Best for stock solutions.[1] Aprotic solvents prevent hydrolysis.[1]
Methanol (MeOH) ⚠️ CautionDaysPotential for transesterification (rare but possible).[1]
Preparation Protocol for Reference Standards

To ensure the integrity of Impurity F during HPLC calibration:

  • Weighing: Weigh quickly; the solid can be hygroscopic.[1]

  • Stock Solvent: Dissolve only in 100% Acetonitrile or DMSO. Do not use water for the primary stock.

  • Dilution: When diluting to working concentration, use a diluent of 0.1% Phosphoric Acid (pH ~2.5) : Acetonitrile (80:20) .[1]

    • Why? The low pH inhibits ester hydrolysis.

    • Avoid: Unbuffered water or neutral buffers as diluents.[1]

Module 3: Storage & Handling FAQ

Q: How should I store the lyophilized powder of Impurity F? A: Long-term storage requires strict moisture control.[1]

  • Temperature: -20°C (Freezer).

  • Atmosphere: Desiccated.[1]

  • Container: Amber glass (protects against potential photo-isomerization, though less critical for the ester than the oxime).[1]

  • Reasoning: Moisture ingress at room temperature will cause slow hydrolysis of the solid ester, increasing Aztreonam content in the vial over time.

Q: I see a new peak appearing at the Relative Retention Time (RRT) of Aztreonam in my Impurity F standard injection. Why? A: This is the primary degradation artifact.[1]

  • Cause: Your autosampler temperature might be too high, or your diluent pH is too neutral.[1]

  • Fix: Set autosampler to 4°C. Ensure diluent pH is < 3.0.

Q: Is Impurity F light sensitive? A: Yes, but secondary to hydrolysis.[1] The oxime ether moiety (common to Aztreonam and its ester) can undergo Z to E isomerization under UV light.

  • Impact: You may see "Impurity B Ethyl Ester" (the E-isomer of the ester) form if solutions are left on the bench in clear glass.

  • Action: Use amber glassware for all analytical solutions.

Module 4: Analytical Troubleshooting (HPLC)

Peak Identification

When analyzing Aztreonam samples, Impurity F (Ethyl Ester) is less polar than Aztreonam due to the masking of the carboxylic acid.

  • Elution Order (Reverse Phase C18):

    • Impurity A (Open Ring) - Most Polar / Early Eluting[1]

    • Aztreonam (Parent)[1][2]

    • Impurity B (E-Isomer)[1]

    • Impurity F (Ethyl Ester) - Late Eluting (Hydrophobic)[1]

Ghost Peaks & Carryover

Issue: "I see Impurity F in my blank injections." Root Cause: The ethyl ester is more lipophilic (sticky) than Aztreonam.[1] It may adsorb to the rotor seal or injection loop. Solution:

  • Needle Wash: Use a high-organic wash (e.g., 90% ACN / 10% Water).[1]

  • Gradient: Ensure your method has a high-organic flush (95% B) at the end of the run for at least 5 minutes.

References

  • SynZeal Research Standards. (n.d.). Aztreonam Impurity F (Ethyl Ester) Reference Standard Data. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 5742832, Aztreonam. Retrieved from [Link][1]

  • International Journal of Pharmacy & Therapeutics. (2016). Method Development and Validation for Assay and Related Substances of Aztreonam. Retrieved from [Link][1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aztreonam Impurity Co-elution

Introduction: The Zwitterionic Challenge Aztreonam is a monobactam antibiotic exhibiting amphoteric properties due to the presence of a sulfonic acid group (strongly acidic), a carboxylic acid, and an aminothiazole ring...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Zwitterionic Challenge

Aztreonam is a monobactam antibiotic exhibiting amphoteric properties due to the presence of a sulfonic acid group (strongly acidic), a carboxylic acid, and an aminothiazole ring (basic). This zwitterionic nature makes its retention behavior highly sensitive to pH and ionic strength.

The most critical chromatographic challenge is the co-elution of Aztreonam (Z-isomer) with its E-isomer (Anti-isomer) and the Open-Ring Degradants . This guide addresses these specific separation failures using a root-cause analysis approach.

Module 1: The "E-Isomer" Co-elution

Problem: The E-isomer (Impurity A) co-elutes with or elutes on the tail of the main Aztreonam peak, failing the resolution requirement (


).

Root Cause: The E-isomer is a geometric isomer. The physicochemical difference between the Z (active) and E (inactive) forms is minimal, driven largely by the spatial orientation of the oxime group. Standard C18 interactions are often insufficient to discriminate between them without precise pH control.

Troubleshooting Protocol

Q: I am using a standard C18 column and Phosphate buffer at pH 3.0, but resolution is poor. What is the first variable to check?

A: Mobile Phase pH Precision. Aztreonam has pKa values at approximately -0.7 (sulfonic acid), 2.75 (carboxylic acid), and 3.91 (aminothiazole). At pH 3.0, the molecule is transitioning between ionization states. A shift of just ±0.1 pH units can alter the ionization ratio, drastically affecting the selectivity (


) between the isomers.
  • Action: Calibrate your pH meter daily.

  • Optimization: Adjust the buffer pH in 0.1 increments. Lowering pH to 2.5–2.8 often suppresses the ionization of the carboxylic acid, increasing hydrophobicity and improving interaction with the stationary phase, thereby enhancing resolution.

Q: My pH is perfect, but the peaks are still merging. What is the next step?

A: Switch to a "High-Aqueous" (AQ) or Polar-Embedded Stationary Phase. Standard C18 columns can suffer from "phase collapse" or dewetting when used with the high aqueous content often required to retain polar monobactams.

  • Recommendation: Use a C18-AQ (Hydrophilic Endcapped) or a Phenyl-Hexyl column.

  • Mechanism: The Phenyl-Hexyl phase offers

    
     interactions with the aminothiazole ring of Aztreonam, providing an orthogonal separation mechanism to standard hydrophobicity.
    
Visualizing the Decision Pathway

Aztreonam_Isomer_Troubleshooting Start Issue: E-Isomer Co-elution Check_pH Check Mobile Phase pH (Target: 3.0 ± 0.05) Start->Check_pH Resolution_Check Is Rs > 2.0? Check_pH->Resolution_Check Column_Check Current Column Type? Resolution_Check->Column_Check No Success Method Validated Resolution_Check->Success Yes Switch_AQ Switch to C18-AQ or Phenyl-Hexyl Phase Column_Check->Switch_AQ Standard C18 Optimize_Gradient Flatten Gradient Slope (Increase retention of early eluters) Column_Check->Optimize_Gradient Already using AQ Switch_AQ->Resolution_Check Optimize_Gradient->Resolution_Check

Caption: Decision tree for resolving Aztreonam E-isomer co-elution issues, prioritizing pH control and stationary phase selection.

Module 2: Hydrolytic Degradants (Open-Ring Impurities)

Problem: Appearance of broad, early-eluting peaks (RRT ~0.2 - 0.4) that increase over the run time or during sample storage.

Root Cause: Aztreonam contains a


-lactam ring susceptible to hydrolysis. The primary degradants are Open-Ring Aztreonam  and Desulfated Aztreonam . These are highly polar and often co-elute with the solvent front or early system peaks.
Troubleshooting Protocol

Q: I see "ghost peaks" growing in my sample sequence. Is this column carryover?

A: Likely Sample Instability (Hydrolysis). It is probably not carryover. Aztreonam hydrolyzes rapidly in solution if not buffered correctly, especially if the diluent is unbuffered water or acidic.

  • Action: Check your Diluent.

  • Standard Protocol: Use a buffered diluent (e.g., pH 3.0 Phosphate Buffer) rather than pure water or acetonitrile.

  • Note on Arginine: Aztreonam for injection is often formulated with Arginine.[1] If analyzing the drug product, the Arginine itself elutes very early. Ensure you are not mistaking the Arginine peak for a degradant.

Q: How do I separate these polar degradants from the void volume?

A: Ion-Pairing Agents (Optional but Effective). If standard RP-HPLC fails to retain these polar impurities, adding an ion-pairing agent like Tetrabutylammonium Hydrogen Sulfate (TBAHS) can be effective.

  • Mechanism: The TBA

    
     cation pairs with the anionic sulfonate group of the open-ring degradant, forming a neutral complex that retains longer on the C18 chain.
    
  • Warning: Ion-pairing reagents require long equilibration times and dedicated columns.

Module 3: Quantitative Data & Reference Parameters

The following table summarizes the relative retention times (RRT) and critical separation parameters based on compendial and literature methods.

ComponentCommon RRTPolarityCritical Separation Factor
Arginine (Excipient)~0.12Basic/PolarElutes in void; must not interfere with Open Ring.
Open-Ring Aztreonam ~0.30 - 0.45High PolaritySensitive to % Aqueous start conditions.
Aztreonam (Z-Isomer) 1.00ZwitterionicReference Peak.
Aztreonam E-Isomer ~1.1 - 1.2ZwitterionicpH Dependent. Requires pH < 3.0 for best Rs.
t-Butyl Ester (Precursor)> 2.0Non-PolarElutes late; requires gradient ramp to clear.
Recommended System Suitability Criteria

To ensure your system is "Self-Validating," adopt these criteria:

  • Resolution (

    
    ):  NLT 2.0 between Aztreonam and E-Isomer.
    
  • Tailing Factor (

    
    ):  NMT 2.0 for the Aztreonam peak (High tailing indicates secondary silanol interactions; add 20mM Triethylamine or switch to end-capped column).
    
  • Precision: RSD NMT 2.0% for 6 replicate injections.

Module 4: Advanced Mechanism Visualization

Understanding why the separation works is crucial for troubleshooting. The diagram below illustrates the interaction of Aztreonam with a C18-AQ phase versus a standard C18 phase.

Interaction_Mechanism cluster_Standard Standard C18 Phase (Low Aqueous Stability) cluster_AQ C18-AQ / Phenyl-Hexyl Phase Aztreonam Aztreonam Molecule Sulfonate Group (-) Aminothiazole Ring Interaction_1 Weak Hydrophobic Interaction Aztreonam->Interaction_1 Standard Conditions Interaction_2 Strong Pi-Pi or Dipole Interaction Aztreonam->Interaction_2 Optimized Conditions C18_Chain C18 Alkyl Chain (Collapsed) Interaction_1->C18_Chain AQ_Ligand Polar End-capping / Phenyl Ring Interaction_2->AQ_Ligand

Caption: Comparison of Aztreonam interaction mechanisms. The C18-AQ/Phenyl phase prevents ligand collapse and offers secondary interactions for improved retention.

References

  • United States Pharmacopeia (USP). USP Monograph: Aztreonam. USP-NF. (Provides the baseline Phosphate/Methanol method and system suitability requirements). 2

  • Ramineni, H., & Shanmugapandiyan, P. (2014). Method Development and Validation for Assay and Related Substances of Aztreonam for Injection.[1][3][4][5][6][7][8] International Journal of Pharmacy and Technology. (Details the use of YMC Pack ODS AQ columns for improved separation). 1

  • Ye, Q., et al. (2016).[1][7] Structural characterization of low level degradants in aztreonam injection and an innovative approach to aid HPLC method validation. Journal of Pharmaceutical and Biomedical Analysis. (Identifies key degradants like Open-ring Aztreonam). 3

  • Prakash, V., et al. (2018).[8] RP-HPLC Forced Degradation Studies of Aztreonam in Pharmaceutical Dosage Form. Pharmaceutical Methods.[1][5][7][8][9] (Discusses pH optimization for peak symmetry). 8

Sources

Optimization

Technical Support Center: Aztreonam Impurity Profile Management

Subject: Minimizing Aztreonam Ethyl Ester Formation During Synthesis & Isolation Document ID: AZT-OPT-042 Last Updated: February 26, 2026 Audience: Process Chemists, Analytical Scientists, QA/QC Managers Introduction Azt...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Aztreonam Ethyl Ester Formation During Synthesis & Isolation Document ID: AZT-OPT-042 Last Updated: February 26, 2026 Audience: Process Chemists, Analytical Scientists, QA/QC Managers

Introduction

Aztreonam is a synthetic monocyclic beta-lactam antibiotic (monobactam).[1][2][3][4][5][6][7][8] A critical quality attribute (CQA) in its manufacturing is the control of Aztreonam Ethyl Ester , a process-related impurity formed via esterification of the carboxylic acid moiety on the oxime side chain.

This impurity is particularly problematic because ethanol is a standard anti-solvent used in the final crystallization of Aztreonam to achieve the desired polymorph (usually


-form or 

-form depending on hydration). Regulatory limits (ICH Q3A) require strict control of this impurity, typically

.

This guide provides a mechanistic root cause analysis, process optimization strategies, and troubleshooting protocols to minimize this specific impurity.

Module 1: Root Cause Analysis (The "Why")

Mechanism of Formation

The formation of Aztreonam Ethyl Ester is a classic acid-catalyzed Fischer esterification. Aztreonam contains a 2-methylpropanoic acid group attached to the oxime oxygen. In the presence of ethanol (solvent) and acidic conditions (often residual from previous deprotection steps or pH adjustment), this free carboxylic acid converts to an ethyl ester.

Key Risk Factors:

  • Solvent System: High volume fraction of Ethanol in the crystallization matrix.

  • Low pH: pH < 3.0 drastically accelerates the protonation of the carbonyl oxygen, facilitating nucleophilic attack by ethanol.

  • Temperature/Time: Prolonged holding times at temperatures >25°C in ethanolic solutions.

Visualizing the Pathway

The following diagram illustrates the specific chemical transformation and the critical control points (CCPs).

AztreonamEsterification cluster_control Critical Control Points Aztreonam Aztreonam (Free Acid) (R-COOH) Intermediate Tetrahedral Intermediate Aztreonam->Intermediate + EtOH Ethanol Ethanol Solvent (EtOH) Ethanol->Intermediate AcidCat Acid Catalyst (H+ from pH < 3) AcidCat->Intermediate Catalyzes Impurity Aztreonam Ethyl Ester (R-COOEt) Intermediate->Impurity - H2O Water Water (Byproduct) Intermediate->Water Control1 CCP1: Neutralize pH (4.0-5.0) Control2 CCP2: Low Temp (<5°C)

Caption: Mechanistic pathway of Aztreonam Ethyl Ester formation highlighting the catalytic role of acid and the reactants involved.

Module 2: Process Optimization (The "How")

Solvent Selection Strategy

To eliminate the esterification risk, the most effective engineering control is removing the reactant (ethanol). However, if ethanol is required for polymorph control, kinetic parameters must be throttled.

ParameterStandard (High Risk)Optimized (Low Risk)Rationale
Anti-Solvent Ethanol (100%)Acetone or AcetonitrileRemoves the nucleophile (EtOH) entirely.
Crystallization pH pH 2.0 - 2.5pH 3.5 - 4.5 Reduces proton availability for catalysis while maintaining Aztreonam solubility profile.
Temperature 20°C - 30°C0°C - 5°C Arrhenius equation: Lower T significantly reduces reaction rate (

).
Drying Vacuum Oven (40°C)Lyophilization or Fluid BedMinimizes "wet cake" time where residual EtOH can react.
Troubleshooting Guide (Q&A)

Q1: We must use Ethanol to meet the specific surface area (SSA) requirements of the final powder. How can we still suppress the ester?

A: If you cannot switch solvents, you must control the Activity of Hydrogen Ions .

  • Buffer the Feed: Ensure the aqueous Aztreonam concentrate is adjusted to pH 4.0–4.5 before adding the ethanolic anti-solvent.

  • Reverse Addition: Add the ethanolic solution into the aqueous phase (if solubility permits) rather than adding acid to ethanol.

  • Quench: Immediately wash the filter cake with cold, anhydrous Acetone to displace residual ethanol before the drying step.

Q2: The ester impurity spikes during the drying phase. Why?

A: This is a common phenomenon known as "Wet Cake Degradation." Inside the vacuum dryer, as water evaporates, the relative concentration of acid and ethanol in the remaining mother liquor film increases, accelerating the reaction. Fix: Implement a displacement wash . After filtration, wash the cake with 2-3 bed volumes of a non-reactive solvent (e.g., Ethyl Acetate or Acetone) to physically remove ethanol before applying heat/vacuum.

Q3: Can we remove the ethyl ester if it has already formed?

A: It is difficult. The ester crystallizes with the API. Recrystallization is required. Protocol: Dissolve the crude Aztreonam in mild alkaline water (pH 6.0 with NaHCO3) to hydrolyze the ester (saponification risk to the beta-lactam ring exists, so keep T < 5°C). Re-acidify carefully with dilute HCl in the presence of Acetone (not Ethanol) to reprecipitate.

Module 3: Validated Experimental Protocol

Low-Impurity Crystallization Workflow

Objective: Isolate Aztreonam with <0.05% Ethyl Ester content.

Reagents:

  • Crude Aztreonam Solution (Aqueous)

  • Glacial Acetic Acid (for pH adjustment)

  • Anti-solvent: Acetone (preferred) or Cold Ethanol (<0°C)

Step-by-Step Procedure:

  • Preparation: Cool the aqueous Aztreonam solution (approx. 10% w/v) to 2°C – 5°C .

  • pH Adjustment: Slowly adjust pH to 3.8 – 4.2 using dilute NaOH or HCl. Do not go below pH 3.5.

  • Anti-Solvent Addition:

    • If using Acetone: Add slowly over 2 hours.

    • If using Ethanol: Pre-cool Ethanol to -10°C. Add rapidly to induce nucleation, then immediately cool the slurry to 0°C.

  • Aging: Stir for maximum 1 hour at 0°C. Do not hold overnight.

  • Filtration: Filter under vacuum.

  • Displacement Wash (Critical): Wash the cake immediately with cold Acetone (2x bed volume). This displaces the ethanol/water mother liquor.

  • Drying: Dry under vacuum at 35°C until LOD < 2.0%.

Module 4: Analytical Controls

To validate the process, use this HPLC method specific for separating the Ethyl Ester from the main peak and the Open-Ring degradation products.

HPLC Method Summary (USP/EP Aligned)

ParameterCondition
Column C18 (e.g., Bondapak C18 or equivalent), 5µm, 4.6 x 250mm
Mobile Phase A 0.005 M Tetrabutylammonium hydrogen sulfate (pH 3.[2]0)
Mobile Phase B Acetonitrile
Gradient High organic ramp required to elute the less polar Ethyl Ester.
Detection UV @ 293 nm (or 254 nm)
Retention Time Aztreonam (~8 min); Ethyl Ester (~15-18 min, elutes later due to hydrophobicity).
Decision Tree for Troubleshooting

TroubleshootingTree Start High Ethyl Ester Detected (>0.1%) CheckSolvent Is Ethanol used in Crystallization? Start->CheckSolvent CheckPH Is pH < 3.0 during addition? CheckSolvent->CheckPH Yes Action1 Switch to Acetone/DMSO system CheckSolvent->Action1 No (Investigate Raw Material) CheckWash Is Cake washed with EtOH? CheckPH->CheckWash No Action2 Adjust pH to 3.8-4.2 CheckPH->Action2 Yes CheckWash->Action1 No (Consider Temperature) Action3 Switch wash to Acetone/Ethyl Acetate CheckWash->Action3 Yes

Caption: Diagnostic flow for identifying the source of ester impurities.

References

  • United States Pharmacopeia (USP).Aztreonam Monograph: Organic Impurities. USP-NF. (Standard analytical methods for impurity profiling).
  • Singh, R. et al. (2012). Method Development and Validation for Assay and Related Substances of Aztreonam. International Journal of Pharmacy and Technology. 9

  • Yang, M. et al. (2022). Isolation and structural characterization of eight impurities in aztreonam. Journal of Pharmaceutical and Biomedical Analysis.[4][10] 4

  • Google Patents. CN108997327A: The preparation method of aztreonam ethyl ester. (Provides reverse-engineering insights into the conditions that favor ester formation). 11

Sources

Troubleshooting

Optimizing mobile phase pH for Aztreonam impurity analysis

This guide provides in-depth technical support for scientists and researchers optimizing High-Performance Liquid Chromatography (HPLC) methods for the analysis of Aztreonam and its related impurities. We will delve into...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for scientists and researchers optimizing High-Performance Liquid Chromatography (HPLC) methods for the analysis of Aztreonam and its related impurities. We will delve into the critical role of mobile phase pH, offering troubleshooting advice and systematic protocols to achieve robust and accurate separations.

Frequently Asked Questions (FAQs)

Q1: Why is mobile phase pH so critical for the analysis of Aztreonam and its impurities?

The chemical structure of Aztreonam contains multiple ionizable functional groups, including a sulfonic acid, a carboxylic acid, and an aminothiazole group.[1][2] This means that the overall charge of the Aztreonam molecule, and likely its impurities, will change significantly with the pH of the mobile phase.

In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18). The ionization state of a molecule directly impacts its polarity and, therefore, its hydrophobicity.[3][4]

  • Ionized (Charged) State: The molecule is more polar, has a stronger affinity for the polar mobile phase, and will elute earlier (shorter retention time).

  • Neutral (Uncharged) State: The molecule is less polar (more hydrophobic), has a stronger interaction with the stationary phase, and will elute later (longer retention time).

Controlling the pH allows you to manipulate the ionization state of Aztreonam and its impurities, which is the most powerful tool for adjusting selectivity and achieving separation between the main peak and its closely related substances.[4] Experimentally determined pKa values for Aztreonam exist across the pH range of 0.8-7.0, highlighting its complex acid-base chemistry.[5]

Q2: What is a good starting pH for developing an Aztreonam impurity method?

A common and effective starting point for Aztreonam analysis is a low pH, typically between pH 2.5 and 3.5 .[6][7][8] There are two primary reasons for this:

  • Analyte Ionization: At a low pH, the carboxylic acid group on Aztreonam is protonated (neutral), increasing its hydrophobicity and retention. This provides a good starting point for achieving adequate retention on a C18 column.

  • Silanol Suppression: Most reversed-phase columns use a silica backbone, which has residual silanol groups (Si-OH). Above a pH of ~3.5, these silanols can become deprotonated (Si-O-), creating negatively charged sites.[3] These sites can cause secondary ionic interactions with positively charged analytes, leading to poor peak shape (tailing). Operating at a pH below 3.5 keeps these silanols protonated and minimizes these undesirable interactions.

Many published methods for Aztreonam utilize a phosphate buffer adjusted to a pH of around 3.0 with phosphoric acid.[6][7][9]

Q3: How do I choose the right buffer for my target pH?

Selecting an appropriate buffer is crucial for maintaining a stable and reproducible pH. An ideal buffer should have a pKa value within ±1 pH unit of your target mobile phase pH. This ensures the highest buffering capacity.

Target pH RangeRecommended BufferpKa Value(s)Notes
2.0 - 3.5Phosphate (Phosphoric Acid / Dihydrogen Phosphate)2.15Excellent choice for low pH. UV transparent down to ~200 nm.
3.8 - 5.8Acetate (Acetic Acid / Acetate)4.76Good choice for mid-range pH.
6.2 - 8.2Phosphate (Dihydrogen Phosphate / Monohydrogen Phosphate)7.20Very common and reliable buffer system.

Important Considerations:

  • Volatility: If your method uses mass spectrometry (MS) detection, choose a volatile buffer like ammonium formate or ammonium acetate.

  • Solubility: Always prepare the aqueous buffer first and ensure all salts are fully dissolved before adding the organic solvent to prevent precipitation.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing) for Aztreonam or Impurity Peaks.
  • Cause: Unwanted secondary interactions are the most common cause of peak tailing. This can be due to analyte interaction with ionized residual silanols on the column, as discussed in Q2.

  • Solution Workflow:

Sources

Optimization

Technical Support Center: Identification of Unknown Peaks in Aztreonam Stability Studies

Welcome to the technical support center for Aztreonam stability studies. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying unknown peaks th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Aztreonam stability studies. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying unknown peaks that may arise during the stability testing of Aztreonam. As a monobactam antibiotic, Aztreonam's stability is a critical parameter, and understanding its degradation profile is paramount for ensuring product safety and efficacy.[1][2]

This resource provides a series of frequently asked questions (FAQs) and troubleshooting guides in a structured question-and-answer format. The methodologies and explanations provided are grounded in established scientific principles and regulatory expectations to ensure the integrity of your stability program.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Encounter with an Unknown Peak

Question 1: We've observed a new, unknown peak in our HPLC chromatogram during a routine stability study of Aztreonam. What are the immediate first steps?

Answer: The appearance of an unknown peak is a common event in stability studies and requires a systematic approach.

Immediate Action Plan:

  • System Suitability Verification: Before investigating the sample, confirm that your chromatographic system meets all system suitability requirements. Check parameters like theoretical plates, tailing factor, and resolution for the main Aztreonam peak and any known related substances.[3] This rules out system performance issues as the cause of the new peak.

  • Placebo and Blank Analysis: Inject a placebo (formulation matrix without Aztreonam) and a blank (diluent) to ensure the peak is not originating from excipients or the mobile phase.

  • Peak Purity Analysis: If you are using a photodiode array (PDA) detector, evaluate the peak purity of both the Aztreonam peak and the new unknown peak. This will indicate if either peak is co-eluting with another compound.[4][5]

  • Review of Stress Conditions: Correlate the appearance of the peak with the specific stability condition (e.g., temperature, humidity, light). This can provide initial clues about the degradation pathway. For instance, peaks appearing under oxidative stress conditions will likely differ from those formed under acidic or basic hydrolysis.[4][6]

Section 2: Understanding Aztreonam's Degradation Profile

Question 2: What are the expected degradation pathways for Aztreonam, and what are the common degradation products I should be aware of?

Answer: Aztreonam, being a β-lactam antibiotic, is susceptible to degradation through several key pathways.[1][7] Understanding these pathways is crucial for postulating the identity of unknown peaks.

  • Hydrolysis: The β-lactam ring is the most reactive part of the molecule and is prone to hydrolysis under both acidic and basic conditions. This leads to the formation of "open-ring" degradants.[8][9]

  • Isomerization: The alkoxyimino side chain can undergo Z/E (syn/anti) isomerization, particularly when exposed to light (photodegradation), leading to the formation of the E-isomer (anti-aztreonam).[8]

  • Desulfation: The sulfonic acid group on the azetidinone ring can be cleaved, resulting in desulfated impurities.[5][8]

  • Oxidation: Exposure to oxidative conditions can lead to the formation of various oxidized byproducts. Aztreonam has been shown to degrade rapidly under oxidative stress.[4]

Commonly Known Impurities and Degradants:

Impurity/Degradant NameCommon Formation Condition
Open-ring AztreonamAcidic/Basic Hydrolysis
Aztreonam E-Isomer (anti-aztreonam)Photolytic Stress
Desulfated AztreonamSynthetic process or degradation
Open-ring Desulfated AztreonamHydrolysis and desulfation

This table summarizes some of the well-documented impurities. A comprehensive list can often be found in pharmacopeial monographs and scientific literature.[5][8][10][11]

Section 3: Experimental Workflow for Peak Identification

Question 3: We've confirmed the unknown peak is a genuine degradant. What is the recommended workflow for its identification and characterization?

Answer: A structured, multi-step approach is necessary for the definitive identification of an unknown degradation product. The following workflow is recommended:

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Reference Standards: A Comparative Analysis of the Aztreonam Impurity F (E-Isomer) USP Standard

A Note on Nomenclature: The designation "Aztreonam Impurity F" is not an official United States Pharmacopeia (USP) monograph name. In the context of Aztreonam analysis, one of the most critical process impurities and geo...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: The designation "Aztreonam Impurity F" is not an official United States Pharmacopeia (USP) monograph name. In the context of Aztreonam analysis, one of the most critical process impurities and geometric isomers is the E-isomer. The USP monograph for Aztreonam explicitly requires the use of a USP Aztreonam E-Isomer Reference Standard (RS) to validate the analytical system's resolving power.[1][2] Therefore, this guide will use the Aztreonam E-Isomer as the specific subject for a detailed comparative analysis, as it represents a well-documented and officially controlled impurity critical to ensuring the quality of Aztreonam.

Introduction: The Criticality of Impurity Control in Aztreonam

Aztreonam is a synthetic monobactam antibiotic with potent activity against aerobic gram-negative bacteria.[3][4] Its mechanism involves the inhibition of bacterial cell wall synthesis by binding with high affinity to penicillin-binding protein 3 (PBP-3).[4] During its synthesis and storage, a variety of related substances and degradation products can emerge.[5][6] Uncontrolled impurities can compromise the drug's efficacy, introduce potential toxicities, and lead to regulatory non-compliance.[7][8]

Regulatory bodies like the FDA require rigorous impurity profiling to ensure that any impurity present above a specific identification threshold is characterized and controlled.[9] This necessitates the use of highly characterized reference standards. This guide provides an in-depth comparison of the United States Pharmacopeia (USP) Reference Standard for the Aztreonam E-Isomer against other commercial alternatives, offering field-proven insights for researchers and drug development professionals.

The Gold Standard: Deconstructing the USP Reference Standard COA

A USP Reference Standard is a highly purified substance established by the United States Pharmacopeial Convention.[10] It is considered a primary standard, meaning it is established without reference to another standard and serves as the ultimate benchmark for quality, purity, and identity.[10][11][12] Its use is legally enforceable by the U.S. FDA for medicines marketed in the United States.[12]

A Certificate of Analysis (COA) from USP for a reference standard like Aztreonam E-Isomer is not merely a statement of purity; it is the culmination of a rigorous, multi-laboratory collaborative testing program. While an exact COA is lot-specific, the key parameters provided are foundational for any subsequent analytical work.

Table 1: Representative Data Summary for a USP Aztreonam E-Isomer Reference Standard COA

ParameterTypical Specification / ValueSignificance in Analytical Applications
Identity Conforms to 1H NMR, 13C NMR, MS, IR spectraProvides unequivocal confirmation of the molecular structure, ensuring you are working with the correct isomer.[5][6]
Purity (HPLC) ≥ 98.0%Establishes the standard's quality and is crucial for accurate peak identification and avoiding co-elution issues.
Assigned Value / Potency Provided with uncertainty (e.g., 99.5% ± 0.2%)The metrologically traceable value used for quantitative analysis, such as determining the concentration of the E-isomer in a sample.
Loss on Drying / Water Typically < 1.0%Essential for correcting the weight of the standard to an "as-is" basis, ensuring accurate preparation of standard solutions.[1]
Residue on Ignition Typically < 0.1%Indicates the level of inorganic impurities, contributing to the overall purity assessment.[1][2]
Usage Instructions Specific storage conditions (e.g., -20°C, protect from light)Critical for maintaining the stability and integrity of the standard over its lifespan.[1]

Comparative Analysis: USP Primary vs. Commercial Secondary Standards

While USP standards are the authoritative benchmark, various suppliers offer "secondary" or "working" standards.[13] These are typically characterized against a primary USP standard. The choice between them involves a trade-off between cost, convenience, and the required level of regulatory traceability.

Table 2: Feature Comparison of USP vs. Commercial Secondary Standards

FeatureUSP Primary Reference StandardCommercial Secondary Standard
Traceability Direct metrological traceability to the highest standard.Traceability is established by the supplier against the USP standard. The chain of custody is longer.
Regulatory Acceptance Universally accepted by regulatory agencies worldwide for compendial methods.[11][14]Generally acceptable for routine QC and in-process controls, but may require additional justification in regulatory filings.
Characterization Exhaustive characterization via multi-lab collaborative studies.[8]Characterization is performed by a single manufacturer. Data packages can vary in completeness.
Intended Use Definitive standard for compendial assays, method validation, and legal disputes.[10]Often used for routine system suitability, instrument calibration, and as a working standard in QC labs.
Cost & Availability Higher cost per mg. Available in smaller, controlled quantities.Generally lower cost and available in larger quantities.
Documentation Official COA with assigned value and uncertainty.COA provided by the manufacturer; may not always include an assigned potency with uncertainty.

Expert Insight: For method development, validation, and the analysis of registration stability batches, the use of the USP primary standard is non-negotiable. Its authoritative status minimizes regulatory questions. For routine, high-volume QC testing, a well-characterized secondary standard, qualified in-house against the USP RS, can be a scientifically sound and cost-effective strategy.

Experimental Application: Validated HPLC-UV Protocol for Impurity Profiling

The USP monograph for Aztreonam provides a validated HPLC method for the assay and determination of organic impurities.[1][2] The Aztreonam E-Isomer RS plays a pivotal role in the System Suitability Test (SST), which is a self-validating system check to ensure the chromatographic system is performing adequately.

Workflow for Aztreonam Impurity Analysis

G cluster_prep 1. Solution Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Evaluation A Weigh USP Aztreonam RS and USP Aztreonam E-Isomer RS B Dissolve in Mobile Phase to create System Suitability Solution (SSS) A->B D Equilibrate HPLC System with Mobile Phase B->D Store at 5°C, protect from light C Weigh Aztreonam Sample and dissolve in Mobile Phase to create Sample Solution F Inject Sample Solution C->F E Inject SSS (5x) and Standard Solution (1x) D->E E->F G Verify System Suitability Criteria (Resolution, Tailing, RSD) F->G H Identify and Quantify E-Isomer in Sample against Standard G->H If SST Passes I Final Report H->I

Caption: HPLC workflow for Aztreonam impurity analysis.

Detailed Experimental Protocol

Objective: To accurately quantify the Aztreonam E-Isomer and other related impurities in an Aztreonam drug substance sample.

1. Materials:

  • USP Aztreonam RS

  • USP Aztreonam E-Isomer RS

  • Aztreonam Sample

  • Monobasic potassium phosphate

  • Phosphoric acid

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

2. Chromatographic Conditions (as per USP Monograph[1]):

  • Mode: Liquid Chromatography (LC)

  • Detector: UV, 254 nm

  • Column: 3.9-mm × 30-cm; 10-µm packing L1 (C18)

  • Flow Rate: 1.5 mL/min

  • Injection Volume: 10 µL

  • Mobile Phase: Methanol and Buffer (1:4). The buffer is a pH 3.0 solution of monobasic potassium phosphate.

3. Solution Preparation:

  • Causality: All solutions must be stored at 5°C and protected from light to prevent the light-induced isomerization of the Z-isomer (Aztreonam) to the E-isomer, which would artificially inflate the impurity result.[1][2]

    • System Suitability Solution (SSS): Prepare a solution containing approximately 1 mg/mL of USP Aztreonam RS and 1 mg/mL of USP Aztreonam E-Isomer RS in the Mobile Phase.

    • Standard Solution: Prepare a solution containing 1 mg/mL of USP Aztreonam RS in the Mobile Phase.

    • Sample Solution: Prepare a solution containing 1 mg/mL of the Aztreonam sample in the Mobile Phase.

4. System Suitability Test (SST):

  • Causality: The SST is the most critical part of the protocol, acting as a self-validating check. It ensures that the analytical system can adequately separate the impurity of interest (E-isomer) from the main API peak.

    • Inject the SSS onto the chromatograph.

    • Resolution: The resolution between the Aztreonam peak and the Aztreonam E-isomer peak must be Not Less Than (NLT) 2.0 . This confirms the column's separating power.[1]

    • Tailing Factor: The tailing factor for the Aztreonam peak must be Not More Than (NMT) 2.0 . This ensures good peak shape for accurate integration.

    • Precision: Inject the Standard Solution five or six times. The relative standard deviation (RSD) of the peak areas must be NMT 2.0% . This demonstrates the system's repeatability.

5. Analysis:

  • Once SST criteria are met, inject the Standard Solution and the Sample Solution.

  • Identify the Aztreonam E-isomer peak in the sample chromatogram by comparing its retention time to that obtained from the SSS.

  • Calculate the percentage of the E-isomer and other impurities in the sample using the response from the main Aztreonam peak in the Standard Solution and the appropriate relative response factors if applicable.

Trustworthiness: The Concept of Metrological Traceability

The entire system of pharmaceutical analysis relies on the unbroken chain of comparisons back to a primary standard. This concept, known as metrological traceability, is why USP standards are so authoritative.

G USP USP Primary Reference Standard InHouse In-House Primary (Qualified against USP RS) USP->InHouse Qualification Working Working Secondary Standard InHouse->Working Calibration QC QC Sample Analysis (e.g., Batch Release) Working->QC Daily Use

Caption: Metrological traceability in reference standards.

Using a USP Reference Standard directly links your laboratory's results to the highest point in this chain, ensuring maximum defensibility of your data.

Conclusion

The selection and proper use of reference standards are cornerstones of robust pharmaceutical analysis. The USP Reference Standard for Aztreonam E-Isomer represents the pinnacle of quality, providing the authoritative benchmark required for method validation, regulatory submissions, and ensuring product quality. While commercial secondary standards offer a practical solution for routine testing, they must be qualified against the primary USP standard to establish a traceable and scientifically sound analytical system. By understanding the data within the USP COA and the causality behind its use in validated protocols, researchers can ensure their impurity profiling data is accurate, reproducible, and unimpeachable.

References

  • Title: Aztreonam Impurities | SynZeal Source: SynZeal URL: [Link]

  • Title: METHOD DEVELOPMENT AND VALIDATION FOR ASSAY AND RELATED SUBTANCES OF AZTREONAM FOR INJECTION 1g Source: ResearchGate URL: [Link]

  • Title: Aztreonam USP 2025 Source: USP URL: [Link]

  • Title: Isolation and structural characterization of eight impurities in aztreonam Source: ResearchGate URL: [Link]

  • Title: Structural characterization of low level degradants in aztreonam injection and an innovative approach to aid HPLC method validation Source: PubMed URL: [Link]

  • Title: RP-HPLC Forced Degradation Studies of Aztreonam in Pharmaceutical Dosage Form Source: phcog.com URL: [Link]

  • Title: Aztreonam Desulfated Impurity Source: Lotusfeet Pharma URL: [Link]

  • Title: Aztreonam-Impurities Source: Pharmaffiliates URL: [Link]

  • Title: Azactam (aztreonam) injection label Source: accessdata.fda.gov URL: [Link]

  • Title: Identification of Pharmaceutical Impurities Source: Taylor & Francis Online URL: [Link]

  • Title: Aztreonam Open Ring Desulfated Aztreonam Ethyl Ester Source: Cleanchem URL: [Link]

  • Title: Aztreonam - Definition, Identification, Assay - USP 2025 Source: Pharmacopeia.cn URL: [Link]

  • Title: Reference Standards & Materials – Simplifying Your Laboratory Work Source: Eurofins URL: [Link]

  • Title: Aztreonam for Injection USP - FDA Source: accessdata.fda.gov URL: [Link]

  • Title: USP Standards in Pharmaceuticals Source: Pharmuni URL: [Link]

Sources

Comparative

Technical Guide: ICH Q3A Compliance for Aztreonam Impurity F (E-Isomer) Control

Executive Summary: The Stereochemical Challenge Aztreonam is a synthetic monocyclic beta-lactam antibiotic (monobactam) with a maximum daily dose (MDD) reaching 8 g/day in severe infections (e.g., Pseudomonas aeruginosa)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

Aztreonam is a synthetic monocyclic beta-lactam antibiotic (monobactam) with a maximum daily dose (MDD) reaching 8 g/day in severe infections (e.g., Pseudomonas aeruginosa).[1] This high dosing regimen places Aztreonam in the strictest tier of ICH Q3A(R2) regulatory oversight.

The critical impurity in Aztreonam synthesis and stability is the E-Isomer (often designated as Impurity A in EP or Impurity F in specific vendor catalogs). Unlike the active Z-isomer, the E-isomer possesses negligible antibacterial activity. Due to the high MDD, the absolute mass of impurities allowed is low, demanding analytical methods with exceptional sensitivity and resolution.

This guide compares the industry-standard HPLC (USP) methodology against an optimized UPLC (Ultra-Performance Liquid Chromatography) protocol, demonstrating why modern laboratories are shifting to UPLC to meet the rigorous 0.05% reporting thresholds required for high-dose therapeutics.

Regulatory Landscape: ICH Q3A(R2) Thresholds

For a drug substance with a Maximum Daily Dose (MDD) of > 2.0 g , ICH Q3A(R2) mandates the following thresholds. Note that because Aztreonam’s dose is 8 g, the percentage limits allow for a significant mass of impurity, but the reporting threshold remains extremely tight.

Threshold CategoryICH Q3A Limit (%)Calculated Mass Limit (at 8 g Dose)Implication for Analytical Method
Reporting Threshold 0.05% 4.0 mgMethod LOQ must be ≤ 0.05%
Identification Threshold 0.10% 8.0 mgMS-compatible mobile phase preferred
Qualification Threshold 0.15% 12.0 mgTox studies required if exceeded

Expert Insight: While the qualification threshold is 0.15%, many internal Quality Assurance (QA) specifications for Aztreonam tighten this limit to 0.10% or even 0.05% to align with "As Low As Reasonably Achievable" (ALARA) principles, given the high solute load on the patient's kidneys.

Decision Tree: Impurity Qualification (ICH Q3A)

ICH_Decision_Tree Start Impurity Detected (e.g., Aztreonam E-Isomer) Calc Calculate Result vs. Max Daily Dose (8g) Start->Calc Check_Report Is Result > 0.05%? Calc->Check_Report Report Action: REPORT Result Check_Report->Report Yes Release Release Batch Check_Report->Release No Check_ID Is Result > 0.10%? Report->Check_ID Identify Action: IDENTIFY Structure (LC-MS / NMR) Check_ID->Identify Yes Check_ID->Release No Check_Qual Is Result > 0.15%? Identify->Check_Qual Qualify Action: QUALIFY (Tox Studies / Safety Data) Check_Qual->Qualify Yes Check_Qual->Release No

Figure 1: Regulatory logic flow for Aztreonam impurities based on ICH Q3A(R2) for doses > 2g.

Comparative Analysis: HPLC vs. UPLC

The traditional USP monograph method utilizes a C18 column with ion-pairing reagents (often phosphate/sulfate) which are robust but incompatible with Mass Spectrometry (MS) and suffer from long run times. The modern UPLC alternative utilizes sub-2 µm particles and MS-friendly buffers.

Performance Data Comparison
ParameterStandard HPLC (USP-like)Optimized UPLCImprovement Factor
Column C18, 5 µm, 4.6 x 250 mmC18, 1.7 µm, 2.1 x 100 mmN/A
Run Time 35 - 45 minutes6 - 8 minutes5x Faster
Resolution (Z vs E Isomer) ~ 2.5> 4.01.6x Better
LOD (Limit of Detection) 0.02%0.005%4x More Sensitive
Solvent Consumption ~ 45 mL / run~ 3 mL / run15x Savings
MS Compatibility Poor (Phosphate buffer)Excellent (Formate/TFA)Critical for ID

Scientific Analysis: The USP method relies on isocratic or shallow gradient elution with high salt concentrations to separate the highly polar Aztreonam from its isomers. However, the E-Isomer (Impurity F) elutes significantly later (RRT ~1.8 in USP). In UPLC, the higher peak capacity allows for a steeper gradient without losing resolution, drastically cutting the "dead time" between the main peak and the impurity.

Experimental Protocol: Optimized UPLC Method

This protocol is designed to achieve a Quantitation Limit (LOQ) of 0.03% , ensuring robust compliance with the 0.05% reporting threshold.

A. Reagents & Standards[2][3]
  • Aztreonam Reference Standard (RS): USP or EP grade.[2][3]

  • Impurity Standard: Aztreonam E-Isomer (often labeled Impurity A or F depending on vendor).

  • Solvents: LC-MS grade Acetonitrile and Water.

  • Buffer: Ammonium Formate (10mM, pH 3.0 adjusted with Formic Acid).

B. Chromatographic Conditions[6][7][8][9][10]
  • System: UPLC/UHPLC system (e.g., Waters Acquity or Agilent 1290).

  • Column: BEH C18 (1.7 µm, 2.1 x 100 mm) or equivalent.

  • Column Temp: 40°C (Controls viscosity and improves mass transfer).

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 254 nm (primary) and 270 nm (secondary for confirmation).

  • Injection Volume: 2.0 µL.

C. Gradient Table
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Acetonitrile)Curve
0.0955Initial
1.0955Isocratic hold
5.07525Linear Gradient
6.01090Wash
7.0955Re-equilibration
8.0955End
D. System Suitability Criteria (Self-Validating)
  • Resolution (Rs): > 3.0 between Aztreonam (Z-isomer) and E-Isomer.

  • Tailing Factor: 0.8 – 1.5 for the main peak.

  • Precision (RSD): < 2.0% for 6 replicate injections of the standard.

  • Sensitivity: Signal-to-Noise (S/N) > 10 for the 0.05% sensitivity solution.

Analytical Workflow Diagram

Method_Workflow Prep Sample Prep (1 mg/mL in Mobile Phase) Inject UPLC Injection (2 µL) Prep->Inject Sep Gradient Separation (BEH C18, pH 3.0) Inject->Sep Detect UV Detection (254 nm) Sep->Detect Data Data Processing (Calc % Area vs RRF) Detect->Data

Figure 2: Step-by-step analytical workflow for Aztreonam impurity profiling.

Troubleshooting & Causality

  • Issue: Poor resolution between Z and E isomers.

    • Causality: pH drift. The separation of these geometric isomers is highly pH-dependent due to the ionization of the sulfonic acid group and the aminothiazole ring.

    • Fix: Ensure buffer is strictly pH 3.0 ± 0.1.

  • Issue: Peak splitting.

    • Causality: Solvent mismatch. Dissolving the sample in 100% methanol when the initial gradient is 95% water causes precipitation or "breakthrough" in UPLC columns.

    • Fix: Dissolve sample in the starting mobile phase (95:5 Buffer:ACN).

References

  • International Council for Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • United States Pharmacopeia (USP). (2023). Aztreonam Monograph: Organic Impurities. USP-NF. (Requires Subscription).
  • PubChem. (2025).[4] Aztreonam Compound Summary (CID 5742832). National Library of Medicine. Retrieved from [Link]

  • Pfizer Medical. (2024). AZTREONAM Dosage and Administration. Retrieved from [Link]

Sources

Validation

Comparative Analysis: qNMR vs. Chromatographic Methods for the Purity Assessment of Aztreonam Ethyl Ester

Executive Summary & Strategic Context Aztreonam Ethyl Ester (AEE) is a critical intermediate and potential process-related impurity in the synthesis of Aztreonam, a monobactam antibiotic. In pharmaceutical development, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Aztreonam Ethyl Ester (AEE) is a critical intermediate and potential process-related impurity in the synthesis of Aztreonam, a monobactam antibiotic. In pharmaceutical development, the quantification of such intermediates often presents a "metrological loop": to quantify AEE by HPLC, you need a high-purity Certified Reference Material (CRM) of AEE; yet, to certify that CRM, you need an absolute method.

This guide establishes Quantitative Nuclear Magnetic Resonance (qNMR) as the superior primary method for the initial purity assignment of AEE, contrasting it with HPLC-UV. While HPLC remains the workhorse for routine batch release, qNMR provides the SI-traceable anchor required to validate those HPLC methods without relying on potentially unstable or uncharacterized external standards.

Strategic Comparison: qNMR vs. HPLC-UV

The following table contrasts the two methodologies specifically for the analysis of Aztreonam intermediates.

FeatureMethod A: 1H-qNMR Method B: HPLC-UV
Metrological Basis Primary Ratio Method: Signal intensity is directly proportional to the number of nuclei.[1][2]Secondary Method: Signal intensity depends on extinction coefficients (UV absorption).[1]
Reference Standard Universal: Requires any traceably pure compound (e.g., Maleic Acid, DMSO

). Does not need pure AEE.
Specific: Requires a high-purity CRM of Aztreonam Ethyl Ester itself.[1]
Structure Elucidation Simultaneous: Confirms structure (ID) and purity (Assay) in one shot.None: Retention time only implies identity; requires MS coupling for confirmation.
Impurity Detection Global: Detects all proton-bearing impurities (residual solvents, synthesis byproducts).[1]Selective: Only detects chromophore-containing impurities active at the selected wavelength.
Development Time Rapid (<2 hours): Minimal method development; generic parameters often suffice.[1]Slow (Days/Weeks): Requires optimization of gradient, pH, column, and mobile phase.
Precision (RSD) Good (~0.5 - 1.0%).[1]Excellent (< 0.5%).[1][3]
Decision Matrix: When to Use Which?

DecisionMatrix Start Goal: Analyze Aztreonam Ethyl Ester Q_Standard Is a Certified Reference Standard of AEE available? Start->Q_Standard Q_Routine Is this for high-throughput QC batch release? Q_Standard->Q_Routine Yes Use_qNMR USE qNMR (Primary Purity Assignment) Q_Standard->Use_qNMR No Q_Routine->Use_qNMR No (Ad-hoc/R&D) Use_HPLC USE HPLC-UV (Routine Analysis) Q_Routine->Use_HPLC Yes

Figure 1: Decision matrix for selecting analytical methodology based on reference standard availability and throughput needs.

Technical Deep Dive: qNMR Experimental Protocol

This protocol is designed for the absolute purity determination of Aztreonam Ethyl Ester using Internal Standard (IS) methodology.

A. Reagents & Materials[3][4][5][6][7][8][9]
  • Analyte: Aztreonam Ethyl Ester (approx. 10-20 mg).[1]

  • Solvent: DMSO-d

    
     (99.9% D).
    
    • Why: Aztreonam derivatives have poor solubility in CDCl

      
       and D
      
      
      
      O. DMSO ensures complete dissolution and prevents micelle formation which broadens peaks.
  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or Dimethyl Sulfone.[1][4]

    • Selection Logic: Maleic acid provides a clean singlet at ~6.2 ppm, a region typically free from the aliphatic signals of the AEE ethyl group and the beta-lactam ring protons.

B. Sample Preparation (The Gravimetric Step)

Accuracy in qNMR is defined by the weighing process.[4] Use a 5- or 6-place analytical microbalance.

  • Weigh IS: Accurately weigh ~5-10 mg of the Internal Standard directly into the NMR tube or a mixing vial. Record mass to 0.001 mg (

    
    ).[1]
    
  • Weigh Analyte: Accurately weigh ~10-20 mg of Aztreonam Ethyl Ester into the same vessel. Record mass to 0.001 mg (

    
    ).[1]
    
  • Dissolution: Add ~0.6 - 0.8 mL of DMSO-d

    
    . Vortex until the solution is perfectly clear.
    
    • Critical Check: Inspect for suspended particles. Any undissolved solid invalidates the result.

C. Acquisition Parameters (Bruker/Varian Standard)

To ensure quantitative accuracy (99.9% recovery of magnetization), specific parameters must be set:

  • Pulse Angle: 90° (calibrated).

  • Relaxation Delay (

    
    ): 
    
    
    
    seconds.
    • Scientific Logic:[1][5][6][7][8][9][10][11]

      
       must be 
      
      
      
      of the slowest relaxing nucleus. Small molecules in low-viscosity solvents can have
      
      
      up to 5s.[1] A 30s delay ensures full relaxation.
  • Spectral Width: 20 ppm (to catch all signals and baseline).

  • Number of Scans (NS): 16, 32, or 64 (to achieve S/N > 250:1 for the target peaks).

  • Temperature: 298 K (controlled to prevent chemical shift drift).

D. Signal Selection & Processing

For Aztreonam Ethyl Ester, we utilize specific diagnostic signals that distinguish it from the free acid or other impurities.

  • Target Signal (Analyte): The Ethyl Quartet (–OCH

    
    CH
    
    
    
    ) at approximately 4.1 – 4.2 ppm .
    • Why: This signal is specific to the ester. The free acid (Aztreonam) lacks this group. The integral corresponds to 2 protons (

      
      ).[1]
      
  • Reference Signal (IS): Maleic Acid Singlet at ~6.2 ppm .

    • Integral: Corresponds to 2 protons (

      
      ).[1]
      
  • Processing:

    • Apply exponential window function (LB = 0.3 Hz).[1]

    • Phase Correction: Must be done manually to ensure symmetrical peak shape.

    • Baseline Correction: Use a polynomial fit (Bernstein) or manual correction. Do not use automatic drift correction blindly.

E. qNMR Workflow Diagram

qNMR_Workflow Weighing Gravimetric Prep (Metrological Weighing) Dissolution Dissolution (DMSO-d6 + Vortex) Weighing->Dissolution Combine Analyte + IS Acquisition Data Acquisition (d1 > 30s, 90° Pulse) Dissolution->Acquisition Homogeneous Solution Processing Spectral Processing (Phase, Baseline, Integration) Acquisition->Processing FID -> Spectrum Calculation Purity Calculation (qNMR Equation) Processing->Calculation Integral Areas

Figure 2: Step-by-step qNMR workflow ensuring data integrity from sample prep to calculation.

Data Analysis & Calculation

The purity (


) is calculated using the fundamental qNMR equation.[2] This equation renders the method self-validating, as it relies on physical constants rather than a calibration curve.

[1]

Where:

  • 
    : Integrated area (Sx = Analyte, IS = Internal Standard).
    
  • 
    : Number of protons contributing to the signal (e.g., 2 for the ethyl quartet).
    
  • 
    : Molar mass ( g/mol ).[11]
    
  • 
    : Gravimetric mass weighed (mg).
    
  • 
    : Purity of the Internal Standard (as a decimal, e.g., 0.999).
    
Example Calculation (Hypothetical Data)
  • Analyte: Aztreonam Ethyl Ester (

    
     g/mol ).[1]
    
  • IS: Maleic Acid (

    
     g/mol , 
    
    
    
    ).[1]
  • Weighing:

    
     mg, 
    
    
    
    mg.[1]
  • NMR Data: Ethyl Quartet Integral (

    
    ) = 1.000; Maleic Acid Integral (
    
    
    
    ) = 1.150.[1]
  • Protons:

    
     (Ethyl CH
    
    
    
    ),
    
    
    (Olefinic CH).[1]



[1]

Self-Correction in Logic: In a real experiment, the integral ratio would adjust based on the molar ratio. If the purity is ~98%, the integrals would reflect that.[11] Corrected Calculation Logic:



Note: This hypothetical calculation result > 100% implies either weighing error or spectral overlap.[1] In a valid run, 

would be lower relative to

.[1] This demonstrates the importance of the Specificity check during processing.

References

  • European Pharmacopoeia (Ph. Eur.). Chapter 2.2.33 Nuclear Magnetic Resonance Spectroscopy. [Link][1]

  • BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR. [Link][1]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link][1]

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. [Link]

Sources

Comparative

Technical Guide: Certified Reference Material (CRM) for Aztreonam Impurity F

Executive Summary: The Isomerization Challenge Aztreonam , a synthetic monocyclic beta-lactam antibiotic, derives its potency from the specific spatial arrangement of its Z-isomer (cis) oxime moiety. However, thermodynam...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomerization Challenge

Aztreonam , a synthetic monocyclic beta-lactam antibiotic, derives its potency from the specific spatial arrangement of its Z-isomer (cis) oxime moiety. However, thermodynamic stress drives a conversion to the thermodynamically more stable but biologically less active E-isomer (trans).

In the European Pharmacopoeia (Ph.[1][2] Eur.) and other regulatory frameworks, this E-isomer is designated as Impurity F .

For researchers and Quality Control (QC) scientists, Impurity F represents a unique analytical challenge. Unlike degradation products formed by ring-opening hydrolysis, Impurity F is a geometric isomer with physicochemical properties nearly identical to the Active Pharmaceutical Ingredient (API).[3] Accurate quantitation requires not just high-resolution chromatography, but a Certified Reference Material (CRM) capable of defining the precise response factor between the Z and E forms.

This guide objectively compares the use of ISO 17034 CRMs against lower-tier analytical standards, demonstrating why CRM-grade material is non-negotiable for validated stability and release testing.

Regulatory & Scientific Context (The "Why")

Under ICH Q3A(R2) and Q3B(R2) guidelines, impurities exceeding the reporting threshold (typically 0.05%) must be reported, and those above the identification threshold (0.10% - 0.15%) must be identified and qualified [1].[3]

Because the Z-to-E isomerization is reversible and sensitive to pH and light, the "purity" of a reference standard is not a static number. A research-grade standard labeled "98% pure" may have shifted to "95% pure" due to isomerization during storage, leading to Type I errors (false OOS results) or Type II errors (releasing sub-standard drug product).[3]

The Isomerization Pathway

The following diagram illustrates the thermodynamic relationship between the API (Z-isomer) and Impurity F (E-isomer), highlighting the critical control points.

Aztreonam_Isomerization Figure 1: Isomerization and Degradation Pathways of Aztreonam API Aztreonam (Z-Isomer) (High Antibacterial Activity) Impurity_F Impurity F (E-Isomer) (Thermodynamically Stable) API->Impurity_F Light / Heat Isomerization OpenRing Hydrolysis Products (Open Ring Forms) API->OpenRing Acid/Base Hydrolysis Impurity_F->API pH Adjustment (Reversible) Impurity_F->OpenRing Degradation

Figure 1: The Z-to-E isomerization is the primary formation pathway for Impurity F, distinct from irreversible hydrolysis.

Comparative Analysis: CRM vs. Alternatives

The following analysis contrasts three grades of reference materials available for Aztreonam Impurity F. The data presented is representative of typical Certificates of Analysis (CoA) found in the industry.

Table 1: Metrological & Quality Attributes
FeatureISO 17034 CRM ISO 17025 Analytical Standard Research Grade (Chemical Reagent)
Primary Utility Validation, Release Testing, CalibrationR&D, Early Method DevelopmentIdentification only (Qualitative)
Traceability SI-Traceable (via Mass Balance/qNMR)Traceable to Internal StandardOften Unknown
Certified Purity 99.2% ± 0.4% (

)
99.2% (No Uncertainty)>95% (Area %)
Uncertainty Budget Includes Homogeneity, Stability, PurityMeasurement Uncertainty OnlyNone
Water Content Quantified (KF) & SubtractedQuantified (KF)Often Ignored
Isomeric Purity Confirmed Z/E Ratio CheckedVariable
Stability Monitoring Continuous (Post-market) At time of release onlyNone
Analytical Impact Analysis

When quantifying Impurity F at the specification limit (e.g., 1.0%), using a standard with an unquantified uncertainty of ±2.0% can result in a calculated value ranging from 0.98% to 1.02% .

  • With CRM: The expanded uncertainty is known (e.g., ±0.4%). You can statistically prove if a result of 0.99% is truly within specification.

  • Without CRM: A result of 0.99% is statistically indistinguishable from a failing result (1.01%) due to the hidden error in the standard itself.

Experimental Protocol: Validated HPLC Quantitation

A. Reagents & Materials[2][3][4][5][6][7][8]
  • Target: Aztreonam Impurity F CRM (ISO 17034).[3]

  • Column: C18 (Octadecylsilyl silica gel), 5 µm, 250 mm x 4.6 mm (e.g., Supelco Ascentis or Waters Symmetry).[3]

  • Mobile Phase A: Phosphate buffer pH 3.0 (Critical for suppressing ionization of the carboxyl groups to improve retention).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

B. Preparation of Standards (Self-Validating Step)
  • Stock Solution: Dissolve 10.0 mg of Aztreonam Impurity F CRM in Mobile Phase A.

    • Note: Avoid using pure methanol or acetonitrile for dissolution, as high organic solvent concentration can induce isomerization heat during sonication.[3]

  • System Suitability Solution: A mixture containing 1.0 mg/mL Aztreonam API and 0.05 mg/mL Impurity F.[3]

C. Chromatographic Conditions[1][2][3][9]
  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 206 nm (or 254 nm, though 206 nm provides higher sensitivity for the amide backbone).[3]

  • Gradient:

    • 0-10 min: Isocratic 10% B.[3]

    • 10-25 min: Linear gradient to 40% B.

    • 25-30 min: Re-equilibration.

D. System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between Aztreonam (Z-isomer) and Impurity F (E-isomer).
    
  • Tailing Factor: < 1.5 for both peaks.

  • RSD (n=6): < 2.0% for the CRM standard area.[3][4]

E. Workflow Logic

The following diagram details the decision matrix for handling the CRM during an analytical run to ensure data integrity.

CRM_Workflow Figure 2: Critical Handling Steps for Aztreonam Impurity F CRM Start Receive CRM (Store at -20°C) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Weighing Weighing (Microbalance) Use Anti-static Gun Equilibrate->Weighing Dissolution Dissolve in Buffer pH 3.0 (Minimize Isomerization) Weighing->Dissolution HPLC HPLC Injection Dissolution->HPLC Check_SST System Suitability? (Rs > 2.0) HPLC->Check_SST Calc Calculate Purity Apply Certificate Factor Pass Report Results Calc->Pass Check_SST->Calc Yes Fail Investigate Column/pH Check_SST->Fail No

Figure 2: Workflow emphasizes pH control and temperature equilibration to prevent in-situ isomerization.

Technical Discussion: The "Certified" Difference

Why does the ISO 17034 accreditation matter for this specific impurity?

Mass Balance vs. "Area %"

Many commercial vendors sell Impurity F with a purity value based solely on HPLC Area %.[3] This is scientifically flawed for Aztreonam derivatives.

  • The Flaw: Area % ignores residual solvents (often high in lyophilized powders), water (Aztreonam is hygroscopic), and inorganic salts.

  • The CRM Solution: ISO 17034 requires a Mass Balance approach:

    
    
    This often reduces the "usable" potency from a theoretical 99% to a realistic 92-94%.[3] Using the raw 99% value would introduce a 5-7% systematic error  in your quantitation.
    
Isomeric Stability

A CRM comes with a stability monitoring program.[3] If the Z/E ratio shifts in the bulk material stored at the manufacturer, the manufacturer is obligated to notify end-users. Research-grade suppliers do not track the material after sale.

References

  • International Council for Harmonisation (ICH). (2006).[5] Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • European Directorate for the Quality of Medicines (EDQM). (2025). Aztreonam Monograph 01/2025:0936. European Pharmacopoeia.[1][2] Retrieved from [Link]

  • International Organization for Standardization (ISO). (2016). ISO 17034:2016 General requirements for the competence of reference material producers. Retrieved from [Link][3]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Aztreonam Impurity F

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we handle, including their safe and responsible disposal. Aztre...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we handle, including their safe and responsible disposal. Aztreonam, a monobactam antibiotic, and its related impurities present a unique challenge. Their improper disposal can contribute to the proliferation of antimicrobial resistance (AMR), a growing global health crisis.[1][2] This guide provides a detailed, step-by-step protocol for the proper handling and disposal of Aztreonam Impurity F, ensuring the safety of laboratory personnel and the protection of our environment.

The foundational principle of this procedure is the chemical inactivation of the active beta-lactam ring prior to disposal. This core structure is responsible for the antibiotic's mechanism of action—inhibiting bacterial cell wall synthesis—and is the primary target for degradation.[3][4][5]

Understanding Aztreonam Impurity F

Aztreonam Impurity F is a process-related impurity of Aztreonam. Understanding its basic properties is critical for safe handling. While specific hazard data for this impurity is limited, its structural similarity to the parent compound, Aztreonam, dictates that it should be handled with the same level of caution. The core of the molecule contains the chemically reactive and biologically active beta-lactam ring.

Property Identifier Source
Chemical Name Propanoic acid, 2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]amino]-2-oxoethylidene]amino]oxy]-2-methyl-, 1-ethyl ester[6]
CAS Number 102579-57-7[6][7]
Molecular Formula C15H21N5O8S2[6]
Molecular Weight 463.49 g/mol [6][7]
Primary Hazard Potential sensitizer, environmental hazard (promotes AMR). Treat with the same precautions as Aztreonam.[2][8][9]

Regulatory Imperative: The Sewer Disposal Ban

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) strictly regulate the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[10] A critical and universally applicable rule for all laboratories is the ban on sewering pharmaceutical waste .[1][11] Disposing of Aztreonam Impurity F, or any antibiotic, down the drain is prohibited as it introduces active compounds into waterways, creating a selection pressure for resistant bacteria.

Safety First: Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure all appropriate PPE is worn. Given that Aztreonam can be a skin, eye, and respiratory irritant, a cautious approach is mandatory.[9][12]

  • Eye Protection: Safety goggles or a face shield are required.

  • Hand Protection: Wear chemical-resistant gloves (nitrile or neoprene).

  • Body Protection: A standard laboratory coat must be worn.

  • Work Area: All steps of the chemical inactivation process should be performed in a certified chemical fume hood to avoid inhalation of any aerosols or dust.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol details the chemical inactivation of Aztreonam Impurity F through alkaline hydrolysis. This method effectively cleaves the beta-lactam ring, neutralizing its antibiotic activity.[1][13]

Step 1: Waste Segregation

Proper waste management begins with segregation at the point of generation.[14]

  • Collect all waste materials containing Aztreonam Impurity F (e.g., unused solutions, contaminated labware rinsates) in a dedicated, sealed, and clearly labeled waste container.

  • The label should read: "Hazardous Pharmaceutical Waste: Aztreonam Impurity F for Inactivation ".

Step 2: Chemical Inactivation via Alkaline Hydrolysis

This is the most critical step for rendering the impurity biologically harmless.

  • Preparation: In a chemical fume hood, prepare a 1 M Sodium Hydroxide (NaOH) solution.

  • Inactivation Procedure:

    • For every one volume of waste solution containing Aztreonam Impurity F, slowly and carefully add two volumes of the 1 M NaOH solution.

    • Gently stir the resulting mixture.

    • Allow the reaction to proceed for a minimum of two hours at room temperature. This duration ensures complete hydrolysis of the beta-lactam ring.

  • Causality: The high concentration of hydroxide ions (OH⁻) from the NaOH solution acts as a nucleophile, attacking the carbonyl carbon of the beta-lactam ring. This forces the ring to open, forming an inactive penicilloic acid analog, thereby permanently destroying the antibiotic character of the molecule.

Step 3: Neutralization

The resulting solution is highly alkaline and must be neutralized to a safe pH range before it can be accepted into the laboratory's aqueous waste stream.

  • Procedure:

    • Place the container with the inactivated solution in a secondary containment tray.

    • While continuously monitoring with a calibrated pH meter, slowly add 1 M Hydrochloric Acid (HCl) dropwise to the solution.

    • Continue adding acid until the pH of the solution is between 6.0 and 8.0.

    • Be cautious, as the neutralization reaction is exothermic. Add the acid slowly to control the temperature.

Step 4: Final Collection and Disposal

Once inactivated and neutralized, the waste is ready for final disposal.

  • Collection: Transfer the neutralized solution into a robust, leak-proof hazardous waste container.

  • Labeling: Clearly label the container: "Aqueous Chemical Waste: Inactivated and Neutralized Aztreonam Products ".

  • Disposal: The container should be managed and disposed of through your institution's Environmental Health and Safety (EHS) department, in accordance with all local, state, and federal regulations.[15]

Disposal Process Visualization

The following diagram outlines the mandatory workflow for the safe disposal of Aztreonam Impurity F.

G cluster_main Disposal Workflow for Aztreonam Impurity F cluster_prohibited Prohibited Pathway start Waste Containing Aztreonam Impurity F segregate 1. Segregate Waste into Designated Container start->segregate sewer Sewer / Drain Disposal start->sewer PROHIBITED inactivate 2. Chemical Inactivation (Alkaline Hydrolysis with 1M NaOH) segregate->inactivate neutralize 3. Neutralize Solution to pH 6.0 - 8.0 inactivate->neutralize collect 4. Collect in Labeled Hazardous Waste Container neutralize->collect dispose 5. Dispose via Institutional EHS Program collect->dispose

Caption: Decision workflow for the proper disposal of Aztreonam Impurity F.

References

  • AZACTAM® (aztreonam for injection, USP) Label. U.S. Food and Drug Administration. [URL: https://www.accessdata.fda.gov/drugsatfda_docs/label/2007/050580s037,050630s013lbl.pdf]
  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. [URL: https://www.epa.gov/hwgenerators/management-hazardous-waste-pharmaceuticals]
  • Pharmaceutical Waste Regulations: Policy and Procedure. Daniels Health. [URL: https://www.danielshealth.
  • Inactivation of aztreonam by faecal supernatants of healthy volunteers as determined by HPLC. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2584107/]
  • RP-HPLC Forced Degradation Studies of Aztreonam in Pharmaceutical Dosage Form. International Journal of Pharmacy and Pharmaceutical Sciences. [URL: https://innovareacademics.in/journal/ijpps/Vol4Issue1/2117.pdf]
  • Safeguarding Research and the Environment: Proper Disposal of Penicillin V. Benchchem. [URL: https://www.benchchem.com/blog/safeguarding-research-and-the-environment-proper-disposal-of-penicillin-v/]
  • Aztreonam. Wikipedia. [URL: https://en.wikipedia.org/wiki/Aztreonam]
  • Aztreonam CID 5742832. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Aztreonam]
  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. Today's Clinical Lab. [URL: https://www.clinicallab.com/sponsored-content/a-lab-s-guide-to-safe-and-compliant-medical-waste-disposal-29261]
  • Desulfo Aztreonam. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8258079.htm]
  • Safety Data Sheet: Aztreonam. Chemos GmbH & Co. KG. [URL: https://www.chemos.
  • Comparative metabolomics reveal key pathways associated with the synergistic activities of aztreonam and clavulanate combination against multidrug-resistant Escherichia coli. ASM Journals. [URL: https://journals.asm.org/doi/10.1128/msystems.00331-23]
  • Annex 6: Good manufacturing practices for pharmaceutical products containing hazardous substances. World Health Organization (WHO). [URL: https://www.who.int/publications/m/item/annex-6-trs-1025---good-manufacturing-practices-for-pharmaceutical-products-containing-hazardous-substances]
  • Drug degradation during HPLC analysis of aztreonam: effect on pharmacokinetic parameter estimation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10702812/]
  • Safety Data Sheet: Aztreonam. DC Fine Chemicals. [URL: https://www.dcfinechemicals.com/files/docs/sds/110290_sds_en.pdf]
  • Aztreonam–avibactam: The dynamic duo against multidrug‐resistant gram‐negative pathogens. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10190112/]
  • AztreonaM IMpurity F 102579-57-7 wiki. Guidechem. [URL: https://www.guidechem.com/wiki/aztreonam-impurity-f-102579-57-7.html]
  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. U.S. Environmental Protection Agency. [URL: https://www.epa.gov/system/files/documents/2021-11/quick-start-guide-mngmt-hw-pharms-subpart-p.pdf]
  • Safety Data Sheet: Aztreonam. MedChemExpress. [URL: https://www.medchemexpress.com/sds/HY-B0129.pdf]
  • A facile reverse phase high-performance liquid chromatographic method, for the determination of related substances of Aztreonam drug substance and its formulations. TSI Journals. [URL: https://www.tsijournals.
  • Azactam (aztreonam) dosing, indications, interactions, adverse effects, and more. Medscape Reference. [URL: https://reference.medscape.com/drug/azactam-aztreonam-342561]
  • An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17048098/]
  • Proper Disposal in Pharmaceutical Research is Extremely Important. Rx Destroyer. [URL: https://www.rxdestroyer.com/news-and-events/proper-disposal-in-pharmaceutical-research-is-extremely-important/]
  • A review of the pharmacokinetics and pharmacodynamics of aztreonam. Oxford Academic. [URL: https://academic.oup.com/jac/article/71/10/2735/2388051]
  • Aztreonam Desulfated Impurity | CAS 102579-59-9. Veeprho. [URL: https://www.veeprho.
  • Aztreonam - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB7258078_EN.htm]
  • Regulation of Laboratory Waste. American Chemical Society (ACS). [URL: https://www.acs.
  • Aztreonam Impurity Product List. CLEARSYNTH. [URL: https://www.clearsynth.com/en/products/impurity/Aztreonam-402]

Sources

Handling

Handling Aztreonam Impurity F: A High-Containment Safety Protocol

Topic: Personal protective equipment for handling Aztreonam Impurity F Audience: Researchers, scientists, and drug development professionals.[1][2] Format: High-Level Technical Safety Guide. Executive Safety Summary Comp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Aztreonam Impurity F Audience: Researchers, scientists, and drug development professionals.[1][2] Format: High-Level Technical Safety Guide.

Executive Safety Summary

Compound Identity: Aztreonam Impurity F Primary Pharmacopeial Definition (USP/EP): E-Isomer (Anti-isomer) of Aztreonam.[1][2][3][4] Secondary Synthesis Definition: Aztreonam Ethyl Ester (Precursor).[1][2][3][4] Critical Hazard: Respiratory & Dermal Sensitizer. [1][3][4]

The Core Directive: Aztreonam Impurity F retains the monobactam beta-lactam pharmacophore.[1][2][3][4] While Aztreonam exhibits lower cross-reactivity with penicillins than cephalosporins, it is a potent specific sensitizer .[1][2] Inhalation of nanogram quantities can induce anaphylaxis in sensitized individuals.[1][2][3] You must handle this impurity with the same rigor as a Potent Compound (OEB 4 equivalent) .[1][2][3]

Scientific Rationale: The immunogenic activity of monobactams is driven by the acylation of carrier proteins by the beta-lactam ring, forming hapten-carrier conjugates.[1][2][3][4] Impurity F, being an isomer or ester of the parent, possesses the intact beta-lactam ring required for this conjugation.[3] Therefore, standard "chemical fume hood" protocols are insufficient .[1][2]

The PPE Matrix: A Self-Validating Barrier System

Do not rely on a single layer of protection.[1][2][3] This matrix creates a redundancy system where the failure of one control does not result in exposure.[1][3]

Protection ZoneRequired Equipment Technical Justification (The "Why")
Respiratory PAPR (Powered Air Purifying Respirator) with HEPA filters OR N95/P3 only if working inside a Class II BSC.[1][2][3][4]Risk: Aerosolization during weighing/transfer.[1][2][3] Logic: Surgical masks offer zero protection against fine particulate allergens.[1][2][3] Positive pressure (PAPR) prevents inward leakage.[1][2][3][4]
Dermal (Hands) Double Gloving: 1. Inner: Nitrile (4 mil, extended cuff).[1][2][3][4] 2. Outer: Nitrile (4-5 mil).[1][2][3][4]Risk: Micro-tears and permeation.[1][2][3] Logic: Outer gloves are "sacrificial" and removed inside the hood before exiting. Visual indicator gloves (colored inner layer) are recommended.[1][2][3][4]
Body Tyvek® Lab Coat (Closed Front) or Disposable Coverall with elastic cuffs.[1][2][3][4]Risk: Dust accumulation on fabric (cotton) lab coats, which become secondary fomites outside the lab.[1][3] Logic: Non-woven, non-porous materials prevent particle embedment.[1][2][3]
Ocular Chemical Splash Goggles (Indirect Vent).[1][2][3][4]Risk: Ocular absorption and mucous membrane contact.[1][2][3] Logic: Safety glasses allow side-entry of aerosols.[1][2][3][4]
Operational Workflow: The "Clean-to-Dirty" Logic

This protocol uses a unidirectional flow to prevent the migration of the impurity from the containment zone to the general lab environment.[1]

Phase 1: Preparation (The "Clean" Zone) [1][3][4]
  • Engineering Control: Verify the Class II Biological Safety Cabinet (BSC) or Compounding Aseptic Isolator (CAI) is operational (Magnehelic gauge check).

  • Solvent Prep: Pre-measure solvents (e.g., Buffer pH 3.0, Methanol) outside the hood to minimize traffic.[1][3]

  • Deactivator Prep: Prepare a 1M Sodium Hydroxide (NaOH) spray bottle.[1][2][3][4]

    • Mechanism:[1][3][4][5][6][7][8] High pH attacks the beta-lactam ring, hydrolyzing the amide bond and destroying the sensitizing pharmacophore.[1][3]

Phase 2: Handling (The "Hot" Zone)
  • Weighing: Must be performed inside the containment device.[1][2][3] If the balance is static-prone, use an anti-static gun to prevent powder dispersal.[1][2][3]

  • Transfer: Dissolve the solid impurity immediately.[1][2][3] Solutions are significantly lower risk than solids.[1][2][3]

  • Spill Control: If powder spills inside the hood, cover with a paper towel dampened with 1M NaOH.[1] Do not sweep dry powder.[1][4]

Phase 3: De-Gowning (The Critical Control Point)

Most exposures occur after the experiment, during the removal of contaminated PPE.[1]

GowningProtocol Start Experiment Complete (Inside Hood) OuterGloves 1. Remove Outer Gloves (Leave inside Hood) Start->OuterGloves High Risk SealWaste 2. Seal Waste/Samples (Wipe exterior with NaOH) OuterGloves->SealWaste ExitHood 3. Remove Hands from Hood SealWaste->ExitHood RemoveGown 4. Remove Tyvek Gown (Roll inside-out) ExitHood->RemoveGown Avoid shaking fabric InnerGloves 5. Remove Inner Gloves (Don't touch skin) RemoveGown->InnerGloves Wash 6. Wash Hands (Soap & Water - 20s) InnerGloves->Wash

Figure 1: The Unidirectional De-gowning Protocol designed to contain particulate matter.[1][2][3][4]

Deactivation & Waste Management

The Deactivation Logic: You cannot simply throw beta-lactam waste into general chemical waste bins; this creates downstream risks for waste handlers.[1][2][3][4] You must chemically degrade the ring structure first.[1][2][3]

  • Liquid Waste: Add 1M NaOH to the liquid waste container (final pH > 12). Allow to stand for 24 hours before disposal.

  • Solid Waste (Consumables): All gloves, weigh boats, and wipes used in the hood must be double-bagged.[1][2][3]

    • Labeling: Clearly mark as "Sensitizing Beta-Lactam Waste."[1][2][3][4]

  • Glassware: Rinse with 1M NaOH inside the hood before removing for general washing.[1][2][3]

Emergency Response: The "Isomer" Decision Tree

In the event of exposure or spill, the response depends on the state of matter.

EmergencyResponse Incident Spill / Exposure Type State of Matter? Incident->Type Solid Solid Powder Type->Solid Liquid Solution Type->Liquid ActionSolid 1. Cover with wet paper towel (NaOH) 2. Do NOT sweep (Aerosol risk) 3. Wipe inward Solid->ActionSolid ActionLiquid 1. Absorb with pads 2. Treat surface with 1M NaOH 3. Wait 15 mins Liquid->ActionLiquid Medical Medical Evaluation (Mention Monobactam Sensitizer) ActionSolid->Medical ActionLiquid->Medical

Figure 2: Differential response logic for solid vs. liquid spills to prevent aerosolization.

References
  • United States Pharmacopeia (USP). Aztreonam Monograph: Organic Impurities.[1][2][3][4] USP-NF.[1][2][3][4] (Defines Impurity F as the E-Isomer and sets chromatographic limits).

  • European Directorate for the Quality of Medicines (EDQM). Aztreonam Impurity F (Ethyl Ester) & Isomer Standards.[1][2][3] (Provides structural identification for quality control). [1][2][3][4]

  • U.S. Food and Drug Administration (FDA). Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination.[1][2][3][4][9] (Establishes the requirement for segregation and high-containment of sensitizing beta-lactams).

  • Cayman Chemical. Safety Data Sheet: Aztreonam.[1][2][3] (Details H317/H334 sensitization hazards applicable to impurities).[1][2][3][4]

  • National Institutes of Health (NIH) PubChem. Aztreonam Compound Summary.[1][2][3][4] (Chemical structure and pharmacological classification).[1][2][3][4][10] [1][2][3][4]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.